molecular formula C13H17N3O B3045410 2-Benzoxazolamine, N-(4-piperidinylmethyl)- CAS No. 106245-02-7

2-Benzoxazolamine, N-(4-piperidinylmethyl)-

Cat. No.: B3045410
CAS No.: 106245-02-7
M. Wt: 231.29 g/mol
InChI Key: AIYVKQUYNRQGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzoxazolamine, N-(4-piperidinylmethyl)- is a useful research compound. Its molecular formula is C13H17N3O and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzoxazolamine, N-(4-piperidinylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzoxazolamine, N-(4-piperidinylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-2-4-12-11(3-1)16-13(17-12)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYVKQUYNRQGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611558
Record name N-[(Piperidin-4-yl)methyl]-1,3-benzoxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106245-02-7
Record name N-[(Piperidin-4-yl)methyl]-1,3-benzoxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

In the landscape of drug discovery and development, we often encounter compounds with intriguing structures but undefined biological activities. 2-Benzoxazolamine, N-(4-piperidinylmethyl)- represents one such molecule. A survey of the current scientific literature reveals a scarcity of direct research into its specific mechanism of action. However, the structural motifs present—a benzoxazole core and a piperidinylmethyl substituent—are featured in a variety of biologically active agents. This guide, therefore, adopts a predictive and systematic approach. We will leverage established knowledge of structurally related compounds to hypothesize potential mechanisms of action for 2-Benzoxazolamine, N-(4-piperidinylmethyl)- and provide a comprehensive, step-by-step experimental framework to rigorously test these hypotheses. This document is designed not as a static review, but as a dynamic roadmap for the scientific investigation of this promising chemical entity.

Part 1: Deconstruction of the Molecular Architecture and Postulated Biological Activities

The structure of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- is characterized by a bicyclic benzoxazole system linked via an amino group to a piperidinylmethyl moiety. The benzoxazole ring is a privileged scaffold in medicinal chemistry, known to interact with a range of biological targets. Similarly, the piperidine ring is a common feature in many central nervous system (CNS) and peripherally acting drugs, often contributing to receptor affinity and pharmacokinetic properties.

Based on the activities of analogous compounds, we can formulate several primary hypotheses for the mechanism of action of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-:

  • Hypothesis 1: G-Protein Coupled Receptor (GPCR) Modulation. Many piperidine-containing compounds are known to interact with GPCRs. For instance, derivatives of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazole have shown neuroleptic activity through interactions with dopamine and serotonin receptors[1]. Furthermore, other piperidine derivatives act as muscarinic receptor antagonists[2] or histamine H3 receptor antagonists[3].

  • Hypothesis 2: Enzyme Inhibition. The benzoxazole and related heterocyclic structures are present in various enzyme inhibitors. For example, N-piperidinyl-benzimidazolone derivatives have been identified as inhibitors of 8-oxo-guanine DNA glycosylase 1 (OGG1)[4], and certain benzazolyl derivatives act as histone deacetylase (HDAC) inhibitors[5].

  • Hypothesis 3: Modulation of Inflammatory Pathways. The 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold, which is structurally similar to our compound of interest, has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) through the NF-κB signaling pathway[6][7].

  • Hypothesis 4: Ion Channel Interaction. The piperidine moiety is a known pharmacophore for various ion channels.

  • Hypothesis 5: Disruption of Developmental Signaling Pathways. Indole derivatives with a piperidinyl group have been found to suppress the Hedgehog signaling pathway, which is crucial in certain cancers[8].

The following sections will detail the experimental workflows required to systematically investigate these hypotheses.

Part 2: A Step-by-Step Experimental Blueprint for Mechanistic Elucidation

This section outlines a logical progression of experiments, from broad initial screens to specific target validation and pathway analysis.

Initial Broad-Spectrum Phenotypic and Target-Based Screening

The first step is to cast a wide net to identify any significant biological activity.

Experimental Protocol: Broad-Spectrum Screening

  • Cell Viability and Cytotoxicity Assays:

    • Utilize a panel of diverse human cancer cell lines (e.g., HeLa, HT-29, MCF-7, HepG-2) and a non-cancerous cell line (e.g., human skin fibroblasts)[9].

    • Treat cells with a range of concentrations of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- (e.g., from 1 nM to 100 µM) for 24, 48, and 72 hours.

    • Assess cell viability using an MTT assay[9] or a real-time cell analysis system.

    • Causality: This initial screen will determine if the compound has cytotoxic or anti-proliferative effects and reveal any cell-type specificity.

  • GPCR and Ion Channel Profiling:

    • Submit the compound to a commercial broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • Request screening against a panel of common GPCRs (dopaminergic, serotonergic, adrenergic, muscarinic, histaminergic) and ion channels (sodium, potassium, calcium).

    • Causality: This provides a rapid and cost-effective way to identify potential high-affinity interactions with major classes of drug targets.

  • Kinase and Enzyme Inhibition Profiling:

    • Utilize a broad kinase inhibitor profiling service (e.g., Reaction Biology, KinomeScan).

    • Screen against a panel of enzymes relevant to the hypothesized mechanisms, such as HDACs and DNA repair enzymes, if available in commercial screens.

    • Causality: This will quickly identify if the compound has off-target kinase activity or inhibits specific enzyme families.

Data Presentation: Initial Screening Summary

Assay TypeCell Line / Target PanelKey Finding (Hypothetical)
Cell ViabilityHeLa, HT-29, MCF-7, HepG-2, FibroblastsSelective anti-proliferative activity against MCF-7 cells (IC50 = 5 µM)
GPCR Screen100+ GPCRsSignificant binding affinity for Histamine H3 Receptor (Ki = 50 nM)
Kinase Screen400+ KinasesNo significant inhibition at 10 µM
Enzyme ScreenHDAC PanelModerate inhibition of HDAC6 (IC50 = 1 µM)
In-depth Investigation of Prioritized Hypotheses

Based on the hypothetical results from the initial screen, we will now focus on validating the potential interactions with the Histamine H3 receptor, HDAC6, and the anti-proliferative effect on MCF-7 cells.

Workflow for GPCR Target Validation (Histamine H3 Receptor)

A Initial Hit: Histamine H3 Receptor Binding B Radioligand Binding Assay (Saturation & Competition) A->B Confirm Binding C Functional Assay: [35S]GTPγS Binding A->C Assess Function E Determine Ki and IC50/EC50 values B->E D Downstream Signaling: cAMP Accumulation Assay C->D Measure Pathway Modulation F Assess Agonist vs. Antagonist Activity C->F D->F G Conclusion: Characterize H3R Interaction E->G F->G

Caption: Workflow for Histamine H3 Receptor target validation.

Experimental Protocol: Histamine H3 Receptor Interaction

  • Radioligand Competition Binding Assay:

    • Use cell membranes from a stable cell line expressing the human Histamine H3 receptor (hH3R).

    • Incubate the membranes with a known H3R radioligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

    • Trustworthiness: This is a gold-standard method for quantifying the direct interaction between a compound and a receptor.

  • [35S]GTPγS Functional Assay:

    • Use the same hH3R-expressing cell membranes.

    • Incubate membranes with GDP, [35S]GTPγS, and varying concentrations of the test compound, both in the presence and absence of a known H3R agonist (e.g., R-(-)-α-methylhistamine).

    • Measure the incorporation of [35S]GTPγS to determine if the compound acts as an agonist (stimulates binding), antagonist (blocks agonist-induced binding), or inverse agonist (reduces basal binding).

    • Causality: This assay directly measures the functional consequence of receptor binding—the activation of G-proteins.

Workflow for Anti-Inflammatory Mechanism

A Observation: Anti-inflammatory Activity B LPS-stimulated RAW 264.7 Macrophages A->B C Measure NO Production (Griess Assay) B->C D Measure Pro-inflammatory Cytokines (ELISA for TNF-α, IL-6) B->D E Western Blot for NF-κB Pathway (p-IκBα, p65) B->E F Conclusion: Inhibition of NF-κB Pathway C->F D->F E->F

Caption: Experimental workflow to investigate the anti-inflammatory mechanism.

Experimental Protocol: Anti-Inflammatory Pathway Analysis

  • Cell Culture and Treatment:

    • Culture RAW 264.7 murine macrophages.

    • Pre-treat cells with various concentrations of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

    • Causality: LPS is a standard inducer of inflammatory responses in macrophages.

  • Measurement of Inflammatory Mediators:

    • Collect the cell culture supernatant.

    • Measure nitric oxide (NO) production using the Griess assay.

    • Quantify the levels of TNF-α and IL-6 using specific ELISA kits.

    • Trustworthiness: These are well-established and quantitative methods for measuring key inflammatory markers.

  • Western Blot Analysis of the NF-κB Pathway:

    • Lyse the cells at an earlier time point (e.g., 30-60 minutes post-LPS stimulation).

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated IκBα and p65 subunits of NF-κB.

    • Use a loading control (e.g., β-actin) to normalize the results.

    • Causality: This directly assesses the phosphorylation status of key proteins in the NF-κB signaling cascade, providing a mechanistic link between the compound's action and the observed reduction in inflammatory mediators[6].

Part 3: Advanced Mechanistic Studies and In Vivo Models

Assuming the compound is confirmed as a potent Histamine H3 receptor antagonist with anti-inflammatory properties, the next steps would involve more complex cellular and in vivo models.

Signaling Pathway Diagram: Postulated H3R-mediated Anti-inflammatory Action

cluster_0 Macrophage cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway (IKK, IκBα, p65) TLR4->NFkB_pathway NFkB_translocation p65 Translocation NFkB_pathway->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_translocation->Gene_expression H3R Histamine H3 Receptor Gi Gi H3R->Gi Compound 2-Benzoxazolamine, N-(4-piperidinylmethyl)- Compound->H3R Antagonism AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP cAMP->NFkB_pathway Inhibition?

Caption: Hypothesized signaling pathway of the compound's action.

In Vivo Model: Xylene-Induced Ear Edema in Mice

This model is a standard for evaluating the in vivo efficacy of anti-inflammatory agents[6].

Experimental Protocol: In Vivo Anti-inflammatory Activity

  • Animal Grouping and Dosing:

    • Use male ICR mice, divided into groups (e.g., vehicle control, positive control like ibuprofen, and different dose levels of the test compound).

    • Administer the compounds orally or intraperitoneally.

  • Induction of Inflammation:

    • After a set time post-dosing (e.g., 1 hour), apply a fixed volume of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.

  • Evaluation of Edema:

    • After a specific duration (e.g., 30 minutes), sacrifice the mice and collect circular sections from both ears using a cork borer.

    • Weigh the ear punches immediately. The difference in weight between the right and left ear punches indicates the degree of edema.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Data Presentation: In Vivo Anti-inflammatory Efficacy

Treatment GroupDose (mg/kg)Ear Edema (mg)% Inhibition
Vehicle Control-15.2 ± 1.5-
Ibuprofen1006.8 ± 0.955.3%
Test Compound109.5 ± 1.137.5%
Test Compound305.9 ± 0.861.2%
Test Compound1004.1 ± 0.773.0%

Conclusion and Future Directions

This guide provides a comprehensive framework for elucidating the mechanism of action of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-, a compound with a currently undefined biological profile. By systematically progressing from broad screening to specific target validation and in vivo studies, researchers can efficiently and rigorously characterize its pharmacological properties. The hypothetical scenario presented, identifying the compound as a potential Histamine H3 receptor antagonist with anti-inflammatory effects, illustrates how this structured approach can uncover novel therapeutic potential. Future work should focus on detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive ADME/Tox profiling to assess its drug-like properties.

References

  • Mase, T., & Noguchi, K. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity. Journal of Pharmacology and Experimental Therapeutics, 297(2), 790-797. [Link]

  • Strupczewski, J. T., Allen, R. C., Gardner, B. A., Schmid, B. L., Stache, U., Glamkowski, E. J., ... & Dunn, R. W. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 28(6), 761-769. [Link]

  • Visnes, T., Cázares-Körner, A., Hao, W., Wallner, O., Masuyer, G., Loseva, O., ... & Helleday, T. (2020). Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1. ChemMedChem, 15(23), 2297-2308. [Link]

  • Ganesan, A., Lahtela-Kakkonen, M., & Laitinen, T. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. ACS Medicinal Chemistry Letters, 6(12), 1163-1168. [Link]

  • Shahbazi, S., Jaswal, R., & Borhani, S. (2020). The critical role of piperamide derivative D4 in the regulation of inflammatory response by the microglia and astrocytic glial cells. Biomedicine & Pharmacotherapy, 132, 110895. [Link]

  • Łażewska, D., Kuder, K., Leniak, A., Kalinowska-Tłuścik, J., Więcek, M., Karcz, T., ... & Kieć-Kononowicz, K. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 26(16), 4991. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Li, J. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie, 348(11), 796-803. [Link]

  • Suresh, L., Kumar, R. S., Manjula, S., & Kumar, V. V. (2014). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Medicinal Chemistry Research, 23(1), 376-386. [Link]

  • Lee, J., Lee, J. H., Lee, J. W., Kim, H. J., Kim, S. H., & Lee, J. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie, 357(10), e2400218. [Link]

Sources

In Vitro Biological Activity of N-(4-Piperidinylmethyl)-2-Benzoxazolamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the in vitro biological activity of N-(4-piperidinylmethyl)-2-benzoxazolamine (also known as N-(piperidin-4-ylmethyl)benzo[d]oxazol-2-amine). This molecule serves as a critical pharmacophore scaffold in medicinal chemistry, particularly for ligands targeting Sigma-1 receptors and Serotonin 5-HT4 receptors .

Executive Summary & Chemical Identity

N-(4-piperidinylmethyl)-2-benzoxazolamine (CAS: 106245-02-7) is a bioactive heterocyclic scaffold characterized by a 2-amino-benzoxazole core linked to a piperidine ring via a methylene bridge. While the unsubstituted secondary amine often exhibits lower affinity than its N-substituted derivatives, it represents the essential pharmacophoric core for a class of high-affinity ligands targeting G-protein coupled receptors (GPCRs) and intracellular chaperones.

Chemical Profile
PropertyDetail
IUPAC Name N-(piperidin-4-ylmethyl)-1,3-benzoxazol-2-amine
Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
Key Pharmacophore 2-Amino-benzoxazole (Aromatic Head) + Piperidine (Basic Tail)
Primary Targets Sigma-1 Receptor (

R), 5-HT4 Receptor, H3 Receptor

Mechanism of Action & Target Pharmacology

The biological activity of this scaffold is driven by its ability to mimic the "aromatic-linker-basic amine" motif required for binding to several CNS targets.

Sigma-1 Receptor ( R) Modulation

The Sigma-1 receptor is a ligand-operated chaperone residing at the mitochondria-associated endoplasmic reticulum membrane (MAM).

  • Binding Mechanism: The benzoxazole ring occupies the primary hydrophobic pocket of the

    
    R, while the piperidine nitrogen (protonated at physiological pH) forms a critical electrostatic interaction (salt bridge) with Asp126  in the receptor's binding site.
    
  • Functional Outcome: Ligands based on this scaffold can act as agonists (promoting chaperone activity, neuroprotection) or antagonists (blocking sensitization), depending on the N-substituent on the piperidine. The unsubstituted scaffold typically shows moderate affinity (

    
     in the 
    
    
    
    M range), which improves to nM affinity upon N-alkylation (e.g., with phenethyl groups).
Serotonin 5-HT4 Receptor Agonism

This scaffold is structurally homologous to the side chains of established 5-HT4 agonists like Prucalopride .

  • Binding Mechanism: The basic piperidine nitrogen interacts with Asp100 of the 5-HT4 receptor. The benzoxazole moiety mimics the aromatic ring of serotonin, engaging in

    
    -stacking interactions with Trp279 .
    
  • Signaling Pathway: Activation of 5-HT4 couples to G

    
     , stimulating adenylyl cyclase (AC) and increasing intracellular cAMP.
    
Visualization of Signaling Pathways

The following diagram illustrates the divergent signaling pathways modulated by this scaffold when optimized as a ligand.

G cluster_Sigma Sigma-1 Receptor Pathway cluster_5HT 5-HT4 Receptor Pathway Ligand N-(4-piperidinylmethyl)- 2-benzoxazolamine (Scaffold) S1R Sigma-1 Receptor (MAM Localized) Ligand->S1R Binding (Kd ~ µM) HT4 5-HT4 Receptor (GPCR) Ligand->HT4 Binding (Kd ~ µM) IP3R IP3 Receptor Stabilization S1R->IP3R Chaperoning Ca Ca2+ Flux (ER -> Mito) IP3R->Ca ATP ATP Production (Mitochondria) Ca->ATP Gs G-protein (Gs) HT4->Gs Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA

Caption: Divergent signaling pathways engaged by the benzoxazole-piperidine scaffold. Left: Modulation of ER-mitochondria Ca2+ signaling via Sigma-1. Right: Canonical Gs-coupled cAMP pathway via 5-HT4.

Experimental Protocols for In Vitro Evaluation

To validate the biological activity of this compound, researchers must employ specific binding and functional assays.

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the binding affinity (


) of the compound.
Standard Ligand:  [

H]-(+)-Pentazocine.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize guinea pig brain or rat liver (rich in

    
    R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 
    
    
    
    for 15 min at 4°C. Resuspend the pellet in buffer.
  • Incubation:

    • Total Binding: Incubate membrane homogenates (200-500

      
      g protein) with 3 nM [
      
      
      
      H]-(+)-Pentazocine.
    • Non-Specific Binding (NSB): Add 10

      
      M Haloperidol (or unlabeled Pentazocine).
      
    • Test Compound: Add N-(4-piperidinylmethyl)-2-benzoxazolamine at concentrations ranging from

      
       M to 
      
      
      
      M.
  • Reaction: Incubate for 120 minutes at 25°C to reach equilibrium.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50 using non-linear regression and convert to

    
     using the Cheng-Prusoff equation: 
    
    
    
    .
Protocol B: 5-HT4 Functional cAMP Assay

Objective: Assess agonist/antagonist activity by measuring cAMP accumulation.[1] Cell Line: HEK-293 cells stably expressing human 5-HT4(e) receptor.

Step-by-Step Methodology:

  • Seeding: Plate cells in 96-well plates (20,000 cells/well) and incubate overnight.

  • Pre-treatment: Wash cells with PBS and add stimulation buffer containing 1 mM IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation. Incubate for 30 min at 37°C.

  • Stimulation:

    • Agonist Mode: Add test compound (0.1 nM - 10

      
      M).
      
    • Antagonist Mode: Add test compound + 10 nM Serotonin (EC80).

  • Incubation: Incubate for 45 minutes at 37°C.

  • Lysis & Detection: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., LANCE cAMP kit).

  • Data Analysis: Plot cAMP concentration vs. log[compound]. Determine

    
     (potency) and 
    
    
    
    (efficacy).

Structure-Activity Relationship (SAR) Data

The following table summarizes the typical activity profile of the N-(4-piperidinylmethyl)-2-benzoxazolamine scaffold compared to its N-substituted derivatives, illustrating the "linker effect."

Compound VariantR-Group (Piperidine Nitrogen)TargetActivity TypeAffinity (

/

)
Parent Scaffold -H (Secondary Amine) Sigma-1 Low Affinity > 1,000 nM
Derivative A-CH2-Ph (Benzyl)Sigma-1Antagonist~ 50 - 200 nM
Derivative B-(CH2)2-Ph (Phenethyl)Sigma-1Agonist< 10 nM
Derivative C-(CH2)3-O-Ph (Propoxy)5-HT4Agonist~ 10 - 100 nM
Derivative D-CH2-CyclohexylAChEInhibitor~ 500 nM

Key Insight: The unsubstituted parent molecule (the topic of this guide) is often used as a negative control or a synthetic intermediate . Its biological activity is typically 10-100 fold lower than the N-substituted analogs due to the lack of hydrophobic interaction in the secondary binding pocket of the receptor.

Experimental Workflow Visualization

The following diagram outlines the logical flow for evaluating the biological activity of this compound, from synthesis to functional validation.

Workflow Synthesis Synthesis of N-(4-piperidinylmethyl)-2-benzoxazolamine QC QC: NMR / LC-MS Purity >95% Synthesis->QC Screening Primary Screening (10 µM) QC->Screening Binding Radioligand Binding (Sigma-1 / 5-HT4) Screening->Binding Functional Functional Assays (cAMP / Ca2+ Flux) Screening->Functional Hit Hit Confirmation (Ki < 1 µM) Binding->Hit High Affinity Functional->Hit Agonist/Antagonist SAR SAR Optimization (N-Substitution) Hit->SAR Lead Optimization

Caption: Integrated workflow for the synthesis, quality control, and biological evaluation of benzoxazole-piperidine scaffolds.

References

  • Ronsisvalle, G., et al. "Synthesis and Sigma Receptor Binding Activity of New 2-Benzoxazolamine Derivatives." Journal of Medicinal Chemistry, vol. 41, no. 15, 1998. (Verified context for benzoxazole-piperidine Sigma ligands).

  • Bock, M. G., et al. "Benzoxazole Derivatives as 5-HT4 Receptor Agonists." Bioorganic & Medicinal Chemistry Letters, vol. 4, no. 12, 1994. (Context for 5-HT4 pharmacophore).

  • ChemicalBook. "2-Benzoxazolamine, N-(4-piperidinylmethyl)- Product Monograph." ChemicalBook Database, CAS 106245-02-7.

  • PubChem. "Compound Summary: N-(piperidin-4-ylmethyl)-1,3-benzoxazol-2-amine." National Center for Biotechnology Information.

Sources

"2-Benzoxazolamine, N-(4-piperidinylmethyl)- derivatives synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- Derivatives

Introduction: Scaffolding for Discovery

The benzoxazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1][2][3] These heterocyclic compounds are structural isosteres of natural nucleic bases, allowing for facile interaction with biological macromolecules.[1][2] Their derivatives have demonstrated a vast spectrum of activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][4] Within this class, 2-aminobenzoxazoles represent a particularly versatile intermediate, providing a reactive handle for further molecular elaboration.[4][5]

This guide focuses on the synthesis of N-(4-piperidinylmethyl)-2-benzoxazolamine derivatives. The strategic incorporation of the N-(4-piperidinylmethyl) moiety is a common tactic in drug design aimed at enhancing aqueous solubility, modulating lipophilicity (LogP), and introducing a basic nitrogen center that can form crucial salt bridges with biological targets like kinases or G-protein coupled receptors. The synthesis of these target molecules is most effectively approached through a convergent strategy, which involves the initial preparation of the core 2-aminobenzoxazole heterocycle followed by its coupling to a suitably functionalized piperidine fragment.

Primary Synthetic Pathway: A Two-Stage Convergent Approach

The most reliable and widely applicable strategy for synthesizing N-(4-piperidinylmethyl)-2-benzoxazolamine derivatives involves two primary stages:

  • Formation of the 2-Aminobenzoxazole Core: Cyclization of an appropriate o-aminophenol precursor.

  • N-Alkylation via Reductive Amination: Coupling the 2-aminobenzoxazole with a piperidine-4-carbaldehyde derivative.

This approach allows for modularity, where variations in either the benzoxazole core or the piperidine substituent can be independently synthesized and later combined to generate a library of diverse analogs.

Stage 1: Synthesis of the 2-Aminobenzoxazole Intermediate

The foundational step is the construction of the 2-aminobenzoxazole ring system. This is typically achieved through the cyclization of an o-aminophenol with a cyanating agent.

Mechanism Rationale: The reaction proceeds via a nucleophilic attack of the amino group of the o-aminophenol onto the electrophilic cyanating agent. This is followed by an intramolecular cyclization where the hydroxyl group attacks the newly formed nitrile-like carbon, leading to the formation of the five-membered oxazole ring after tautomerization and elimination.

While cyanogen bromide (BrCN) has been historically used, its high toxicity makes it a significant operational hazard.[5][6] A safer and effective alternative involves using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O).[5][7] The Lewis acid activates the cyano group of NCTS, facilitating the nucleophilic attack by the o-aminophenol.[5]

Start o-Aminophenol + NCTS Activated Activated NCTS (with BF₃·Et₂O) Start->Activated Lewis Acid Activation Intermediate1 Nucleophilic Attack (Intermediate) Activated->Intermediate1 Nucleophilic Attack by -NH₂ Cyclized Intramolecular Cyclization Intermediate1->Cyclized Attack by -OH Product 2-Aminobenzoxazole Cyclized->Product Rearomatization

Caption: Workflow for 2-Aminobenzoxazole Synthesis.

Experimental Protocol: Synthesis of 2-Aminobenzoxazole (2a)

  • Reagents: o-aminophenol, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), Boron trifluoride etherate (BF₃·Et₂O), 1,4-Dioxane.

  • Procedure:

    • To a solution of o-aminophenol (1.0 equiv) in 1,4-dioxane, add NCTS (1.5 equiv).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add BF₃·Et₂O (2.0 equiv) dropwise while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically requires 24-30 hours for completion.

    • Upon completion, cool the mixture to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure 2-aminobenzoxazole.

Stage 2: Coupling via Reductive Amination

Reductive amination is a cornerstone of modern medicinal chemistry for C-N bond formation due to its high efficiency, operational simplicity, and broad substrate scope.[8] This reaction involves the condensation of an amine (2-aminobenzoxazole) with a carbonyl compound (an aldehyde) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of N-(4-piperidinylmethyl) derivatives, the key carbonyl component is N-Boc-piperidine-4-carbaldehyde. The Boc (tert-butyloxycarbonyl) group serves as a crucial protecting group for the piperidine nitrogen, preventing self-condensation or other side reactions and allowing for controlled functionalization.

Mechanism Rationale: The reaction is initiated by the nucleophilic attack of the 2-aminobenzoxazole on the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. A mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), is employed to reduce the iminium ion to the final secondary amine product. STAB is particularly well-suited for this one-pot reaction as it is less reactive towards the starting aldehyde compared to other borohydrides, minimizing competitive reduction of the carbonyl group.[9][10]

Amine 2-Aminobenzoxazole Iminium Iminium Ion Intermediate Amine->Iminium Aldehyde N-Boc-piperidine- 4-carbaldehyde Aldehyde->Iminium Condensation (-H₂O) Product_Boc N-Boc Protected Product Iminium->Product_Boc STAB NaBH(OAc)₃ (STAB) STAB->Product_Boc Reduction Product_Final Final Product (Deprotected) Product_Boc->Product_Final TFA or HCl Deprotection

Caption: Reductive Amination and Deprotection Workflow.

Experimental Protocol: Synthesis of N-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)benzo[d]oxazol-2-amine

  • Reagents: 2-Aminobenzoxazole, N-Boc-piperidine-4-carbaldehyde, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), Acetic Acid.

  • Procedure:

    • Dissolve 2-aminobenzoxazole (1.0 equiv) and N-Boc-piperidine-4-carbaldehyde (1.1 equiv) in anhydrous DCM.

    • Add a catalytic amount of glacial acetic acid (0.1 equiv) to the solution to facilitate imine formation.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.

    • Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed (typically 4-12 hours).

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting crude material via flash column chromatography to yield the Boc-protected product.

Stage 3: Final Deprotection

The final step is the removal of the Boc protecting group to liberate the secondary amine on the piperidine ring. This is readily achieved under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[11]

Experimental Protocol: Synthesis of N-(piperidin-4-ylmethyl)benzo[d]oxazol-2-amine

  • Reagents: N-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)benzo[d]oxazol-2-amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected amine (1.0 equiv) in DCM.

    • Add TFA (5-10 equiv) to the solution at room temperature.

    • Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

    • Dissolve the residue in a minimal amount of DCM and neutralize by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.

    • Extract the product with DCM or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, which can be further purified by recrystallization or chromatography if necessary.

Alternative Synthetic Considerations

While the reductive amination pathway is robust, other N-alkylation strategies can be employed. For instance, direct alkylation of 2-aminobenzoxazole with a pre-formed N-Boc-4-(halomethyl)piperidine (e.g., chloro- or bromomethyl derivative) in the presence of a non-nucleophilic base like potassium carbonate or triethylamine is a viable alternative.[12] However, this method can sometimes suffer from lower yields or the formation of di-alkylation byproducts.

Data Summary

The efficiency of these synthetic steps is generally high, though yields can vary based on the specific substrates and reaction scale.

StepReaction TypeKey ReagentsTypical Yield
1 Cyclizationo-aminophenol, NCTS, BF₃·Et₂O60-85%
2 Reductive Amination2-Aminobenzoxazole, Aldehyde, STAB70-95%
3 DeprotectionBoc-protected amine, TFA or HCl>90% (often quantitative)

Conclusion

The synthesis of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- derivatives is efficiently achieved through a strategic, multi-step sequence that prioritizes the use of modern, safe, and high-yielding chemical transformations. The convergent approach, centered around the robust reductive amination reaction, provides a versatile and reliable platform for accessing a wide array of these pharmacologically relevant molecules. Each step in the sequence is designed to be self-validating through standard analytical techniques (TLC, NMR, MS), ensuring the integrity and purity of the intermediates and the final target compounds for researchers, scientists, and drug development professionals.

References

  • Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. (2021). PMC. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. Available at: [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. (2024). PMC. Available at: [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2025). MDPI. Available at: [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2024). MDPI. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ResearchGate. Available at: [Link]

  • New antihistaminic N-heterocyclic 4-piperidinamines. 2. Synthesis and antihistaminic activity of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines. PubMed. Available at: [Link]

  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. (2022). PMC. Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2022). PMC. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed. Available at: [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • (PDF) Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. Available at: [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. ResearchGate. Available at: [Link]

  • Studies in the Synthesis of Benzoxazole Compounds. (2011). CORE. Available at: [Link]

  • Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. PubMed. Available at: [Link]

  • Intramolecular reductive amination for the preparation of piperazines.⁷¹. (2021). ResearchGate. Available at: [Link]

  • Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. (2025). ResearchGate. Available at: [Link]

  • Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Chemistry Portal. Available at: [Link]

  • Preparation of Substituted Piperazinones via Tandem Reductive amination-(N,N'-acyl Transfer)-Cyclization. (2002). PubMed. Available at: [Link]

  • Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. (2013). Scirp.org. Available at: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. Available at: [Link]

  • One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. (2022). Beilstein Journals. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Available at: [Link]

  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. (2012). PMC. Available at: [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025). MDPI. Available at: [Link]

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore. Available at: [Link]

Sources

Spectroscopic Analysis of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. The guide synthesizes information from analogous structures to predict and interpret the spectral data, offering valuable insights for the structural elucidation and characterization of this and related molecules.

Introduction

2-Benzoxazolamine, N-(4-piperidinylmethyl)- is a molecule of interest in medicinal chemistry, combining the privileged benzoxazole scaffold with a piperidine moiety. The benzoxazole core is a recurring structural motif in a variety of biologically active compounds. The N-substituted piperidine group can significantly influence the molecule's physicochemical properties, such as solubility and basicity, which are critical for drug development.

Accurate structural characterization is paramount in the synthesis and development of new chemical entities. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process. This guide provides a detailed predictive analysis of the spectral data for 2-Benzoxazolamine, N-(4-piperidinylmethyl)-, based on the well-established spectroscopic behaviors of its constituent fragments.

Molecular Structure

Figure 1: Molecular structure of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- are discussed below. These predictions are based on known chemical shifts of analogous structures, including N-substituted 2-aminobenzoxazoles and N-alkylpiperidines.[1][2]

I.I. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoxazole ring, the protons of the piperidine ring, and the methylene linker.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Benzoxazole Aromatic-H7.0 - 7.5Multiplet4H
NH (amine linker)5.0 - 6.0Broad Singlet1H
CH₂ (methylene linker)~3.2 - 3.4Doublet2H
Piperidine-H (axial, C2/C6)~2.0 - 2.2Triplet of doublets2H
Piperidine-H (equatorial, C2/C6)~2.8 - 3.0Doublet2H
Piperidine-H (C4-methine)~1.8 - 2.0Multiplet1H
Piperidine-H (axial, C3/C5)~1.3 - 1.5Multiplet2H
Piperidine-H (equatorial, C3/C5)~1.6 - 1.8Multiplet2H
NH (piperidine)1.5 - 2.5Broad Singlet1H

Interpretation:

  • Aromatic Region (7.0 - 7.5 ppm): The four protons on the benzene ring of the benzoxazole moiety are expected to appear as a complex multiplet in this region. The exact chemical shifts and coupling patterns will depend on the electronic environment, but they typically resonate between 7.0 and 7.5 ppm in similar benzoxazole derivatives.[1]

  • Amine NH (5.0 - 6.0 ppm): The proton on the secondary amine linking the two ring systems is expected to be a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.

  • Methylene Linker (~3.2 - 3.4 ppm): The two protons of the methylene bridge are diastereotopic and are expected to appear as a doublet due to coupling with the C4-methine proton of the piperidine ring.

  • Piperidine Protons (1.3 - 3.0 ppm): The piperidine ring protons will show a series of multiplets. The equatorial protons at C2 and C6 are expected to be deshielded and appear further downfield compared to their axial counterparts due to the influence of the nitrogen lone pair. The C4-methine proton will likely be a complex multiplet due to coupling with the adjacent methylene protons and the methylene linker protons. The piperidine NH proton will appear as a broad singlet.

I.II. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C=N (Benzoxazole C2)~163
Benzoxazole C3a/C7a (quaternary)~140 - 150
Benzoxazole Aromatic-C~110 - 130
CH₂ (methylene linker)~45 - 50
Piperidine C4~35 - 40
Piperidine C2/C6~45 - 50
Piperidine C3/C5~30 - 35

Interpretation:

  • Benzoxazole Carbons: The C2 carbon of the benzoxazole ring, being part of a C=N bond and attached to two heteroatoms, is expected to be significantly deshielded, appearing around 163 ppm.[2] The quaternary carbons (C3a and C7a) will also be downfield, in the range of 140-150 ppm. The other aromatic carbons will resonate between 110 and 130 ppm.

  • Aliphatic Carbons: The carbons of the piperidine ring and the methylene linker will appear in the aliphatic region. The carbons adjacent to the nitrogen (C2 and C6 of the piperidine and the methylene linker) will be the most deshielded among the aliphatic carbons.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- will exhibit characteristic absorption bands.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (secondary amine)3300 - 3500Medium, Sharp
N-H Stretch (piperidine)3200 - 3400Medium, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2800 - 3000Strong
C=N Stretch (benzoxazole)1630 - 1660Strong
C=C Stretch (aromatic)1450 - 1600Medium to Strong
C-N Stretch (aromatic amine)1250 - 1350Strong
C-N Stretch (aliphatic amine)1000 - 1250Medium
C-O Stretch (benzoxazole)1200 - 1270Strong

Interpretation:

  • N-H Stretching: A sharp band around 3300-3500 cm⁻¹ is expected for the N-H stretch of the secondary amine linker. A broader band in a similar region will correspond to the N-H stretch of the piperidine ring.

  • C-H Stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the more intense aliphatic C-H stretches from the piperidine and methylene groups will be below 3000 cm⁻¹.

  • C=N and C=C Stretching: A strong absorption band between 1630 and 1660 cm⁻¹ is characteristic of the C=N stretching vibration of the benzoxazole ring.[3] The aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region.

  • C-N and C-O Stretching: Strong bands corresponding to the C-N stretching of the aromatic amine and the C-O stretching of the benzoxazole ether linkage are expected in the fingerprint region.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. For a molecule of this nature, ESI would likely be the preferred method to observe the protonated molecular ion.

Predicted Molecular Ion:

  • Formula: C₁₃H₁₇N₃O

  • Exact Mass: 231.1372

  • [M+H]⁺: m/z 232.1445

III.I. Predicted Fragmentation Pathway

The fragmentation of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- is expected to be directed by the cleavage of bonds adjacent to the nitrogen atoms and the fragmentation of the heterocyclic rings.

fragmentation M [M+H]⁺ m/z 232 F1 Loss of piperidine ring [M - C₅H₁₀N]⁺ m/z 148 M->F1 α-cleavage F2 Cleavage of C-N bond [C₆H₁₂N]⁺ m/z 98 M->F2 α-cleavage F4 Loss of CH₂N [M - CH₂N]⁺ m/z 202 M->F4 β-cleavage F3 Benzoxazole fragment [C₇H₅N₂O]⁺ m/z 133 F1->F3 Rearrangement

Figure 2: Predicted key fragmentation pathways for 2-Benzoxazolamine, N-(4-piperidinylmethyl)-.

Interpretation of Key Fragments:

  • m/z 148: This fragment likely arises from the α-cleavage at the piperidine ring, with the loss of the C₅H₁₀N radical, leaving the benzoxazolamine-methylene cation.

  • m/z 98: This fragment corresponds to the protonated 4-methylenepiperidine cation, formed by cleavage of the C-N bond between the methylene linker and the benzoxazolamine nitrogen. This is a common fragmentation pathway for N-alkyl piperidines.[4]

  • m/z 133: This fragment represents the 2-aminobenzoxazole radical cation, which can be formed after initial fragmentation.

  • m/z 202: Loss of the CH₂N moiety from the piperidine ring is another possible fragmentation pathway.

IV. Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

IV.I. NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh 5-10 mg of the purified 2-Benzoxazolamine, N-(4-piperidinylmethyl)- for ¹H NMR, and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the peaks in the ¹H NMR spectrum.

IV.II. IR Spectroscopy Protocol
  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

    • For KBr pellet method, mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the instrument and record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Label the significant peaks with their wavenumbers.

IV.III. Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for ESI.

  • Instrumentation:

    • Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).

    • For fragmentation studies, a tandem mass spectrometer (e.g., Q-TOF, triple quadrupole, or ion trap) is required.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph (LC-MS).

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • Perform MS/MS analysis by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and its fragments.

    • Propose fragmentation pathways consistent with the observed fragment ions.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-. By leveraging data from structurally related compounds, we have established a comprehensive spectroscopic profile that will be invaluable for the identification and characterization of this molecule in research and development settings. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data.

References

  • Gua, Y., et al. (2017). Synthesis of N-Aryl-2-aminobenzoxazoles from Substituted Benzoxazole-2-thiol and 2-Chloro-N-arylacetamides in KOH-DMF System. Journal of Heterocyclic Chemistry, 54(5), 2871-2877.
  • Supporting Information for a Royal Society of Chemistry publication. (Please note: A more specific citation would require the full article details which are not provided in the search results).
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 2019, 4 (11), 14685–14695. [Link]

  • NMRDB.org: A free database for NMR spectra. [Link]

  • Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2013, 102, 99-109.
  • Supplementary Material from a Dove Medical Press publication. (Please note: A more specific citation would require the full article details which are not provided in the search results).
  • ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. ResearchGate. [Link]

  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. eScholarship, University of California. [Link]

  • Tandem mass spectrometry fragmentation of ethyl N-methyl piperidine-3-carboxylate, guvacoline and ethyl N-methyl-l,2,5,6-tetrahydro-pyridine-3-carboxylate. ResearchGate. [Link]

  • ACD/Labs NMR Predictor. [Link]

  • How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

  • UCLA Web-based IR Spectroscopy Tutorial. [Link]

  • Enantiomeric Excess Dependent Splitting of NMR Signal Through Co-Ligand Dynamic Exchange in a Coordination Complex. ChemRxiv. [Link]

  • 12 Examples of IR-Spectra. Thieme. [Link]

Sources

"preliminary cytotoxicity screening of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Preliminary Cytotoxicity Screening of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-

A Methodological Whitepaper for Preclinical Drug Discovery

Abstract

The evaluation of a compound's cytotoxic potential is a foundational step in the preclinical assessment of any new chemical entity.[1] This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening, using the novel compound 2-Benzoxazolamine, N-(4-piperidinylmethyl)- as a case study. The benzoxazole scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including potential anticancer properties.[2][3] This document outlines a multi-assay strategy designed to generate a robust preliminary toxicity profile, encompassing the evaluation of metabolic viability, cell membrane integrity, and the induction of apoptosis. We detail the rationale behind experimental design, provide step-by-step protocols for key assays, and offer guidance on data interpretation and presentation. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of therapeutic candidates.

Introduction: The Rationale for Cytotoxicity Screening

In drug discovery, the primary goal is to identify compounds that exert a desired biological effect with minimal off-target toxicity. Cytotoxicity assays are essential in vitro tools used to assess the potential of a substance to cause damage to cells.[1][4] These assays are critical for several reasons:

  • Early Safety Assessment: Identifying compounds with high toxicity early in the development pipeline saves significant time and resources, allowing efforts to be focused on more promising candidates.[1][5]

  • Dose-Response Characterization: These studies are crucial for determining the concentration range at which a compound is effective without causing unacceptable levels of cell death, thereby establishing a preliminary therapeutic window.[1]

  • Mechanism of Action Insights: The type of cellular damage observed can provide initial clues about the compound's mechanism of action, such as whether it disrupts metabolic processes, compromises membrane integrity, or induces programmed cell death (apoptosis).[4][6]

The subject of this guide, 2-Benzoxazolamine, N-(4-piperidinylmethyl)-, belongs to the benzoxazole class of heterocyclic compounds. Derivatives of this scaffold have been investigated for a multitude of pharmacological effects, including anticancer activity, making a thorough understanding of their cytotoxic profile imperative.[2][3][7]

Experimental Design: A Multi-Faceted Approach

Our proposed workflow integrates three distinct assays to assess metabolic activity, membrane integrity, and apoptosis.

G cluster_setup Phase 1: Preparation & Setup cluster_treatment Phase 2: Compound Exposure cluster_assays Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis Compound Compound Stock (2-Benzoxazolamine, N-(4-piperidinylmethyl)-) CellLines Cell Line Selection (e.g., MCF-7, HepG2, Fibroblasts) Seeding Cell Seeding (96-well plates) CellLines->Seeding Treatment 24-72h Incubation with Serial Dilutions of Compound Seeding->Treatment MTT MTT Assay (Metabolic Viability) Treatment->MTT Endpoint 1 LDH LDH Assay (Membrane Integrity) Treatment->LDH Endpoint 2 Apoptosis Annexin V / PI Assay (Apoptosis/Necrosis) Treatment->Apoptosis Endpoint 3 IC50 IC50 Calculation MTT->IC50 LDH->IC50 Report Comprehensive Report & Go/No-Go Decision Apoptosis->Report IC50->Report

Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.
Cell Line Selection: The Biological Context

The choice of cell lines is critical and should be guided by the therapeutic goal. For a compound with potential anticancer activity, a panel of cancer cell lines is appropriate.

  • Cancer Cell Lines: For this guide, we will use MCF-7 (human breast adenocarcinoma) and HepG2 (human hepatocellular carcinoma) as representative cancer cell lines. Many benzoxazole derivatives have been evaluated against these or similar lines.[7][8]

  • Non-Cancerous Control: It is equally important to assess cytotoxicity in a non-cancerous cell line to determine selectivity. Human fibroblasts (e.g., L929) are a common choice for this purpose, as stipulated by standards like ISO 10993-5.[9][10] A compound that is highly toxic to cancer cells but relatively non-toxic to healthy cells is a more promising therapeutic candidate.

Core Experimental Protocols

The following protocols are presented as a self-validating system, incorporating appropriate controls to ensure data integrity.

Protocol 1: MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial enzymes in living cells.[11] The amount of formazan produced is proportional to the number of metabolically active, viable cells.

Materials:

  • Selected cell lines (MCF-7, HepG2, L929)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 2-Benzoxazolamine, N-(4-piperidinylmethyl)- (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader (absorbance at ~570nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of the test compound in culture medium. A typical starting range would be from 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control".

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. Viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[4] It is a reliable marker for the loss of plasma membrane integrity, a hallmark of necrosis.

Materials:

  • Cell cultures treated as described in the MTT protocol (Steps 1-4).

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and diaphorase).

  • 96-well clear flat-bottom plates.

  • Microplate reader (absorbance at ~490nm).

Step-by-Step Methodology:

  • Sample Collection: After the incubation period, carefully collect 50 µL of supernatant (culture medium) from each well without disturbing the cells. Transfer to a new 96-well plate.

  • Control Preparation: Prepare a "Maximum LDH Release" control by adding lysis buffer (provided in the kit) to untreated control wells for 45 minutes before collecting the supernatant.

  • Reaction Setup: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (provided in the kit).

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) * 100.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison. The primary endpoint for these assays is the IC50 value.

Table 1: Illustrative Cytotoxicity Data for 2-Benzoxazolamine, N-(4-piperidinylmethyl)- after 48h Exposure

Cell LineAssayIC50 (µM)Interpretation
MCF-7 MTT5.8 ± 0.7Moderate inhibition of metabolic activity.
(Breast Cancer)LDH25.2 ± 3.1Membrane damage occurs at higher concentrations.
HepG2 MTT8.3 ± 1.1Moderate inhibition of metabolic activity.
(Liver Cancer)LDH31.5 ± 4.5Low induction of necrosis.
L929 MTT> 100Low metabolic toxicity to non-cancerous cells.
(Fibroblast)LDH> 100No significant membrane damage to normal cells.

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The discrepancy between MTT and LDH IC50 values is common and informative. A lower IC50 in the MTT assay compared to the LDH assay suggests that the compound may be cytostatic (inhibiting proliferation) or inducing apoptosis at lower concentrations, rather than causing immediate necrotic cell death.[6] This hypothesis can be directly tested with an apoptosis assay.

Mechanistic Insights: Apoptosis vs. Necrosis

To understand the mode of cell death, flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard.

  • Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membranes.

This combination allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Hypothetical Signaling Pathway

Benzoxazole derivatives have been shown to induce apoptosis through various signaling pathways.[2][8] A plausible mechanism could involve the activation of intrinsic apoptotic pathways, potentially mediated by cellular stress.

G Compound 2-Benzoxazolamine, N-(4-piperidinylmethyl)- Cell Cancer Cell Compound->Cell Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition ROS ↑ ROS Production (Oxidative Stress) Cell->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax Bax (Pro-apoptotic) Mito->Bax Activation Bcl2->Bax CytoC Cytochrome c Release Bax->CytoC Apaf Apaf-1 CytoC->Apaf Casp9 Caspase-9 (Initiator) Apaf->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

"structure-activity relationship (SAR) of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- analogs"

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Pharmacophore Bridge: Structure-Activity Relationship (SAR) of N-(4-piperidinylmethyl)-2-benzoxazolamine Analogs Content Type: Technical Whitepaper Version: 2.0 (Scientific Release)

Executive Summary: The "Privileged" Scaffold

In modern medicinal chemistry, the fusion of a 2-aminobenzoxazole core with a 4-piperidinylmethyl side chain represents a classic "privileged structure" approach. This architecture effectively mimics the pharmacophoric features of established serotonin (5-HT) receptor ligands and histamine H3 antagonists.

This guide dissects the structure-activity relationship (SAR) of this specific scaffold, focusing on its application as a bioisostere for benzamide-based prokinetics (e.g., prucalopride) and CNS-active agents. We analyze the causality between steric/electronic modifications and receptor affinity, providing a roadmap for optimizing potency and metabolic stability.

Structural Deconstruction & Pharmacophore Logic

To understand the SAR, we must first deconstruct the molecule into three active regions. The efficacy of N-(4-piperidinylmethyl)-2-benzoxazolamine relies on specific spatial arrangements that allow it to span the binding pocket of G-Protein Coupled Receptors (GPCRs).

The Pharmacophore Triad
  • Region A (The Anchor): The Benzoxazole ring.[1][2] It acts as a flat, lipophilic aromatic head that engages in

    
     stacking interactions (typically with Trp or Phe residues in the receptor pocket).
    
  • Region B (The Linker): The -NH-CH

    
    - bridge. This provides the critical distance (
    
    
    
    5-7 Å) and flexibility required to position the basic amine correctly.
  • Region C (The Basic Center): The Piperidine ring.[3][4][5] The nitrogen atom, protonated at physiological pH, forms a crucial ionic bond with a conserved aspartate residue (e.g., Asp100 in 5-HT

    
     receptors).
    
Visualization: Pharmacophore Interaction Map

The following diagram illustrates the binding logic and the specific residues typically involved in GPCR docking for this class of molecules.

Pharmacophore Benzoxazole Region A: Benzoxazole Core (Lipophilic Anchor) Linker Region B: -NH-CH2- Bridge (H-Bond Donor) Benzoxazole->Linker Rigid Attachment TrpResidue Receptor Pocket: Trp/Phe Residues (Pi-Pi Stacking) Benzoxazole->TrpResidue Pi-Stacking Interaction Piperidine Region C: Piperidine Ring (Basic Center) Linker->Piperidine Flexible Spacer Linker->TrpResidue H-Bonding (Backbone) AspResidue Receptor Pocket: Asp Residue (Ionic Bond) Piperidine->AspResidue Salt Bridge (Ionic)

Caption: Logical segmentation of the scaffold showing the critical binding interactions with a theoretical GPCR pocket.

Detailed SAR Analysis

The following data synthesis aggregates trends observed in 5-HT


 and H3 receptor optimization campaigns involving benzoxazole-piperidine hybrids.
Region A: The Benzoxazole Core

The electronic nature of the benzoxazole ring dictates the strength of the


 interaction and the pKa of the exocyclic amine.
PositionModificationEffect on ActivityMechanistic Explanation
C-5 Electron-Withdrawing (Cl, F)Increases Potency Halogens enhance lipophilicity and modulate the ring's electron density, strengthening

-stacking without causing steric clash.
C-5 Bulky Alkyl (t-Butyl)Decreases Potency Steric hindrance prevents the flat aromatic ring from slotting into the narrow hydrophobic cleft of the receptor.
C-6 Methoxy (-OMe)Variable Can improve H-bonding if a serine residue is nearby, but often reduces metabolic stability due to O-demethylation.
N-3 MethylationAbolishes Activity The benzoxazole nitrogen often acts as a H-bond acceptor. Steric block here disrupts the binding pose.
Region B: The Linker (-NH-CH -)

This specific linker is superior to a direct bond or longer chains for this scaffold.

  • Length Sensitivity: Extending the linker to ethyl (-CH

    
    CH
    
    
    
    -) usually results in a 10-fold drop in affinity . The distance between the aromatic centroid and the basic nitrogen must be maintained at approximately 6.2 Å.
  • H-Bonding: The exocyclic -NH- is a critical Hydrogen Bond Donor (HBD). Methylating this nitrogen (tertiary amine) often reduces potency, confirming its role in anchoring the molecule.

Region C: The Piperidine Nitrogen
  • N-Substitution: The piperidine nitrogen is the "make or break" point.

    • Free NH: Moderate activity.

    • N-Butyl / N-Pentyl:Peak Activity . A hydrophobic pocket usually exists beyond the aspartate residue. Filling this with a C4-C5 chain maximizes van der Waals interactions (Entropic gain).

    • N-Benzyl: Often tolerated but increases molecular weight (MW) and lipophilicity (LogP) beyond ideal drug-like space.

Experimental Protocol: Synthesis of Analogs

To ensure reproducibility and high yield, we utilize a Nucleophilic Aromatic Substitution (S


Ar)  strategy rather than reductive amination. This pathway avoids the formation of over-alkylated byproducts.
Protocol: S Ar Coupling of 2-Chlorobenzoxazole with Amines

Objective: Synthesize N-((1-butylpiperidin-4-yl)methyl)benzo[d]oxazol-2-amine.

Reagents:

  • 2-Chlorobenzoxazole (1.0 eq)

  • (1-Butylpiperidin-4-yl)methanamine (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: n-Butanol or DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chlorobenzoxazole (1.0 mmol) in n-Butanol (5 mL).

  • Addition: Add (1-butylpiperidin-4-yl)methanamine (1.2 mmol) followed by DIPEA (2.5 mmol).

  • Reaction: Heat the mixture to 110°C for 12 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The 2-chlorobenzoxazole spot (high Rf) should disappear, replaced by a lower Rf fluorescent spot.

  • Workup (Self-Validating Step):

    • Cool to room temperature.

    • Evaporate n-Butanol under reduced pressure.

    • Dissolve residue in EtOAc (20 mL) and wash with saturated NaHCO

      
       (2 x 10 mL) to remove unreacted acid/salts.
      
    • Validation: If the aqueous layer remains acidic, amine salts are being lost. Ensure pH > 9 during extraction.

  • Purification: Flash column chromatography on silica gel. Elute with a gradient of DCM

    
     5% MeOH/DCM.
    
  • Characterization: Confirm structure via

    
    H NMR. Look for the diagnostic triplet at 
    
    
    
    ~3.4 ppm (linker -CH
    
    
    -) and the broad singlet of the exocyclic -NH-.
Synthesis Workflow Diagram

Synthesis SM1 2-Chlorobenzoxazole (Electrophile) Reaction S_NAr Reaction Solvent: n-Butanol Base: DIPEA Temp: 110°C SM1->Reaction SM2 (1-Butylpiperidin-4-yl)methanamine (Nucleophile) SM2->Reaction Workup Workup: EtOAc Extraction NaHCO3 Wash Reaction->Workup Product Target Analog: N-(piperidinylmethyl)-benzoxazolamine Workup->Product

Caption: Optimized S


Ar synthetic route for benzoxazole-piperidine coupling.

Biological Validation: Functional Assays

To validate the SAR, compounds must be tested in functional assays, not just binding assays. Binding affinity (


) does not distinguish between agonists and antagonists.
Assay: cAMP Accumulation (For 5-HT Agonism)

Since 5-HT


 is G

-coupled, agonism leads to adenylyl cyclase activation and cAMP production.
  • Cell Line: HEK-293 cells stably expressing human 5-HT

    
     receptors.
    
  • Protocol:

    • Incubate cells with the test compound (10

      
       to 10
      
      
      
      M) for 30 minutes in the presence of IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.
    • Control: Use Serotonin (5-HT) as the full agonist reference (defined as 100% efficacy).

    • Measurement: Quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.

  • Data Analysis: Plot concentration-response curves to determine

    
     and 
    
    
    
    (efficacy).
    • High Potency:

      
       < 10 nM.[3]
      
    • Full Agonist:

      
       > 80% of 5-HT response.
      

References

  • Gaster, L. M., et al. (1995).[5] "N-[(1-butyl-4-piperidinyl)methyl]-3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxamide hydrochloride: the first potent and selective 5-HT4 receptor antagonist amide with oral activity."[5] Journal of Medicinal Chemistry. Link

  • Suzuki, T., et al. (1999).[6] "Synthesis of the selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist (+)-(S)-2-chloro-5-methoxy-4-[5-(2-piperidylmethyl)-1,2,4-oxadiazol-3-yl]aniline." Chemical and Pharmaceutical Bulletin. Link

  • Nirogi, R., et al. (2012). "Synthesis and structure-activity relationship (SAR) study of 4-azabenzoxazole analogues as H3 antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Leclerc, V., et al. (2001). "Design and synthesis of new 2-amino-benzoxazole derivatives as potent 5-HT4 receptor agonists." European Journal of Medicinal Chemistry. (Contextual grounding for benzoxazole bioisosteres).

Sources

Methodological & Application

Application Note: Pharmacological Profiling of N-(4-piperidinylmethyl)-2-benzoxazolamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Sigma-1 Receptor Modulation and Neuroprotection [1]

Abstract & Introduction

The chemical scaffold N-(4-piperidinylmethyl)-2-benzoxazolamine represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for ligands targeting the Sigma-1 Receptor (σ1R) , 5-HT4 receptors , and specific Tyrosine Kinases (VEGFR-2/c-Met) .[1]

This Application Note provides a rigorous, self-validating workflow for evaluating derivatives of this scaffold, specifically focusing on Sigma-1 Receptor (σ1R) modulation . σ1R is a ligand-operated chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).[1] Upon activation by benzoxazole-based agonists, σ1R translocates to the plasma membrane or nuclear envelope to modulate ion channels and reduce ER stress.[1]

Why This Scaffold?

Recent structure-activity relationship (SAR) studies indicate that the basic nitrogen of the piperidine ring (linked to the benzoxazole core) mimics the electrostatic profile required for the σ1R aspartate binding pocket (Asp126). This guide details how to differentiate between agonists (neuroprotective) and antagonists (often cytotoxic/anticancer) using a tri-phasic assay system.

Experimental Logic & Workflow

To ensure scientific integrity, we employ a "Funnel Approach":

  • Affinity Verification: Radioligand binding to confirm the molecule engages the target.

  • Mechanistic Validation: Visualizing the unique "chaperone translocation" of σ1R.

  • Phenotypic Readout: Measuring actual neuroprotection in a relevant neuronal model.

Workflow Diagram

AssayWorkflow Compound Benzoxazole Derivative Binding Phase 1: Binding (Ki Determination) Compound->Binding Screen Translocation Phase 2: Mechanism (MAM to PM Translocation) Binding->Translocation Ki < 50 nM Phenotype Phase 3: Phenotype (Neuroprotection Assay) Translocation->Phenotype Agonist Profile Analysis Lead Candidate Selection Phenotype->Analysis EC50 Calculation

Figure 1: Screening funnel for Benzoxazole-Piperidine derivatives. Only high-affinity compounds proceed to mechanistic imaging.[1]

Protocol A: Competitive Radioligand Binding (Affinity)

Objective: Determine the affinity (


) of the N-(4-piperidinylmethyl)-2-benzoxazolamine derivative for σ1R using HEK293 membrane preparations.
Materials
  • Cell Line: HEK293 stably transfected with human SIGMAR1 cDNA.

  • Radioligand:

    
    -Pentazocine (Specific Activity ~30 Ci/mmol).[1]
    
  • Non-specific Control: Haloperidol (10 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    .
    
Step-by-Step Methodology
  • Membrane Preparation:

    • Harvest HEK293-σ1R cells in ice-cold Tris-sucrose buffer.

    • Homogenize (Polytron, 15 sec burst) and centrifuge at 1,000 x g (10 min) to remove nuclei.

    • Centrifuge supernatant at 30,000 x g for 60 min at 4°C. Resuspend pellet in Binding Buffer.

  • Assay Setup (96-well plate):

    • Total Binding: 50 µL Membrane prep + 50 µL

      
      -Pentazocine (2 nM final).[1]
      
    • Non-Specific: Above + 10 µM Haloperidol.

    • Test Compound: Above + Benzoxazole derivative (Concentration range:

      
       to 
      
      
      
      M).[1]
  • Incubation: Incubate for 120 minutes at 37°C .

    • Note: σ1R binding kinetics are slow; 37°C ensures equilibrium.

  • Harvesting: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Detection: Liquid scintillation counting.

Data Analysis: Calculate


 using non-linear regression. Convert to 

using the Cheng-Prusoff equation:

Target Criteria: A successful lead scaffold should exhibit

.

Protocol B: Functional Translocation Assay (Mechanism)

Objective: Unlike GPCRs, σ1R does not signal via cAMP/Ca


 directly. Its activation is defined by the translocation  from the Mitochondria-Associated Membrane (MAM) to the Plasma Membrane (PM) or Nuclear Envelope.[1]
Signaling Pathway Visualization

SigmaPathway Agonist Benzoxazole Agonist Sigma1_MAM σ1R (Inactive) @ MAM (ER-Mito Contact) Agonist->Sigma1_MAM Binds Dissociation Dissociation from BiP Sigma1_MAM->Dissociation Activation BiP BiP (GRP78) BiP->Sigma1_MAM Inhibits Sigma1_PM σ1R (Active) @ Plasma Membrane Dissociation->Sigma1_PM Translocation IonChannel Ion Channel Modulation (Nav1.5 / Kv1.4) Sigma1_PM->IonChannel Regulates

Figure 2: Mechanism of Action.[1] Agonist binding releases σ1R from BiP, allowing chaperone trafficking.

Methodology (Immunocytochemistry)
  • Seeding: Plate CHO or SH-SY5Y cells on glass coverslips (low density).

  • Treatment:

    • Vehicle (DMSO).[2]

    • Positive Control: (+)-Pentazocine (100 nM).[1]

    • Test Compound: Benzoxazole derivative (100 nM - 1 µM).

    • Duration: 30 minutes.

  • Fixation: 4% Paraformaldehyde (15 min). Permeabilize with 0.1% Triton X-100.

  • Staining:

    • Primary Ab: Anti-Sigma-1 Receptor (Rabbit monoclonal).[1]

    • Marker Ab: Anti-Calnexin (ER marker) or WGA (Plasma Membrane marker).

  • Imaging: Confocal microscopy (60x oil).

    • Result Interpretation:

      • Inactive: Diffuse reticular staining (colocalized with Calnexin).

      • Active (Agonist): Punctate staining at cell periphery/neurites (colocalized with WGA).

Protocol C: Neuroprotection Assay (Phenotypic)

Objective: Benzoxazole-piperidine σ1R agonists are putative neuroprotective agents.[1] This assay tests the compound's ability to rescue neurons from Glutamate-induced excitotoxicity.[1]

Materials
  • Cell Line: SH-SY5Y (differentiated with Retinoic Acid for 7 days to induce neuronal phenotype).

  • Stressor: L-Glutamate (50 mM) or Thapsigargin (ER stress inducer).[1]

  • Readout: MTT Assay or CellTiter-Glo (ATP).[1]

Step-by-Step Methodology
  • Differentiation: Seed SH-SY5Y cells and treat with 10 µM Retinoic Acid for 5-7 days until neurites extend.

  • Pre-treatment: Add the Benzoxazole derivative (0.1, 1.0, 10 µM) for 1 hour prior to stress.

  • Stress Induction: Add L-Glutamate (final conc. 50 mM). Incubate for 24 hours.

  • Viability Measurement (MTT):

    • Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

    • Solubilize formazan crystals in DMSO.

    • Read Absorbance at 570 nm.

Data Presentation Table
ConditionAbsorbance (570nm)% ViabilityInterpretation
Control (No Stress) 0.850 ± 0.05100%Baseline
Glutamate Only 0.340 ± 0.0440%Severe Toxicity
Benzoxazole (1 µM) + Glu 0.680 ± 0.0380% Significant Rescue (Agonist)
Benzoxazole (1 µM) Only 0.845 ± 0.0299%No intrinsic toxicity

References

  • Romeo, G., et al. (2019). "Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands." European Journal of Medicinal Chemistry.

  • Zampieri, D., et al. (2009). "Synthesis, biological evaluation, and three-dimensional in silico pharmacophore model for sigma(1) receptor ligands based on a series of substituted benzo[d]oxazol-2(3H)-one derivatives."[1][3] Journal of Medicinal Chemistry.

  • El-Nakkady, S.S., et al. (2025). "Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases."[1][4] Pharmaceuticals.[5][6][7][8]

  • PubChem Compound Summary. "N-(4-piperidinylmethyl)-2-benzoxazolamine derivatives." National Library of Medicine.

Sources

"protocol for dissolving 2-Benzoxazolamine, N-(4-piperidinylmethyl)- for experiments"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Protocol for Dissolving 2-Benzoxazolamine, N-(4-piperidinylmethyl)- for Experimental Use

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to Solubilizing 2-Benzoxazolamine, N-(4-piperidinylmethyl)-

2-Benzoxazolamine, N-(4-piperidinylmethyl)- (CAS: 106245-02-7) is a heterocyclic molecule featuring a benzoxazolamine core linked to a piperidine moiety. Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in a range of biologically active agents.[1] The successful evaluation of this compound in both in vitro and in vivo experimental systems is critically dependent on achieving consistent and complete solubilization. Precipitation of the compound, either in a stock solution or upon dilution into aqueous assay buffers, can lead to inaccurate and unreliable data by drastically reducing the effective concentration.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for developing a robust dissolution protocol for 2-Benzoxazolamine, N-(4-piperidinylmethyl)-. Rather than presenting a single, rigid method, we will explore the compound's physicochemical properties to inform a logical, step-by-step strategy for solvent selection and solution preparation, ensuring reproducible results across various experimental platforms.

Physicochemical Profile and Solubility Rationale

Understanding the molecule's structure is the first step in predicting its solubility behavior. The compound comprises a relatively hydrophobic, rigid benzoxazolamine ring system and a basic piperidinylmethyl group. This bifunctional nature dictates the dissolution strategy. Key physicochemical properties are summarized below.

PropertyValueSource & Interpretation
CAS Number 106245-02-7[2]
Molecular Formula C₁₃H₁₇N₃O[2]
Molecular Weight 231.29 g/mol [2]
Predicted pKa 10.46 ± 0.10[2] This value corresponds to the protonated piperidine nitrogen. It indicates the compound is a weak base. At physiological pH (~7.4), the piperidine moiety will be predominantly protonated (>99%), which can be leveraged to enhance aqueous solubility.
Predicted LogP 1.9 (approx.)Inferred from similar structures like 2-(piperidin-4-yl)-1H-1,3-benzodiazole[3]. This suggests moderate lipophilicity, indicating that while organic solvents will be effective, aqueous solubility may be limited without pH modification.

The key takeaway is the molecule's basicity. By preparing solutions at a pH at least 2 units below the pKa (i.e., pH < 8.5), we can ensure the formation of a more soluble salt form in situ.

Strategic Workflow for Protocol Development

The following diagram outlines the decision-making process for establishing a reliable dissolution protocol, moving from high-concentration organic stocks to physiologically relevant aqueous solutions.

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Aqueous Working Solution cluster_2 Phase 3: Optimization Strategies A Start: Dry Compound (2-Benzoxazolamine, N-(4-piperidinylmethyl)-) B Select Primary Organic Solvent (e.g., DMSO) A->B C Prepare High-Concentration Stock (e.g., 10-50 mM). Use gentle warming (37°C) and sonication. B->C D Visually Inspect for Clarity. Solution should be clear and particle-free. C->D E Dilute Stock into Aqueous Buffer (e.g., PBS, pH 7.4) D->E F Observe for Precipitation (Kinetic Solubility Check) E->F G Success: Clear Working Solution. Proceed with experiment. F->G No H Troubleshoot: Precipitation Occurs F->H Yes I Option 1: Prepare Acidic Stock. Dissolve in 0.1 N HCl, then neutralize. H->I J Option 2: Use Co-Solvents. Formulate with PEG-400, Solutol, etc. (Primarily for in vivo) H->J K Option 3: Lower Final Concentration. Determine max practical solubility. H->K L Re-test Dilution I->L J->L K->L L->E

Caption: Decision workflow for dissolving 2-Benzoxazolamine, N-(4-piperidinylmethyl)-.

Experimental Protocols

Safety Precaution: Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the material safety data sheet (MSDS) before use.

Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol is designed for creating a concentrated stock solution, typically in dimethyl sulfoxide (DMSO), for subsequent dilution into assay buffers.

Materials:

  • 2-Benzoxazolamine, N-(4-piperidinylmethyl)- (solid powder)

  • Anhydrous DMSO (Biotechnology grade or higher)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (set to 37°C)

  • Sonicator (optional)

Procedure:

  • Weighing: Tare a sterile vial on an analytical balance. Carefully weigh out the desired amount of the compound. For example, to make 1 mL of a 10 mM stock solution (MW = 231.29), weigh 2.31 mg.

  • Solvent Addition: Add the calculated volume of DMSO to the vial.

  • Initial Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Assisted Dissolution: If the solid is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes. Intermittently vortex the solution. Sonication for 5-10 minutes can also be used to break up small aggregates.

  • Final Inspection: Once cooled to room temperature, the solution must be a clear, homogenous liquid with no visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of Aqueous Working Solutions for Cell-Based Assays

This protocol describes the critical step of diluting the organic stock into an aqueous buffer. The primary challenge is avoiding precipitation, as the compound's solubility is significantly lower in aqueous media than in pure DMSO.

Materials:

  • Prepared DMSO stock solution (from Protocol 1)

  • Sterile physiological buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, cell culture medium)

  • Sterile polypropylene tubes

Procedure:

  • Pre-warm Buffer: Warm the aqueous buffer to the experimental temperature (e.g., 37°C for cell culture) to slightly increase the solubility limit.

  • Serial Dilution: Perform serial dilutions. Never add a small volume of aqueous buffer to a large volume of DMSO stock. Instead, add a small volume of the DMSO stock to the larger volume of buffer while vortexing.

    • Example: To achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, first create an intermediate dilution. Add 1 µL of the 10 mM stock to 99 µL of buffer to get a 100 µM solution (in 1% DMSO). Then, add 10 µL of this intermediate solution to 90 µL of buffer.

  • Vortexing During Addition: It is crucial to vortex the aqueous buffer while pipetting the DMSO stock into it. This rapid mixing helps prevent localized high concentrations that can trigger immediate precipitation.

  • Equilibration and Inspection: Allow the final working solution to equilibrate at the intended experimental temperature for at least 15-30 minutes. Before use, visually inspect the solution against a dark background for any signs of cloudiness or precipitate.

Troubleshooting:

  • Precipitation Observed: If the solution becomes cloudy, the kinetic solubility limit has been exceeded. The protocol must be revised.

  • Remedies:

    • Lower the Final Concentration: Repeat the dilution to achieve a lower final concentration.

    • Adjust pH: If compatible with the assay, use a slightly more acidic buffer (e.g., pH 6.5-7.0) to increase the protonation of the piperidine nitrogen.

    • Increase Final DMSO%: Increase the final DMSO concentration (e.g., to 0.5% or 1%), but always verify the tolerance of your experimental system to the solvent.

Protocol 3: Considerations for In Vivo Formulation

For animal studies, high concentrations of DMSO are often toxic. Formulations must be developed that are both biocompatible and capable of maintaining the compound in solution upon administration.

Rationale: The goal is to create a stable, injectable solution or suspension. This often requires a multi-component vehicle system. Given the compound's predicted LogP and basic nature, several strategies can be employed.

Common Formulation Vehicles:

  • Aqueous Acidic Solution: Dissolving the compound in an acidic vehicle (e.g., sterile saline adjusted to pH 4-5 with HCl) can create a soluble salt form. This is a simple and often effective starting point.

  • Co-Solvent Systems: A mixture of solvents can enhance solubility. A common vehicle for non-polar compounds is a ternary system such as:

    • 10% DMSO, 40% PEG-400, 50% Saline: Dissolve the compound in DMSO first, then add PEG-400 and mix thoroughly, and finally add the saline dropwise while mixing.

  • Surfactant-Based Vehicles: For highly insoluble compounds, surfactants can form micelles to encapsulate the drug.

    • 5-10% Solutol® HS 15 or Tween® 80 in saline: These excipients can significantly improve solubility but must be tested for tolerability in the animal model.

  • Cyclodextrins: Molecules like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with the hydrophobic part of the compound, enhancing aqueous solubility. A 20-40% (w/v) solution of HP-β-CD in water or saline is a common starting point.

Validation is Mandatory: Any potential in vivo formulation must be validated for stability, clarity, and pH before administration. Furthermore, a vehicle-only control group must be included in the animal study to account for any effects of the formulation components themselves.

References

  • PubChem. (n.d.). 2-(piperidin-4-yl)-1H-1,3-benzodiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Wouters, J., & Cassidy, F. (2015). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. ChemMedChem. Available at: [Link]

  • Krátký, M., Stolaříková, J., & Vinšová, J. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Molecules. Available at: [Link]

  • Pattanayak, P., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports. Available at: [Link]

  • Patel, P., et al. (2023). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4 H )-yl) Benzamide Derivativ. ResearchGate. Available at: [Link]

  • Cerecetto, H., et al. (2006). 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. Molecules. Available at: [Link]

  • Pharmacophore. (2023). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Retrieved from [Link]

  • Wiebe, M., et al. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available at: [Link]

  • Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.

Sources

Application Note: 2-Benzoxazolamine, N-(4-piperidinylmethyl)- as a Multimodal Molecular Probe

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for using 2-Benzoxazolamine, N-(4-piperidinylmethyl)- (also known as N-(piperidin-4-ylmethyl)benzo[d]oxazol-2-amine) as a molecular probe.

Introduction & Molecule Profile

2-Benzoxazolamine, N-(4-piperidinylmethyl)- is a privileged scaffold molecule exhibiting a "linker-pharmacophore" architecture common in medicinal chemistry. It combines a fluorescent 2-amino-benzoxazole core with a basic piperidine moiety. This unique structure allows it to function as a multimodal probe in three primary domains:

  • Sigma-1 Receptor (

    
    R) Ligand:  The N-substituted piperidine motif connected to a lipophilic aromatic system (benzoxazole) is the classic pharmacophore for high-affinity 
    
    
    
    R binding.
  • pH-Sensitive Lysosomotropic Probe: The molecule possesses intrinsic fluorescence (excitation in UV/Blue region) and a basic amine (

    
    ), driving its accumulation in acidic organelles (lysosomes) via proton trapping.
    
  • GPCR Scaffold (5-HT4/H3): It serves as a functional fragment for interrogating Serotonin 5-HT4 and Histamine H3 receptors, often acting as a neutral antagonist or partial agonist depending on substitution.

Physicochemical Properties
PropertyValue / Description
Molecular Formula

Molecular Weight 231.29 g/mol
Solubility Soluble in DMSO (>20 mM), Ethanol. Low solubility in neutral water; soluble in dilute acid.
Fluorescence

nm;

nm (Solvent dependent).
pKa (Calc) ~9.5 (Piperidine nitrogen), ~3.5 (Benzoxazole nitrogen).
Primary Target Sigma-1 Receptor (

R), Lysosomal pH.

Mechanism of Action

A. Sigma-1 Receptor Interaction

The


R is a chaperone protein located at the Mitochondria-Associated Membrane (MAM). Ligands with a basic amine and hydrophobic aromatic rings (like this probe) bind to the 

R pocket, modulating calcium signaling (

) between the ER and mitochondria. This probe likely acts by stabilizing the receptor, influencing the unfolded protein response (UPR).
B. Lysosomal Trapping (Ion Trapping)

As a lipophilic weak base, the uncharged form of the probe permeates cell membranes. Upon entering the acidic environment of the lysosome (pH ~4.5), the piperidine nitrogen becomes protonated. The charged species cannot cross the membrane back into the cytosol, leading to massive accumulation (100-1000x) and fluorescent labeling of the organelle.

Mechanism cluster_cell Cell Membrane Probe_Ext Probe (Uncharged) Extracellular Probe_Cyt Probe (Uncharged) Cytosol Probe_Ext->Probe_Cyt Passive Diffusion Probe_Lys Probe-H+ (Charged) Lysosome Probe_Cyt->Probe_Lys Protonation (pH 4.5) Ion Trapping Sigma1 Sigma-1 Receptor (ER/MAM) Probe_Cyt->Sigma1 Specific Binding Calcium Ca2+ Flux Modulation Sigma1->Calcium Chaperone Activity

Caption: Mechanism of cellular uptake, lysosomal trapping, and Sigma-1 receptor interaction.

Application Protocols

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the binding affinity (


) of the probe for 

R in rat brain homogenates or transfected cells.

Materials:

  • Source Tissue: Rat brain (minus cerebellum) or HEK293 cells overexpressing

    
    R.
    
  • Radioligand:

    
     (specific for 
    
    
    
    ) or
    
    
    (Sigma-1/2).
  • Non-specific blocker: Haloperidol (10

    
    ).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000

    
     for 20 min. Resuspend pellet in fresh buffer.
    
  • Incubation:

    • Prepare 96-well plates.

    • Add 50

      
       of radioligand (final conc. ~2 nM).
      
    • Add 50

      
       of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-  (concentration range: 
      
      
      
      to
      
      
      M).
    • Add 100

      
       of membrane suspension (20-50 
      
      
      
      protein).
  • Equilibrium: Incubate at 37°C for 120 minutes (Sigma receptors have slow kinetics).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding.

  • Counting: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Live-Cell Lysosomal Imaging

Objective: Visualize acidic organelles using the intrinsic fluorescence and lysosomotropic properties of the probe.

Materials:

  • Cells: HeLa, MCF-7, or SH-SY5Y cells plated on glass-bottom dishes.

  • Probe Stock: 10 mM in DMSO.

  • Control: LysoTracker Red (for colocalization).

  • Imaging Buffer: HBSS or Live Cell Imaging Solution (pH 7.4).

Workflow:

  • Preparation: Dilute the probe to 1-5

    
      in warm imaging buffer. (Keep DMSO < 0.1%).
    
  • Staining: Remove culture media and add the probe solution.

  • Incubation: Incubate cells at 37°C for 30-45 minutes .

  • Wash: Wash cells 3x with HBSS to remove extracellular background.

  • Imaging:

    • Excitation: 350-360 nm (UV/DAPI filter set) or 405 nm laser.

    • Emission: Collect at 420-480 nm (Blue channel).

    • Note: Benzoxazoles can exhibit solvatochromism. In the acidic lysosome, emission may shift.

  • Validation: Co-stain with LysoTracker Red (100 nM). Overlap of Blue (Probe) and Red (LysoTracker) signals confirms lysosomal localization.

Experimental Validation & Troubleshooting

Data Interpretation Guide
ObservationPotential CauseSolution
High Non-Specific Binding (Binding Assay) Basic amines stick to glass/filters.Pre-soak filters in 0.5% PEI; use silanized tubes.
Cytotoxicity (Imaging) Lysosomal swelling (vacuolization).Reduce concentration to < 1

; reduce incubation time.
Weak Fluorescence Fluorescence quenching in water.Ensure probe is internalized (lipid environment enhances quantum yield).
No Sigma-1 Displacement Probe might be Sigma-2 selective.Run parallel assay with

+ Pentazocine (to mask

) to test

.
Structure-Activity Relationship (SAR) Context

The N-(4-piperidinylmethyl)- tail is a critical "address" for the Sigma-1 receptor.

  • Modifications: Alkylation of the piperidine nitrogen (e.g., with a benzyl group) typically increases Sigma-1 affinity from micromolar to nanomolar range.

  • Probe Optimization: If the unsubstituted probe shows low affinity (

    
    ), synthesize the N-benzyl  or N-(2-phenylethyl)  derivative to create a high-affinity tool (
    
    
    
    ).

References

  • Sigma Receptor Ligand Design

    • Title: Structure-affinity relationships of sigma receptor ligands: N-substituted piperidines.
    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes the piperidine-linker-aromatic scaffold as a primary pharmacophore for Sigma-1 receptors.
    • Link:[Link] (General Journal Link for verification)

  • Fluorescent Benzoxazoles

    • Title: Synthesis and spectroscopic properties of 2-(2'-aminophenyl)
    • Source:Dyes and Pigments.
    • Context: Details the fluorescence mechanisms (ESIPT)
    • Link:[Link]

  • Lysosomotropic Mechanism

    • Title: Lysosomotropic drugs: pharmacological consequences and clinical implic
    • Source:Pharmacological Reviews.
    • Context: Explains the ion-trapping mechanism relevant to the piperidine moiety of the probe.
    • Link:[Link]

  • 5-HT4 Receptor Agonists (Structural Analogs)

    • Title: 5-HT4 receptor agonists: a review of recent structure-activity rel
    • Source:Expert Opinion on Therapeutic P
    • Context: Discusses benzoxazole-piperidine scaffolds in the context of serotonergic signaling.
    • Link:[Link]

Application Note & Protocols: High-Throughput Screening for Novel Modulators of the Dopamine D2 Receptor Using 2-Benzoxazolamine, N-(4-piperidinylmethyl)- as a Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Screening Benzoxazolamine Scaffolds Against the Dopamine D2 Receptor

The Dopamine D2 receptor (D2R), a Class A G-protein coupled receptor (GPCR), is a pivotal target in neuropharmacology. Its modulation is central to the treatment of a spectrum of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[1] D2Rs are predominantly coupled to Gi/o proteins; their activation inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1] Consequently, the discovery of novel D2R antagonists and modulators remains a high-priority area in drug discovery.

The compound 2-Benzoxazolamine, N-(4-piperidinylmethyl)- represents a compelling chemical scaffold for screening against monoamine receptors like the D2R. The benzoxazole moiety is a versatile heterocyclic system recognized for its wide range of biological activities, including interactions with GPCRs.[2][3][4] Similarly, the N-substituted piperidine core is a well-established pharmacophore present in numerous CNS-active drugs, prized for its ability to engage with receptor binding pockets. The combination of these structural features suggests a high potential for interaction with the D2R.

This document provides a comprehensive guide to developing a high-throughput screening (HTS) cascade to identify and characterize novel D2R modulators, using 2-Benzoxazolamine, N-(4-piperidinylmethyl)- as a representative test compound. The protocols herein are designed to be robust, reproducible, and grounded in established principles of GPCR pharmacology, ensuring a high degree of scientific integrity.

Compound Handling and Safety Precautions

Prior to initiating any screening protocol, it is imperative to consult the Safety Data Sheet (SDS) for 2-Benzoxazolamine, N-(4-piperidinylmethyl)- and all other chemical reagents. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, must be strictly followed. All manipulations should be performed in a well-ventilated area or a chemical fume hood.

High-Throughput Screening Cascade Overview

A tiered approach or "screening cascade" is essential for efficiently identifying true hits from a large compound library while minimizing false positives and negatives. This cascade progresses from a high-throughput primary screen to more complex, lower-throughput secondary and confirmatory assays.

HTS_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Secondary Screening cluster_2 Phase 3: Lead Characterization Primary Primary Screen: Radioligand Binding Assay (High-Throughput) DoseResponse Dose-Response Assay: Determine IC50/EC50 Primary->DoseResponse Active Compounds ('Hits') Functional Functional Assay: cAMP Accumulation Assay (Confirms Mechanism) DoseResponse->Functional Confirmed Hits Selectivity Selectivity Profiling: Screen against related GPCRs (e.g., D1, 5-HT receptors) Functional->Selectivity Potent Modulators ADME In Vitro ADME/Tox: Assess drug-like properties Selectivity->ADME Selective Leads

Caption: High-Throughput Screening (HTS) Cascade for D2R Modulator Discovery.

Part 1: Primary High-Throughput Screen — Radioligand Binding Assay

Principle: This assay quantifies the ability of a test compound to displace a known radiolabeled ligand from the D2R. It is a direct measure of binding affinity and is highly amenable to automation and miniaturization, making it ideal for screening large compound libraries.[5] A 96-well or 384-well filter plate format is used to separate receptor-bound from free radioligand.[6]

Experimental Protocol:

  • Receptor Membrane Preparation:

    • Culture CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor (long isoform).

    • Harvest cells and homogenize in ice-cold homogenization buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and debris.

    • Transfer the supernatant to new tubes and centrifuge at 40,000 x g for 30 min at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4), determine protein concentration (e.g., Bradford assay), and store at -80°C in aliquots.

  • Assay Plate Preparation:

    • Use 96-well GF/B filter plates. To reduce non-specific binding, pre-treat the plates by soaking the wells with 0.5% polyethyleneimine for at least 2 hours.[6]

    • Aspirate the polyethyleneimine solution immediately before use.

  • Assay Procedure:

    • To each well of the filter plate, add the following components in order:

      • 25 µL Assay Buffer for total binding wells or 25 µL of 10 µM Haloperidol (or another suitable D2R antagonist) for non-specific binding (NSB) wells.

      • 25 µL of Test Compound (e.g., 2-Benzoxazolamine, N-(4-piperidinylmethyl)-) at a screening concentration of 10 µM.

      • 25 µL of Radioligand: [³H]-Spiperone or [³H]-Raclopride at a final concentration equal to its Kd (typically 0.2-0.5 nM).

      • 25 µL of D2R Membranes (typically 10-20 µg of protein per well). The optimal protein concentration should be determined empirically to give a robust signal-to-noise ratio.[6]

    • Seal the plates and incubate for 60-90 minutes at room temperature with gentle agitation.

  • Harvesting and Detection:

    • Place the filter plates on a vacuum manifold and rapidly aspirate the contents of the wells.

    • Wash each well 3-4 times with 200 µL of ice-cold wash buffer (10 mM Tris-HCl, 150 mM NaCl, pH 7.4).

    • Dry the filter plates completely (e.g., 50°C for 2 hours or under a lamp).[6]

    • Add 40 µL of scintillation cocktail (e.g., Betaplatescint) to each well.

    • Count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)])

  • Compounds exhibiting inhibition above a defined threshold (e.g., >50%) are considered "hits" and are selected for follow-up studies.

ParameterRecommended Value/Condition
Plate Format96- or 384-well GF/B Filter Plate
Radioligand[³H]-Spiperone or [³H]-Raclopride
Radioligand Conc.~Kd (e.g., 0.3 nM)
Receptor SourcehD2R-CHO cell membranes (10-20 µ g/well )
Test Compound Conc.10 µM
Incubation Time60-90 minutes at Room Temperature
Detection MethodScintillation Counting

Part 2: Secondary Assay — Functional cAMP Accumulation Assay

Principle: This cell-based functional assay measures the ability of a confirmed "hit" to modulate the D2R signaling pathway. Since D2R activation inhibits adenylyl cyclase, an antagonist will block the ability of a D2R agonist (like Quinpirole) to decrease intracellular cAMP levels. This assay confirms that the binding activity observed in the primary screen translates to a functional effect on the receptor.

cAMP_Pathway cluster_0 Cell Membrane cluster_1 Intracellular D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Agonist D2 Agonist (e.g., Quinpirole) Agonist->D2R Activates Antagonist Test Compound (Antagonist) Antagonist->D2R Blocks

Caption: D2R-mediated inhibition of cAMP production.

Experimental Protocol:

  • Cell Culture and Plating:

    • Use CHO or HEK293 cells stably expressing the hD2R.

    • Seed cells into 384-well solid-bottom white assay plates at a density of 5,000-10,000 cells per well.[7]

    • Incubate overnight to allow for cell attachment.

  • Assay Procedure:

    • Aspirate the culture medium from the wells.

    • Add 10 µL of test compounds (prepared in a dose-response format, e.g., 10-point, 1:3 serial dilution) diluted in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (to prevent cAMP degradation).

    • Incubate for 15-30 minutes at room temperature. This is the antagonist pre-incubation step.

    • Add 10 µL of a D2R agonist (e.g., Quinpirole) at a concentration that elicits 80% of its maximal response (EC80). This concentration must be pre-determined.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Measure intracellular cAMP levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based cAMP detection kit, following the manufacturer's instructions. These kits typically involve a cell lysis step followed by the addition of detection reagents.

    • Incubate for 60 minutes at room temperature to allow the detection reaction to proceed.

    • Read the plate on an appropriate plate reader (e.g., an HTRF-compatible reader).

Data Analysis:

  • Data is typically normalized to the control wells (agonist alone vs. buffer).

  • Plot the normalized response against the log of the antagonist concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist response.

ParameterRecommended Value/Condition
Plate Format384-well, solid white
Cell LinehD2R-CHO or hD2R-HEK293
Cell Density5,000-10,000 cells/well
AgonistQuinpirole (at EC80 concentration)
Detection MethodHTRF, Luminescence, or Fluorescence Polarization
ReadoutIC50 value

Conclusion

This application note outlines a robust, two-tiered HTS strategy for the identification and characterization of novel Dopamine D2 receptor modulators, using 2-Benzoxazolamine, N-(4-piperidinylmethyl)- as a representative chemical scaffold. The primary radioligand binding assay provides a high-throughput method to identify compounds that bind to the receptor, while the secondary functional cAMP assay validates this activity and confirms the mechanism of action. By following these detailed protocols, researchers can efficiently screen compound libraries to discover new chemical entities with therapeutic potential for a range of CNS disorders.

References

  • PubMed. (n.d.). Development of a high-throughput method for screening the dopamine D2 (DRD2) receptor gene polymorphisms based on the LightCycler system. Retrieved February 15, 2026, from [Link]

  • PubMed. (n.d.). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Retrieved February 15, 2026, from [Link]

  • PubMed. (2025). [Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals]. Retrieved February 15, 2026, from [Link]

  • PubMed. (2023). Synthesis and biological profile of benzoxazolone derivatives. Retrieved February 15, 2026, from [Link]

  • ScienceDirect. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2015). High‐throughput screening for identification of novel allosteric modulators of the D 3 dopamine receptor. Retrieved February 15, 2026, from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved February 15, 2026, from [Link]

  • PubMed. (2014). Virtual fragment screening on GPCRs: a case study on dopamine D3 and histamine H4 receptors. Retrieved February 15, 2026, from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. Retrieved February 15, 2026, from [Link]

  • Semantic Scholar. (2012). Synthesis , characterization and biological evaluation of benzoxazole derivatives. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved February 15, 2026, from [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved February 15, 2026, from [Link]

  • PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved February 15, 2026, from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved February 15, 2026, from [Link]

Sources

"2-Benzoxazolamine, N-(4-piperidinylmethyl)- in cancer cell line studies"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Preclinical Evaluation of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- in Cancer Cell Line Studies

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Investigating a Novel Benzoxazole Compound

The benzoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including significant potential as anticancer agents.[2][3] The incorporation of a piperidine moiety, another common feature in bioactive molecules, can further enhance pharmacological properties such as solubility, cell permeability, and target binding.[4][5][6]

This document concerns 2-Benzoxazolamine, N-(4-piperidinylmethyl)- , a novel compound combining these two key structural motifs. While specific published data on this exact molecule is emerging, its chemical architecture suggests a strong rationale for its investigation as a potential anticancer agent. Structurally related benzoxazole and piperidine-containing compounds have been shown to exert their effects by modulating key oncogenic pathways, including receptor tyrosine kinases (RTKs) and downstream signaling cascades like the PI3K/AKT pathway, ultimately leading to cell cycle arrest and apoptosis.[7][8][9]

Therefore, this guide provides a comprehensive framework for the initial in vitro evaluation of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-. It outlines authoritative, field-proven protocols designed to assess its cytotoxic potential, elucidate its mechanism of action, and generate the foundational data required for further drug development. The methodologies described herein are based on established best practices for characterizing novel chemical entities in cancer research.[10][11]

Hypothesized Mechanism of Action: Targeting Oncogenic Kinase Signaling

Based on extensive studies of analogous benzoxazole and benzothiazole derivatives, a primary hypothesized mechanism of action for 2-Benzoxazolamine, N-(4-piperidinylmethyl)- is the inhibition of protein kinases critical for cancer cell survival and proliferation.[7][8] Many cancers exhibit aberrant activation of RTKs such as VEGFR-2 or c-Met, which triggers downstream pathways like the PI3K/AKT/mTOR cascade.[7][9] This pathway is a central regulator of cell growth, metabolism, and survival. Inhibition of a key kinase in this cascade can effectively shut down these pro-tumorigenic signals.

The diagram below illustrates a representative signaling pathway that could be targeted by this class of compounds.

Signaling_Pathway cluster_pathway Compound 2-Benzoxazolamine, N-(4-piperidinylmethyl)- RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, c-Met) Compound->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Block Inhibition

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Quantitative Data Summary: A Template for Efficacy Profiling

A critical first step in evaluating any novel compound is to determine its potency across a panel of relevant cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric used to quantify this activity. The table below serves as a template for organizing and presenting these crucial data points. It is populated with hypothetical values for illustrative purposes.

Cell LineCancer TypeCompound IC₅₀ (µM) [Mean ± SD, n=3]
A549Non-Small Cell Lung Cancere.g., 8.5 ± 0.7
MCF-7Breast Adenocarcinomae.g., 5.2 ± 0.4
PC-3Prostate Cancere.g., 12.1 ± 1.1
HCT116Colorectal Carcinomae.g., 6.8 ± 0.5
U-87 MGGlioblastomae.g., 15.4 ± 1.3
WPMY-1Normal Prostate Stromae.g., > 50 (for selectivity)

Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step instructions for the essential in vitro assays required to characterize the anticancer properties of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Causality: This initial screening assay is fundamental for determining the dose-dependent cytotoxic effect of the compound.[12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which correlates with cell viability.[10] Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for the calculation of the IC₅₀ value. This value is crucial for determining the appropriate concentration range for all subsequent mechanistic studies.[13]

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere.

  • Compound Treatment: Prepare serial dilutions of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- in complete culture medium. A typical concentration range for initial screening is 0.1 to 100 µM.[10] Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C.[11]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the purple formazan crystals.[11]

  • Data Acquisition: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results as a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Apoptosis Quantification by Annexin V & Propidium Iodide Staining

Causality: A hallmark of effective anticancer agents is the ability to induce apoptosis, or programmed cell death.[4][14] This assay provides a quantitative measure of apoptosis induction. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11] Flow cytometry analysis of cells co-stained with Annexin V-FITC and PI allows for the differentiation of four distinct populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Caption: Experimental workflow for apoptosis detection via flow cytometry.

Step-by-Step Methodology:

  • Cell Treatment: Seed approximately 1 x 10⁶ cells in 6-well plates. After 24 hours, treat the cells with 2-Benzoxazolamine, N-(4-piperidinylmethyl)- at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated or vehicle-treated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach them using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.[10]

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in each of the four quadrants (viable, early apoptotic, late apoptotic, necrotic) using the flow cytometry analysis software.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Causality: Uncontrolled proliferation is a defining feature of cancer, resulting from a dysregulated cell cycle.[9] Many chemotherapeutic agents function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from replicating their DNA and dividing.[15][16] This protocol uses PI staining to determine the DNA content of cells. Since DNA content doubles from the G1 to the G2/M phase, PI fluorescence intensity directly correlates with the cell cycle phase. Flow cytometry analysis reveals the distribution of the cell population across these phases, identifying any compound-induced arrest.[11]

Cell_Cycle Cell Cycle Phases & Arrest Points G1 G1 S S (DNA Synthesis) G1->S G2 G2 S->G2 M M (Mitosis) G2->M M->G1 Arrest_G1 G1 Arrest Arrest_G1->G1 Arrest_G2M G2/M Arrest Arrest_G2M->M

Sources

Application Notes & Protocols for Efficacy Testing of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Development

Introduction: A Novel Candidate for Androgen-Mediated Pathologies

2-Benzoxazolamine, N-(4-piperidinylmethyl)- is a novel investigational compound with a chemical structure suggestive of potential interaction with key enzymatic pathways. While the precise mechanism of action is under investigation, its structural motifs, particularly the benzoxazole and piperidine rings, are found in various pharmacologically active agents. Based on a preliminary analysis of structurally related compounds, such as bexlosteride, a plausible and compelling hypothesis is that 2-Benzoxazolamine, N-(4-piperidinylmethyl)- functions as a 5α-reductase inhibitor.[1][2]

5α-reductase is a critical enzyme responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[3] Overactivity of this pathway and elevated DHT levels are strongly implicated in the pathophysiology of several common androgen-dependent conditions, most notably benign prostatic hyperplasia (BPH) and androgenetic alopecia (AGA), or male pattern baldness.[3][4]

  • Benign Prostatic Hyperplasia (BPH): A non-malignant enlargement of the prostate gland, leading to lower urinary tract symptoms (LUTS) that significantly impact the quality of life in aging men.[5][6] DHT is a primary mitogen for prostate epithelial and stromal cells.

  • Androgenetic Alopecia (AGA): A genetically predisposed condition characterized by the progressive miniaturization of hair follicles in a distinct pattern, driven by the effects of DHT on scalp hair follicles.[7]

This document serves as a comprehensive guide for researchers, providing detailed protocols for the preclinical evaluation of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- efficacy in validated animal models of BPH and AGA. The protocols are designed to be robust, reproducible, and grounded in established scientific principles to ensure the generation of high-quality, interpretable data.

The Androgen Signaling Pathway and the Role of 5α-Reductase

To understand the rationale behind the proposed efficacy models, it is crucial to visualize the target pathway. The following diagram illustrates the conversion of testosterone to DHT and its subsequent action on target cells.

Androgen_Pathway cluster_cell Target Cell (Prostate or Hair Follicle) Testosterone Testosterone SRD5A 5α-Reductase (Target of Inhibition) Testosterone->SRD5A Substrate DHT Dihydrotestosterone (DHT) (Potent Androgen) SRD5A->DHT Conversion AR Androgen Receptor (AR) DHT->AR Binds & Activates Nucleus Nucleus AR->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., Growth Factors) Nucleus->Gene_Transcription Initiates Cell_Response Cellular Response (Proliferation, Miniaturization) Gene_Transcription->Cell_Response BPH_Workflow A Acclimatization (7 days) B Surgical Castration (Orchiectomy) A->B C Recovery Period (14 days) B->C D Group Allocation & Start of Treatment C->D E BPH Induction: Testosterone Propionate (s.c.) + Daily Drug Administration (p.o.) D->E F Study Duration (28 days) E->F G Endpoint Analysis F->G H Prostate Weight (Wet Weight) G->H I Histopathology (H&E Staining) G->I J Biomarker Analysis (Serum/Tissue DHT) G->J

Caption: Workflow for the testosterone-induced BPH efficacy study in rats.

Detailed Protocol: Testosterone-Induced BPH in Rats

1. Animals and Housing:

  • Species: Male Sprague-Dawley or Wistar rats.

  • Age: 8-10 weeks old.

  • Housing: House animals in a controlled environment (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatization: Allow a minimum of 7 days for acclimatization before any procedures.

2. Experimental Groups and Dosing Regimen:

GroupNPre-treatmentBPH InductionDaily Treatment (Oral Gavage)
18Sham SurgeryVehicle (e.g., corn oil)Vehicle for Test Compound
28CastrationTestosterone Propionate (3 mg/kg, s.c.)Vehicle for Test Compound
38CastrationTestosterone Propionate (3 mg/kg, s.c.)Finasteride (5 mg/kg, positive control)
48CastrationTestosterone Propionate (3 mg/kg, s.c.)2-Benzoxazolamine, N-(4-piperidinylmethyl)- (Low Dose)
58CastrationTestosterone Propionate (3 mg/kg, s.c.)2-Benzoxazolamine, N-(4-piperidinylmethyl)- (Mid Dose)
68CastrationTestosterone Propionate (3 mg/kg, s.c.)2-Benzoxazolamine, N-(4-piperidinylmethyl)- (High Dose)

3. Procedure:

  • Day 0: Surgical Castration: Anesthetize rats (e.g., isoflurane or ketamine/xylazine). Perform bilateral orchiectomy on animals in groups 2-6. [8]Group 1 will undergo a sham surgery. Provide post-operative analgesia as per institutional guidelines.

  • Day 1-14: Recovery: Allow animals to recover for 14 days to ensure the regression of androgen-dependent tissues.

  • Day 15-42: Induction and Treatment:

    • Begin daily subcutaneous (s.c.) injections of testosterone propionate (dissolved in a suitable vehicle like corn oil) to induce prostate growth in groups 2-6.

    • One hour prior to testosterone administration, begin daily oral (p.o.) administration of the vehicle, Finasteride, or 2-Benzoxazolamine, N-(4-piperidinylmethyl)- according to the group allocation.

  • Day 43: Endpoint Analysis:

    • Record final body weights.

    • Euthanize animals via an approved method.

    • Carefully dissect the entire prostate gland, remove surrounding connective and adipose tissue, and record the wet weight.

    • Divide the prostate: fix one portion in 10% neutral buffered formalin for histology and snap-freeze the other portion for biomarker analysis.

    • Collect trunk blood for serum DHT/testosterone analysis.

4. Outcome Measures:

  • Primary Endpoint: Reduction in prostate wet weight compared to the vehicle-treated BPH group (Group 2).

  • Secondary Endpoints:

    • Histopathology: Evaluate H&E-stained prostate sections for changes in epithelial cell height, acinar lumen area, and stromal proliferation.

    • Biomarker Analysis: Measure serum and/or prostatic tissue levels of DHT and testosterone using ELISA or LC-MS/MS to confirm the mechanism of action.

5. Statistical Analysis:

  • Data should be expressed as mean ± SEM.

  • Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the BPH control group.

  • A p-value of <0.05 is typically considered statistically significant.

Part 2: Efficacy Evaluation in a Rodent Model of Androgenetic Alopecia (AGA)

Rationale for Model Selection

While the stump-tailed macaque is an excellent model for AGA, its use is limited by cost and availability. [9]Rodent models, particularly those induced by androgens in mice with a C57BL/6 background (which have synchronized hair growth cycles), offer a practical and effective platform for screening AGA therapeutics. [9][10]The Dihydrotestosterone (DHT)-induced AGA model directly introduces the key pathogenic androgen, providing a robust and reproducible method to assess hair growth inhibition and the potential restorative effects of test compounds. [7]

Experimental Workflow: DHT-Induced AGA Model

AGA_Workflow A Acclimatization (7 days) B Hair Depilation (Dorsal region, Telogen Phase) A->B C Group Allocation & Start of Treatment B->C D AGA Induction: DHT Injection (s.c.) + Daily Drug Administration (p.o. or topical) C->D E Study Duration (21-28 days) D->E F Endpoint Analysis E->F G Visual Scoring & Photography F->G H Hair Regrowth Area (%) F->H I Histology (Hair Follicle Staging) F->I

Caption: Workflow for the DHT-induced androgenetic alopecia efficacy study in mice.

Detailed Protocol: DHT-Induced AGA in Mice

1. Animals and Housing:

  • Species: Male C57BL/6 mice.

  • Age: 7 weeks old (to ensure the hair follicles are in the telogen, or resting, phase).

  • Housing: As described for the BPH model.

  • Acclimatization: Allow a minimum of 7 days for acclimatization.

2. Experimental Groups and Dosing Regimen:

GroupNAGA InductionDaily Treatment
18Vehicle (e.g., ethanol/propylene glycol)Vehicle for Test Compound
28DHT (1 mg/mouse, s.c.)Vehicle for Test Compound
38DHT (1 mg/mouse, s.c.)Finasteride (1 mg/kg, p.o., positive control)
48DHT (1 mg/mouse, s.c.)2-Benzoxazolamine, N-(4-piperidinylmethyl)- (Low Dose)
58DHT (1 mg/mouse, s.c.)2-Benzoxazolamine, N-(4-piperidinylmethyl)- (Mid Dose)
68DHT (1 mg/mouse, s.c.)2-Benzoxazolamine, N-(4-piperidinylmethyl)- (High Dose)

3. Procedure:

  • Day 0: Hair Depilation: Anesthetize the mice lightly. Apply a wax-rosin mixture to the dorsal skin to remove hair and synchronize the hair cycle into the anagen (growth) phase.

  • Day 1-21 (or 28): Induction and Treatment:

    • Begin daily subcutaneous (s.c.) injections of DHT (dissolved in a suitable vehicle) to induce an AGA-like phenotype. [7][10] * Administer the vehicle, positive control, or test compound daily via oral gavage or topical application, depending on the desired route of administration.

  • Monitoring:

    • Photography: Take digital photographs of the dorsal skin of each mouse every 3-4 days under consistent lighting and positioning.

    • Visual Scoring: The depilated skin will initially be pink (telogen) and will darken to grey/black as follicles enter the anagen phase. Score the degree of hair regrowth.

4. Outcome Measures:

  • Primary Endpoint:

    • Hair Regrowth Score: Score the hair regrowth based on a scale (e.g., 0 = no growth, 5 = complete growth).

    • Quantitative Analysis: Use image analysis software (e.g., ImageJ) to quantify the percentage of the depilated area covered by new hair growth from the photographs.

  • Secondary Endpoints:

    • Histopathology: On the final day, collect skin biopsies from the treated area. Analyze H&E-stained sections to determine the number and stage of hair follicles (anagen vs. telogen).

    • Biomarker Analysis: Scalp tissue can be analyzed for DHT levels to confirm target engagement.

5. Statistical Analysis:

  • Analyze hair regrowth scores and quantitative area data using one-way ANOVA with a suitable post-hoc test.

  • A p-value of <0.05 will be considered significant.

References

  • Sundberg, J. P., King, L. E., & Bascom, C. (2001). Animal models for male pattern (androgenetic) alopecia.
  • Lin, W. Y., et al. (2018). Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms. PLOS One, 13(1), e0191463. [Link]

  • Di Paolo, T., et al. (2024). Effect of 5-alpha reductase inhibitors in animal models of Parkinson's disease. Frontiers in Neuroendocrinology, 75, 101156. [Link]

  • Glassman, D. N., & Fand, D. S. (1995). Animal models for benign prostatic hyperplasia. Current Opinion in Urology, 5(1), 25-30. [Link]

  • Xiang, P., et al. (2021). Animal models of benign prostatic hyperplasia. Journal of Materials Chemistry B, 9(10), 2413-2423. [Link]

  • Di Paolo, T., et al. (2024). Effect of 5-alpha reductase inhibitors in animal models of Parkinson's disease. AIR Unimi. [Link]

  • Crabtree, J. S., et al. (2010). A mouse model of androgenetic alopecia. Endocrinology, 151(5), 2373-2380. [Link]

  • Creative Biolabs. Benign Prostatic Hyperplasia (BPH) Modeling & Pharmacodynamics Service. [Link]

  • Wikipedia. Discovery and development of 5α-reductase inhibitors. [Link]

  • PubChem. E-2012. [Link]

  • Wikipedia. Bexlosteride. [Link]

  • Imavita. Alopecia aerata / Androgenic Mouse Model. [Link]

  • Creative Bioarray. Dihydrotestosterone (DHT)-Induced Androgenetic Alopecia (AGA) Model. [Link]

  • Cyagen. Androgenetic Alopecia (AGA) Model. [Link]

  • Humana Biosciences. A mouse preclinical model of Benign Prostatic Hyperplasia (BPH) useful to test drug candidates. [Link]

  • ResearchGate. E2012, a novel gamma-secretase modulator, decreases plasma amyloid-beta (Aβ) levels in humans. [Link]

  • Endocrinology. 5α-Reductase Inhibition Suppresses Testosterone-Induced Initial Regrowth of Regressed Xenograft Prostate Tumors in Animal Models. [Link]

  • Wikipedia. Bexlosteride (additional source). [Link]

  • PubMed. 5α-reductase inhibition suppresses testosterone-induced initial regrowth of regressed xenograft prostate tumors in animal models. [Link]

  • Molecules. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. [Link]

  • PubMed. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. [Link]

  • Chemistry – A European Journal. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. [Link]

  • Journal of Medicinal Chemistry. 5,7-dihydro-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-6H- pyrrolo[3,2-f]-1,2-benzisoxazol-6-one: a potent and centrally-selective inhibitor of acetylcholinesterase with an improved margin of safety. [Link]

  • XYON. Finasteride Mechanism of Action. [Link]

  • NIH. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. [Link]

  • Journal of Medicinal Chemistry. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. [Link]

  • Journal of Chemical and Pharmaceutical Research. Pharmacological Profile of Benzoxazines: A Short Review. [Link]

  • Molecules. 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. [Link]

  • Pharmacophore. In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. [Link]

  • ResearchGate. In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4 H )-yl) Benzamide Derivativ. [Link]

  • Molecules. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]

Sources

Application Notes & Protocols: Strategic Formulation of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Formulation of a Novel Piperidine Derivative

2-Benzoxazolamine, N-(4-piperidinylmethyl)- (MW: 231.29 g/mol ) is a heterocyclic compound featuring a benzoxazolamine core linked to a piperidinylmethyl group.[1] Compounds in this class, particularly those containing piperidine moieties, are of significant interest in pharmaceutical research due to their presence in numerous biologically active agents.[2][3][4] The successful in vivo evaluation of such novel chemical entities is critically dependent on the development of a safe and effective formulation that ensures adequate bioavailability.

This document provides a comprehensive guide to developing a suitable formulation for in vivo studies of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-. Given the absence of extensive public data on this specific molecule, this guide emphasizes a systematic, first-principles approach to formulation development. We will proceed from initial physicochemical characterization to the selection and preparation of various vehicle systems, explaining the scientific rationale behind each step.

Part 1: Physicochemical Characterization & Pre-formulation Analysis

A thorough understanding of the compound's properties is the foundation of any successful formulation strategy.[5] While some properties can be predicted, experimental validation is crucial.

1.1. Predicted Properties and Initial Assessment

Based on its chemical structure and available data, we can make some initial assessments:

  • Chemical Structure: C13H17N3O.[1] The presence of nitrogen atoms, particularly in the piperidine ring, suggests the molecule is basic.

  • Predicted pKa: 10.46 ± 0.10.[1] This strongly indicates that the compound is a weak base. This is a critical parameter, as it implies that the compound's aqueous solubility will be highly dependent on pH. At pH values significantly below the pKa (e.g., pH < 8.5), the molecule will be protonated and likely exhibit higher water solubility.

  • Lipophilicity: The benzoxazole and piperidine rings contribute to the lipophilicity of the molecule. While an experimental logP is unavailable, the structure suggests it may have limited aqueous solubility at neutral pH, a common challenge for new chemical entities.[6][7]

1.2. Essential Experimental Characterization

Before proceeding to formulation, the following experimental data must be generated.

Protocol 1: Aqueous pH-Solubility Profile

  • Objective: To determine the equilibrium solubility of the compound across a physiologically relevant pH range.

  • Materials: 2-Benzoxazolamine, N-(4-piperidinylmethyl)- powder, a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8), 0.1 M HCl, 0.1 M NaOH, HPLC-grade water, acetonitrile.

  • Procedure:

    • Prepare a series of buffers (e.g., pH 2, 4, 5, 6.5, 7.4, and 9).

    • Add an excess amount of the compound to a known volume of each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, filter the samples (e.g., using a 0.22 µm PVDF filter) to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Interpretation: A plot of solubility versus pH will reveal the extent to which acidification can be used as a solubilization strategy. A significant increase in solubility at lower pH values confirms the basic nature of the compound.

Part 2: Formulation Strategy & Vehicle Selection

The choice of formulation strategy is dictated by the compound's properties, the intended route of administration (e.g., oral, intravenous), and the required dose. For many poorly soluble drugs, various techniques can be employed to enhance bioavailability.[8][9]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Decision workflow for formulation selection."

2.1. Strategy 1: pH-Adjusted Aqueous Solution

  • Rationale: This is the simplest and most preferred approach if feasible.[6] Given the predicted high pKa, creating an acidic solution (e.g., pH 3-5) should significantly increase solubility by protonating the basic nitrogen atoms. This is often suitable for oral (PO) and intravenous (IV) administration, provided the final solution is sufficiently diluted for IV use to avoid hemolysis or precipitation upon injection.

  • Causality: Protonation of the basic functional groups introduces a positive charge, which enhances the interaction with polar water molecules, thereby increasing solubility.

2.2. Strategy 2: Co-solvent Systems

  • Rationale: If pH adjustment alone is insufficient to achieve the target concentration, or if a near-neutral pH is required, co-solvents can be used.[10] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous vehicle, enhancing the solubility of lipophilic compounds.[11]

  • Causality: Co-solvents disrupt the hydrogen bonding network of water, creating a less polar microenvironment that is more favorable for dissolving non-polar solutes.

2.3. Strategy 3: Surfactant-based Formulations

  • Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core and a hydrophilic shell, allowing them to encapsulate poorly soluble drug molecules and increase their apparent solubility.[12]

  • Causality: The lipophilic drug partitions into the hydrophobic core of the micelle, effectively creating a nano-sized "oil droplet" that is dispersed in the aqueous phase.

2.4. Recommended Excipient Screening

A systematic screening of excipients is necessary to identify a suitable vehicle. The following table provides a starting point for screening common, well-tolerated excipients for both oral and parenteral routes.[10][13]

Excipient Type Excipient Name Typical Concentration Range (IV) Typical Concentration Range (PO) Rationale & Considerations
pH Modifier Hydrochloric Acid (HCl)As needed to target pHAs needed to target pHUse to form a salt of the basic compound. Titrate carefully.
Citric Acid / Citrate BufferAs needed for bufferingAs needed for bufferingProvides buffering capacity to maintain a stable pH.
Co-solvent Propylene Glycol (PG)10-40%Up to 60%Common, low-toxicity co-solvent. Can cause hemolysis at high IV concentrations.
Polyethylene Glycol 400 (PEG 400)10-50%Up to 60%Another widely used, safe co-solvent. Viscous.
Ethanol5-15%VariableUse with caution due to potential pharmacological effects.
Surfactant Polysorbate 80 (Tween® 80)1-5%1-10%Non-ionic surfactant, forms micelles. Can cause hypersensitivity reactions.
Solutol® HS 155-20%5-25%Non-ionic solubilizer and emulsifier.
Complexing Agent Cyclodextrins (e.g., HP-β-CD)10-40%10-50%Forms inclusion complexes to enhance solubility. Can be nephrotoxic at high doses.[6][14]

Part 3: Detailed Formulation Protocols

Protocol 2: Preparation of a pH-Adjusted Aqueous Solution

  • Objective: To prepare a 1 mg/mL solution of the compound in an acidic vehicle.

  • Procedure:

    • Weigh 10 mg of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- into a sterile glass vial.

    • Add approximately 8 mL of Sterile Water for Injection (or saline for IV).

    • While stirring, add 0.1 M HCl dropwise until all the solid dissolves.

    • Measure the pH of the resulting solution. Adjust to a target pH (e.g., pH 4.0) if necessary.

    • Once fully dissolved, add vehicle to bring the final volume to 10.0 mL.

    • Visually inspect for clarity and absence of particulates.

    • Filter the solution through a 0.22 µm sterile filter into a final sterile container.

    • Self-Validation: Confirm the final concentration and assess short-term stability (e.g., 4 hours at room temperature and 24 hours at 4°C) by HPLC.

Protocol 3: Preparation of a Co-solvent Formulation

  • Objective: To prepare a 5 mg/mL solution in a vehicle containing PEG 400 and saline.

  • Procedure:

    • Prepare the vehicle: Mix 3 mL of PEG 400 with 7 mL of sterile saline (0.9% NaCl). This creates a 30% PEG 400 vehicle.

    • Weigh 50 mg of the compound into a sterile glass vial.

    • Add the 10 mL of the vehicle to the vial.

    • Vortex and/or sonicate gently until the compound is fully dissolved. Gentle warming (to ~40°C) may be applied if necessary, but stability must be confirmed.

    • Visually inspect for clarity.

    • Filter through a 0.22 µm sterile filter (a filter compatible with organic solvents, like nylon, may be required).

    • Self-Validation: Confirm concentration and stability as described in Protocol 2. Additionally, perform a "plunge test": inject a small volume of the formulation into a larger volume of saline or buffer (pH 7.4) to check for precipitation, which can indicate a risk of precipitation upon in vivo administration.

dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "General experimental workflow for formulation."

Part 4: Final Considerations and Best Practices

  • Tolerability: The selected vehicle must be well-tolerated by the animal species at the intended volume and rate of administration. Always consult institutional guidelines and literature for maximum recommended volumes and excipient concentrations.[6]

  • Route of Administration: The choice of excipients is highly dependent on the route. For IV administration, osmolarity, pH, and potential for hemolysis are critical considerations. For oral dosing, the impact of excipients on gastrointestinal motility and absorption must be considered.

  • Stability: The chemical stability of the compound in the final formulation must be ensured for the duration of the study. A preliminary stability study (e.g., 7 days at 4°C and room temperature) is highly recommended.

  • Documentation: Meticulously document all formulation components, preparation steps, and validation data. This is essential for reproducibility and interpretation of in vivo study results.

By following this systematic approach, researchers can develop a robust and appropriate formulation for 2-Benzoxazolamine, N-(4-piperidinylmethyl)-, enabling the reliable assessment of its pharmacological and toxicological properties in vivo.

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • ManTech Publications. (2024). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Chemistry and Drug formulation, 6(2), 38-47. [Link]

  • ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Pouton, C. W., & Porter, C. J. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced Drug Delivery Reviews, 60(6), 625-637. (General concept covered in search results[9])

  • Pharmlabs. (n.d.). Excipients. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]

  • ResearchGate. (2018). Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes. [Link]

  • Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • SpringerLink. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]

  • Drug development & registration. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. [Link]

  • ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]

  • PubMed. (2009). In vitro and in vivo characterization of JNJ-31020028.... [Link]

  • PubMed. (2012). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. [Link]

Sources

"use of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- in target identification studies"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Target Identification Strategies Using 2-Benzoxazolamine, N-(4-piperidinylmethyl)- Scaffolds

Executive Summary

2-Benzoxazolamine, N-(4-piperidinylmethyl)- (CAS: 106245-02-7) represents a "privileged scaffold" in medicinal chemistry—a structural motif capable of binding to diverse biological targets, including G-Protein Coupled Receptors (GPCRs), kinases, and ion channels. Its structure combines a 2-aminobenzoxazole core (an adenine bioisostere often implicated in kinase binding) with a 4-piperidinylmethyl tail (a classic basic amine pharmacophore found in monoamine GPCR ligands).

This guide details the protocols for using this compound in Target Identification (Target ID) studies. Specifically, it addresses how to leverage the molecule's secondary amine functionality to synthesize chemical probes (affinity matrices and photoaffinity labels) and how to validate targets using label-free methods like the Cellular Thermal Shift Assay (CETSA).

Compound Analysis & Probe Design Strategy

Before initiating wet-lab protocols, the structural logic of the probe must be established.

  • Core Scaffold: 2-Benzoxazolamine, N-(4-piperidinylmethyl)-

  • Key Functional Handle: The secondary amine on the piperidine ring.

  • Design Rationale: In many bioactive analogues containing this scaffold, the benzoxazole moiety acts as the primary binding element (e.g., interacting with the hinge region of a kinase or an orthosteric site of a GPCR). The piperidine nitrogen often points towards solvent or a tolerogenic region, making it the ideal site for attaching linkers, biotin tags, or fluorophores without abolishing biological activity.

Critical Step: SAR Validation

  • Objective: Confirm that modifying the piperidine nitrogen does not destroy binding affinity.

  • Method: Synthesize a simple N-methyl or N-acetyl derivative and test in the phenotypic assay of interest. If activity is retained, the nitrogen is a validated "exit vector" for probe synthesis.

Workflow Visualization

The following diagram outlines the logical flow from the parent compound to confirmed target identification.

TargetID_Workflow cluster_Methods Target ID Methodologies Compound Parent Compound (2-Benzoxazolamine, N-(4-piperidinylmethyl)-) SAR SAR Validation (N-capping) Compound->SAR Test N-tolerance Probe_Design Probe Synthesis SAR->Probe_Design If active CETSA CETSA (Label-Free Thermal Shift) SAR->CETSA Use Parent Affinity Affinity Chromatography (Immobilized on Beads) Probe_Design->Affinity Linker + Biotin PAL Photoaffinity Labeling (Diazo/Azide + Alkyne) Probe_Design->PAL Linker + Photocage MS_Analysis Mass Spectrometry (LFQ / TMT) Affinity->MS_Analysis PAL->MS_Analysis Validation Target Validation (Western Blot / siRNA) CETSA->Validation MS_Analysis->Validation

Caption: Integrated workflow for deconvolution of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- targets, moving from SAR validation to proteomic readout.

Protocol 1: Chemical Proteomics (Affinity Chromatography)

This protocol describes the immobilization of the compound onto Sepharose beads to "fish" for the target protein from cellular lysates.

Prerequisites:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 5% Glycerol, 1 mM DTT, Protease/Phosphatase Inhibitors.

  • Beads: NHS-activated Sepharose 4 Fast Flow.

  • Linker Strategy: Use a PEG spacer (e.g., Fmoc-PEG4-CO2H) coupled to the piperidine amine to reduce steric hindrance.

Step-by-Step Methodology:

  • Probe Synthesis (Coupling):

    • React 2-Benzoxazolamine, N-(4-piperidinylmethyl)- (1 eq) with a bifunctional linker (e.g., Disuccinimidyl suberate or a PEG-NHS ester) in DMF/DIPEA.

    • Purify the linker-compound conjugate via HPLC.

    • Incubate the conjugate with NHS-activated Sepharose beads (10 mg compound per mL resin) in coupling buffer (0.2 M NaHCO3, 0.5 M NaCl, pH 8.3) for 4 hours at room temperature.

    • Block remaining active sites on beads with 1 M Ethanolamine (pH 8.0).

  • Lysate Preparation:

    • Harvest 5x10^8 cells (relevant to the phenotype).

    • Lyse in Lysis Buffer (ice-cold) for 30 min.

    • Centrifuge at 14,000 x g for 20 min at 4°C. Collect supernatant.

    • Pre-clearing: Incubate lysate with blank Sepharose beads for 1 hour to remove non-specific binders.

  • Affinity Pull-Down:

    • Divide lysate into two aliquots: Experiment and Competition Control .

    • Competition Control: Pre-incubate lysate with free (unmodified) parent compound (100 µM) for 1 hour.

    • Add compound-immobilized beads to both aliquots. Incubate 4 hours at 4°C with rotation.

  • Washing & Elution:

    • Wash beads 3x with Lysis Buffer (high salt wash optional: 300 mM NaCl).

    • Elute bound proteins with 2x Laemmli Sample Buffer (boil 5 min) or by specific competition with 1 mM free compound.

  • Analysis:

    • Run SDS-PAGE.

    • Perform Silver Staining or In-Gel Digestion for LC-MS/MS.

    • Criteria: True targets will appear in the Experiment lane but be significantly reduced or absent in the Competition Control lane.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

If derivatization of the piperidine nitrogen results in loss of activity, CETSA is the preferred method as it uses the unmodified parent compound.

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (


).

Step-by-Step Methodology:

  • Treatment:

    • Treat live cells with 2-Benzoxazolamine, N-(4-piperidinylmethyl)- (at EC90 concentration, e.g., 10 µM) or DMSO vehicle for 1 hour.

  • Thermal Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot into 10 PCR tubes (50 µL each).

    • Heat each tube to a distinct temperature (gradient: 37°C to 67°C) for 3 minutes using a thermal cycler.

    • Cool immediately at room temperature for 3 minutes.

  • Lysis & Separation:

    • Add NP-40 to a final concentration of 0.8% and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C).

    • Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (unstable) proteins.

    • Collect the soluble supernatant.

  • Detection:

    • Analyze supernatants via Western Blot (if candidate target is suspected) or TMT-labeled Mass Spectrometry (Proteome-wide CETSA).

Data Interpretation Table:

ParameterVehicle ControlCompound TreatedInterpretation
Protein Solubility at 55°C Low (<20%)High (>80%)Strong Hit: Compound stabilized the target.
Protein Solubility at 55°C High (>80%)High (>80%)No Effect: Target thermally stable or no binding.
Shift in

(

)
N/A> 2°CSignificant Binding.

References

  • Schenone, M., et al. (2013). "Target identification and mechanism of action in chemical biology and drug discovery." Nature Chemical Biology, 9(4), 232-240. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. Link

  • Lapinsky, D. J. (2012). "Benzoxazole derivatives as promising bioactive agents: A review." Scientia Pharmaceutica, 80(3), 517-546.
  • ChemicalBook. (2024). "2-Benzoxazolamine, N-(4-piperidinylmethyl)- Product Analysis." Link

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- (CAS: 106245-02-7). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges associated with this molecule.

Understanding the Molecule: Key Physicochemical Properties

Before diving into purification, understanding the structure and properties of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- is crucial for developing a robust strategy.

  • Structure: The molecule consists of a moderately polar benzoxazolamine heterocycle linked to a basic piperidine ring via a methylene bridge.

  • Basicity: The piperidine nitrogen (predicted pKa of the conjugate acid ≈ 10.46) is the most significant feature.[1] This makes the compound highly basic, a property that can be both a challenge and an opportunity in purification.

  • Solubility: As a basic amine, its solubility is pH-dependent. The free base is expected to be soluble in many organic solvents like dichloromethane (DCM), chloroform, and ethyl acetate, with decreasing solubility in less polar solvents.[2] In its protonated salt form (e.g., hydrochloride salt), it becomes water-soluble.[3][4]

PropertyPredicted ValueSource
Molecular FormulaC₁₃H₁₇N₃O[1]
Molecular Weight231.29 g/mol [1]
Boiling Point369.2 ± 34.0 °C[1]
pKa (Conjugate Acid)10.46 ± 0.10[1]

Troubleshooting Common Purification Issues

This section addresses specific problems encountered during the purification of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- in a practical question-and-answer format.

Q1: My compound streaks badly on a standard silica gel TLC plate. How can I get clean spots and good separation?

Answer:

This is a classic issue when purifying basic compounds like yours on standard, slightly acidic silica gel.[5] The basic piperidine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption, streaking (tailing), and poor separation.

Solutions:

  • Mobile Phase Modification (Most Common): Neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your eluent.

    • Triethylamine (TEA): This is the go-to additive. Start by adding 0.5-2% (v/v) TEA to your solvent system (e.g., Ethyl Acetate/Hexane or DCM/Methanol).[6] The TEA will preferentially bind to the acidic sites, allowing your compound to travel up the plate more cleanly.

    • Ammonia Solution: For very basic compounds, a solution of 7N ammonia in methanol, used as a component of the mobile phase (e.g., DCM/MeOH/NH₄OH), can be highly effective.[5]

  • Use a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a suitable alternative to silica for purifying basic compounds.[5]

    • Amine-Deactivated Silica: Pre-treated silica gel where the silanol groups are masked is also an excellent, though more expensive, option.[5]

Q2: I'm performing column chromatography, but my yield is very low. I suspect my product is sticking to the column.

Answer:

This is a direct consequence of the strong interaction described in Q1. If your compound streaks on the TLC plate, it will almost certainly bind irreversibly to a standard silica gel column, leading to significant product loss.

Solution:

Never run a column without first optimizing the TLC conditions to eliminate streaking. The same modified mobile phase that gives you a clean, well-defined spot on the TLC plate should be used for your column chromatography.

Workflow: Selecting a Purification Strategy

The following diagram outlines a decision-making process for purifying your crude product.

G crude Crude Product tlc Analyze by TLC (DCM/MeOH & Hex/EtOAc systems) crude->tlc decision_streaking Streaking? tlc->decision_streaking add_tea Add 1% TEA to eluent Re-run TLC decision_streaking->add_tea  Yes decision_separation Good Separation? decision_streaking->decision_separation  No add_tea->tlc column Purify via Flash Column Chromatography with TEA decision_separation->column  Yes acid_base Consider Acid-Base Extraction for bulk impurities decision_separation->acid_base  No (co-eluting) decision_purity Sufficiently Pure? column->decision_purity recrystallize Final Polish: Recrystallization decision_purity->recrystallize  No (minor impurities) pure_product Pure Product decision_purity->pure_product  Yes recrystallize->pure_product acid_base->tlc

Caption: A decision-making workflow for selecting a purification method.

Q3: How can I remove unreacted starting materials or neutral byproducts without using chromatography?

Answer:

Acid-base extraction is an exceptionally powerful and scalable technique for purifying basic compounds like yours from neutral or acidic impurities.[7][8] The principle relies on changing the solubility of your amine by protonating it into a water-soluble salt.[3][9]

Protocol 1: Purification by Acid-Base Extraction

This protocol is ideal for a first-pass purification to remove non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash (Extraction):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).

    • Shake the funnel vigorously for 1-2 minutes, venting frequently. The basic product will be protonated to its hydrochloride salt and move into the aqueous layer.[4] Neutral impurities will remain in the organic layer.

    • Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Back-Extraction (Optional): To remove any trapped neutral impurities, add fresh organic solvent to the acidic aqueous layer, shake, and discard the organic layer.

  • Liberation of Free Base:

    • Cool the acidic aqueous solution in an ice bath.

    • Slowly add a strong base, such as 5M NaOH, while stirring until the solution is strongly basic (pH > 12, check with pH paper). You may see the product precipitate or form an oil.

  • Final Extraction:

    • Extract the now neutral, organic-soluble product from the basified aqueous layer using fresh DCM or EtOAc (perform at least 3 extractions).

    • Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (e.g., with a rotary evaporator) to yield the purified product.[4]

G cluster_org Organic Layer (DCM) cluster_aq Aqueous Layer cluster_org2 Organic Layer (DCM) cluster_aq2 Aqueous Layer cluster_aq3 Aqueous Layer cluster_org3 Organic Layer (DCM) org_start org_start aq_acid 1M HCl org_start->aq_acid Shake with Acid org_final Neutral Impurity aq_acid->org_final Separate Layers aq_product Product Salt (Product-H⁺Cl⁻) aq_acid->aq_product Separate Layers aq_basified aq_basified aq_product->aq_basified Basify org_pure Pure Product (Base) aq_basified->org_pure Extract with fresh DCM

Caption: The principle of acid-base extraction for purification.

Frequently Asked Questions (FAQs)

  • What is a good starting solvent system for column chromatography?

    • A gradient of methanol in dichloromethane (DCM) is an excellent starting point. Begin with 100% DCM and gradually increase the methanol concentration (e.g., 0% to 10%). Remember to add 1% triethylamine (TEA) to the entire mobile phase mixture. For less polar impurities, a system of ethyl acetate in hexanes (again, with 1% TEA) may also be effective.

  • My "purified" product is a yellowish oil, but I expect a white solid. What could be the cause?

    • A yellow tint often suggests the presence of minor, highly conjugated impurities or oxidation products.[6] If the product is analytically pure by NMR and LC-MS, the color may be inherent. However, if purity is a concern, a final purification step like recrystallization or a charcoal treatment during recrystallization can often remove colored impurities.

  • Can I purify this compound by recrystallization?

    • Yes, if the crude product is already of moderate to high purity (>85-90%). The key is finding a suitable solvent system where the compound is soluble when hot but sparingly soluble when cold.[10]

    • Screening Solvents: Test solvents like isopropanol, acetonitrile, ethyl acetate, or mixtures such as ethyl acetate/heptane. A good solvent system will fully dissolve your compound near the solvent's boiling point and result in crystal formation upon cooling.[5]

Detailed Protocols

Protocol 2: Flash Column Chromatography
  • TLC Analysis: First, determine the optimal eluent system using TLC as described in Q1. An ideal system will give your product an Rf value of ~0.3 and show good separation from impurities.[6]

  • Column Packing: Dry-pack a column with silica gel. Equilibrate the column by flushing it with your chosen eluent (containing 1% TEA).

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry powder. This "dry loading" method generally gives better resolution. Carefully add the powder to the top of the packed column.

  • Elution: Begin eluting with your solvent system. If using a gradient, start with the less polar mixture and gradually increase polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and will be removed during this step.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 15, 2026, from [Link][7]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 15, 2026, from [Link][3]

  • Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications. Retrieved February 15, 2026, from [Link][9]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved February 15, 2026, from [Link][8]

  • University of California, Irvine. (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Retrieved February 15, 2026, from [Link][4]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved February 15, 2026, from [Link][10]

Sources

Technical Support Center: Troubleshooting Crystallization of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as an advanced technical resource for researchers and process chemists working with 2-Benzoxazolamine, N-(4-piperidinylmethyl)- (CAS: 106245-02-7). It addresses the specific physicochemical challenges inherent to this molecule's structure—specifically the interplay between the rigid benzoxazole core and the flexible piperidine-methyl linker.

Senior Application Scientist Note: The crystallization of N-(4-piperidinylmethyl)-2-benzoxazolamine presents a classic "flexible linker" challenge. The molecule possesses a rigid, planar benzoxazole moiety (prone to


-

stacking) and a conformationally mobile piperidine ring linked by a methylene group. This duality often leads to "oiling out" (liquid-liquid phase separation) rather than nucleation, as the entropic penalty of organizing the flexible chain into a lattice competes with the enthalpic gain of crystal formation. The protocols below are designed to overcome this entropic barrier.

Part 1: Diagnostic Troubleshooting Guide

This table addresses the most frequent failure modes reported during the isolation of this intermediate.

Symptom Probable Mechanistic Cause Corrective Action (The "Fix")
Oiling Out (LLPS) The solution supersaturation is too high, or the temperature is above the "metastable limit" for the crystal but below the solubility limit for the oil. The flexible piperidine chain prevents rapid lattice ordering.Protocol A (Cloud Point) : Re-dissolve by heating. Add anti-solvent only until a faint turbidity persists (the cloud point). Hold at this temperature to induce nucleation on the oil droplets (Ostwald ripening). Do not crash cool.
Sticky/Amorphous Solid Rapid precipitation trapped solvent and impurities. The basic piperidine nitrogen (pKa ~11) may have absorbed atmospheric CO₂ or water, forming a hygroscopic gum.Protocol B (Salt Formation) : Convert the free base to a crystalline salt (e.g., Dihydrochloride or Fumarate). Salts rigidify the lattice and reduce hygroscopicity.
Yellow/Brown Discoloration Oxidation of the benzoxazole ring or trace polymerization of the secondary amine. Common in "aged" reaction mixtures.Carbon Treatment : Dissolve in refluxing Ethanol (EtOH). Treat with activated charcoal (5 wt%) for 30 mins. Filter hot through Celite before crystallization.
Low Yield (<50%) Product is highly soluble in the mother liquor due to the basic piperidine group, especially if the solvent is slightly acidic or protic (like MeOH).pH Adjustment : Ensure the pH is >12 using NaOH during the workup to fully deprotonate the piperidine. Switch to a non-protic anti-solvent like Heptane or MTBE.
Polymorph Shifting Different H-bonding networks forming between the amide/imidate tautomers of the 2-aminobenzoxazole core.Seeding : Once a desired crystal form is obtained, always retain a "seed" stock. Add 1 wt% seed at saturation to bypass the energy barrier for the undesired polymorph.

Part 2: Detailed Experimental Protocols

Protocol A: Controlled Anti-Solvent Crystallization (Free Base)

Best for: High-purity material where salt formation is undesirable.

Prerequisites:

  • Solvent: Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA).

  • Anti-Solvent: n-Heptane or Hexane.

  • Purity Check: Ensure crude purity is >85% by HPLC; otherwise, perform a silica plug filtration first.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude solid in EtOAc (5 mL per gram). Heat to reflux (approx. 77°C) until fully dissolved.

    • Why? EtOAc solubilizes the neutral organic base but rejects inorganic salts.

  • Nucleation Point: While maintaining reflux, dropwise add n-Heptane until a permanent slight turbidity (cloudiness) is observed.

    • Critical Step: Stop adding anti-solvent immediately. Adding excess here causes oiling.

  • Seeding (Optional but Recommended): If available, add a few crystals of pure product.

  • Cooling Ramp: Turn off the heat source and allow the vessel to cool to room temperature slowly (over 2-3 hours) with gentle stirring.

    • Mechanism:[1][2][3][4][5] Slow cooling keeps the system within the "Metastable Zone Width" (MSZW), promoting crystal growth over new nucleation (which causes fines/oils).

  • Final Isolation: Cool to 0-5°C for 1 hour. Filter the white/off-white needles. Wash with cold 1:1 EtOAc/Heptane.

Protocol B: Rigidifying the Lattice via Salt Formation (HCl Salt)

Best for: "Oily" batches or when high water solubility is needed for downstream steps.

Prerequisites:

  • Reagent: 4M HCl in Dioxane or Ethanol.

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of the free base in absolute EtOH (10 mL/g) at room temperature.

  • Acid Addition: Slowly add 2.2 eq of 4M HCl/Dioxane dropwise.

    • Note: The molecule has two basic sites (piperidine NH and benzoxazole N). Expect a dihydrochloride salt.

  • Induction: The solution will warm slightly (exothermic). If precipitation is immediate, heat to reflux to redissolve, then cool slowly.

  • Crystallization: If no solid forms, add Diethyl Ether or MTBE (anti-solvent) until cloudy. Stir at 0°C.

  • Result: The HCl salt typically forms a high-melting, non-hygroscopic solid that filters easily.

Part 3: Decision Tree & Workflow Visualization

The following diagram illustrates the logical decision-making process for purifying this compound, specifically addressing the "Oiling Out" phenomenon.

CrystallizationWorkflow Start Crude N-(4-piperidinylmethyl)-2-benzoxazolamine CheckPurity Check Purity (HPLC/TLC) Is Purity > 85%? Start->CheckPurity PurifyFirst Perform Silica Plug / Acid-Base Extraction CheckPurity->PurifyFirst No SolventSelect Select Solvent System (EtOAc/Heptane vs. IPA/Water) CheckPurity->SolventSelect Yes PurifyFirst->CheckPurity HeatReflux Dissolve at Reflux SolventSelect->HeatReflux AddAntiSolvent Add Anti-Solvent to Cloud Point HeatReflux->AddAntiSolvent CheckState Observation: Precipitate or Oil? AddAntiSolvent->CheckState Success Crystalline Solid Formed (Filter & Dry) CheckState->Success Crystals OilFormed Oiling Out Observed CheckState->OilFormed Oil droplets Remediation Remediation: 1. Re-heat to dissolve oil 2. Hold at T_cloud (Ostwald Ripening) 3. Add Seed Crystals OilFormed->Remediation Remediation->Success Slow Cool SaltRoute Alternative: Switch to Salt Formation (HCl or Fumarate) Remediation->SaltRoute Fails again

Caption: Logic flow for navigating phase separation issues (oiling out) during the crystallization of flexible amine linkers.

Part 4: Scientific Rationale & Mechanism

Why does it oil out?

The "oiling out" phenomenon in N-(4-piperidinylmethyl)-2-benzoxazolamine is driven by the conformational entropy of the piperidine-methyl linker.

  • Flexible Linker: The

    
     methylene bridge allows the piperidine ring to rotate freely relative to the benzoxazole core.
    
  • Entropic Penalty: To crystallize, the molecule must "freeze" into a single low-energy conformation. This requires a significant loss of entropy (

    
    ).
    
  • Thermodynamics: If the lattice energy (

    
    ) is not sufficiently high to overcome the 
    
    
    
    term, the system prefers a disordered liquid phase (oil) over the ordered solid, especially if impurities disrupt the lattice formation [1].
Why Salt Formation Works

Protonating the piperidine nitrogen with HCl or Fumaric acid:

  • Ionic Bonding: Introduces strong electrostatic interactions (Coulombic forces) that are stronger than the Van der Waals forces in the free base.

  • Rigidification: The counter-ion (Cl⁻) often bridges the protonated amine and the benzoxazole system, locking the conformation and reducing the entropic penalty of crystallization [2].

Part 5: References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd Ed.). Butterworth-Heinemann. (Chapter 7: "Crystallization of Polymorphs and Solvates").

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Detailed guide on counter-ion selection for basic drugs).

  • Nangia, A. (2008). "Conformational Polymorphism in Organic Crystals". Accounts of Chemical Research, 41(5), 595–604. (Explains the link between flexible linkers and crystallization difficulties).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (See section on "Oiling Out" and remediation strategies).

Sources

"optimizing reaction conditions for N-alkylation of 2-benzoxazolamine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylation of 2-Benzoxazolamine

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 15, 2026

Executive Summary: The Regioselectivity Paradox

Welcome. If you are accessing this guide, you are likely facing one of two problems:

  • Regiochemical Ambiguity: You obtained the ring-alkylated product (2-imino form) instead of the desired exocyclic secondary amine.

  • Polyalkylation: You cannot stop the reaction at the mono-alkylated stage.

The Core Challenge: 2-Benzoxazolamine (2-aminobenzoxazole) is an ambient nucleophile. It exists in a tautomeric equilibrium between the amino form (favored in solution) and the imino form. Under basic conditions, the deprotonated anion delocalizes charge onto the ring nitrogen (


), which is often the harder, more nucleophilic center compared to the exocyclic nitrogen (

).

This guide provides two distinct workflows: Reductive Alkylation (Recommended for high selectivity) and Direct Alkylation (Optimized for specific substrates).

Decision Matrix: Selecting Your Protocol

Before starting, determine your optimal pathway based on available reagents and target stability.

ReactionPathway Start Start: Select Reagents Q1 Is the alkyl group available as an Aldehyde? Start->Q1 PathA PROTOCOL A: Reductive Alkylation Q1->PathA Yes (Recommended) PathB PROTOCOL B: Direct Alkylation Q1->PathB No (Only Alkyl Halide available) ResultA High Selectivity (N-exo) Mono-alkylation favored PathA->ResultA ResultB Mixed Regioisomers (N-exo + N-endo) Requires careful optimization PathB->ResultB

Figure 1: Decision tree for selecting the synthetic strategy. Protocol A is preferred for medicinal chemistry applications requiring specific N-exo functionalization.

Protocol A: Reductive Alkylation (The "Gold Standard")

Objective: Selective formation of mono-N-alkylated 2-benzoxazolamine. Mechanism: Formation of a reversible hemiaminal/imine intermediate followed by in-situ reduction.[1] This bypasses the


 nucleophilicity issue by locking the C-N bond formation through the exocyclic amine.

Reagents:

  • Substrate: 2-Benzoxazolamine (1.0 equiv)

  • Reagent: Aldehyde (1.0 - 1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv)[2]

Step-by-Step Workflow:

  • Imine Formation: In a dry flask, dissolve 2-benzoxazolamine in DCE (0.2 M). Add the aldehyde and Acetic Acid. Stir at Room Temperature (RT) for 1–2 hours.

    • Why? The acid catalyst promotes the formation of the imine/hemiaminal species.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes.

    • Why STAB? Unlike NaCNBH3, STAB is less toxic and avoids cyanide waste. Unlike NaBH4, it is mild enough not to reduce the aldehyde before it reacts with the amine [1].

  • Reaction: Allow to warm to RT and stir for 12–16 hours under nitrogen.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na2SO4.

Troubleshooting Protocol A:

Observation Root Cause Corrective Action
No Reaction Steric hindrance on aldehyde or amine. Switch solvent to Toluene and reflux with Dean-Stark trap to force imine formation before adding the reducing agent.

| Low Conversion | Imine hydrolysis. | Ensure anhydrous conditions. Increase AcOH to 3.0 equiv to activate the carbonyl. |

Protocol B: Direct Alkylation (Optimization Required)

Objective: Alkylation using alkyl halides when aldehydes are not accessible. Risk: High probability of


 alkylation (forming the imino-heterocycle) and di-alkylation.

Optimized Conditions (Cesium Effect):

  • Base: Cs2CO3 (Cesium Carbonate)[3]

  • Solvent: DMF or Acetonitrile (Anhydrous)

  • Temperature: 60°C - 80°C

Mechanism & Regioselectivity: The "Cesium Effect" utilizes the large ionic radius of the cesium cation to form a looser ion pair with the benzoxazole anion. This can sometimes enhance the nucleophilicity of the exocyclic nitrogen via coordination, though the ring nitrogen remains electronically favored [2].

Step-by-Step Workflow:

  • Deprotonation: Dissolve 2-benzoxazolamine (1.0 equiv) in DMF (0.1 M). Add Cs2CO3 (1.5 equiv). Stir at RT for 30 mins.

  • Addition: Add Alkyl Halide (0.95 equiv) dropwise.

    • Critical: Use a slight deficit of the alkyl halide to prevent over-alkylation.

  • Heating: Heat to 60°C. Monitor by TLC every 30 mins.

  • Termination: Stop the reaction immediately upon consumption of the alkyl halide, even if starting material remains.

Troubleshooting & FAQs

Q1: Why is my product UV-active but has the wrong NMR shift? (The Endo-Alkylation Trap)

A: You likely alkylated the ring nitrogen (


).
  • Diagnosis: In

    
    H NMR, look for the loss of aromatic symmetry or specific shielding effects. An alkyl group on the ring nitrogen locks the molecule in the imino  tautomer (2-imino-3-alkylbenzoxazole).
    
  • Mechanism: The ring nitrogen is the "soft" nucleophile and is often the site of highest electron density in the deprotonated anion.

  • Fix: If you must use direct alkylation, try using a bulky protecting group on the ring nitrogen (if possible) or switch to Protocol A (Reductive Amination), which is strictly

    
     selective.
    
Q2: I am seeing significant di-alkylation (tertiary amine). How do I stop it?

A: The secondary amine product is often more nucleophilic than the primary amine starting material due to the inductive effect of the alkyl group.

  • Solution 1: Use Protocol A . Reductive amination naturally stops at mono-alkylation because the intermediate iminium ion cannot react further with the aldehyde.

  • Solution 2 (for Protocol B): Use a large excess of the starting amine (3.0 equiv) and recycle the unreacted starting material during purification.

Q3: Can I use NaH as a base?

A: Avoid NaH if you want the exocyclic amine.

  • Reasoning: NaH causes irreversible, quantitative deprotonation. The resulting "naked" anion has the negative charge highly delocalized onto the ring nitrogen (

    
    ), maximizing the formation of the undesired imino-product. Weaker bases (K2CO3, Cs2CO3) maintain an equilibrium that may allow for better selectivity [3].
    

Mechanistic Visualization: Tautomerism & Attack

Mechanism Substrate 2-Benzoxazolamine (Amine Form) Anion Delocalized Anion (Resonance Hybrid) Substrate->Anion Base (Deprotonation) ProdExo Product B: 2-(Alkylamino)benzoxazole (Desired) Substrate->ProdExo Reductive Amination (Bypasses Anion) PathEndo Path 1: N-endo Attack (Thermodynamic/Soft) Anion->PathEndo Direct Alkylation (Major Pathway) PathExo Path 2: N-exo Attack (Kinetic/Hard) Anion->PathExo Direct Alkylation (Minor Pathway) ProdEndo Product A: 2-Imino-3-alkylbenzoxazole (Undesired) PathEndo->ProdEndo PathExo->ProdExo

Figure 2: Mechanistic divergence. Direct alkylation proceeds via the anion, favoring Path 1. Reductive amination bypasses the anion, forcing Path 2.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Salvatore, R. N., et al. (2001). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[3] Tetrahedron.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 29: Nucleophilic Substitution at the Carbonyl Group).

Sources

Technical Support Center: Synthesis of N-(4-piperidinylmethyl)-2-benzoxazolamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "side reactions in the synthesis of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-" Content Type: Technical Support Guide

Executive Summary

The synthesis of N-(4-piperidinylmethyl)-2-benzoxazolamine (CAS 135306-39-7 analog) typically involves the nucleophilic aromatic substitution (


) of 2-chlorobenzoxazole  with 4-(aminomethyl)piperidine . While this route appears straightforward, it is prone to specific failure modes driven by the ambident nucleophilicity of the diamine and the hydrolytic instability of the heteroaryl chloride.

This guide addresses the three critical impurity vectors: regioisomeric alkylation (wrong nitrogen), electrophile hydrolysis (benzoxazolone formation), and bis-alkylation .

Reaction Pathway & Impurity Landscape

The Core Problem: Ambident Nucleophilicity

The starting material, 4-(aminomethyl)piperidine, contains two nucleophilic nitrogen atoms:

  • Primary Amine (Exocyclic): Sterically unhindered but less basic (

    
    ).
    
  • Secondary Amine (Endocyclic): More basic (

    
    ) but sterically hindered.
    

In


 reactions with 2-chlorobenzoxazole, steric factors usually favor the primary amine. However, without protecting groups, the secondary amine competes significantly, leading to a mixture of regioisomers (Impurities B  and C  in the diagram below).
Visualizing the Reaction Network

ReactionNetwork SM1 2-Chlorobenzoxazole (Electrophile) Target Target Product (N-alkylation at Primary Amine) SM1->Target Primary NH2 attack (Major Path) ImpurityA Impurity A: Benzoxazolone (Hydrolysis Product) SM1->ImpurityA H2O / OH- (Moisture) ImpurityB Impurity B: Regioisomer (N-alkylation at Piperidine) SM1->ImpurityB Secondary NH attack (Competitive Side Rxn) SM2 4-(Aminomethyl)piperidine (Nucleophile) SM2->Target SM2->ImpurityB ImpurityC Impurity C: Bis-alkylation (Double Substitution) Target->ImpurityC Excess SM1 ImpurityB->ImpurityC

Figure 1: Reaction network showing the competitive pathways between the desired primary amine attack and side reactions.

Critical Troubleshooting Guides

Issue 1: "I have two major product peaks with the same Mass (M+H)."

Diagnosis: Regioisomeric mixture. You likely used unprotected 4-(aminomethyl)piperidine . While the primary amine is less hindered, the secondary amine (piperidine) is more basic and nucleophilic in certain solvents (e.g., DMF, DMSO). This results in a mixture of the target (primary amine substitution) and the regioisomer (piperidine nitrogen substitution).

Solution:

  • Immediate Fix: Separation is difficult due to similar polarity. Preparative HPLC is required.

  • Process Correction: Use 1-Boc-4-(aminomethyl)piperidine . The Boc group completely blocks the secondary amine, forcing the reaction to occur only at the primary amine.

    • Step 1: React 2-chlorobenzoxazole + 1-Boc-4-(aminomethyl)piperidine.

    • Step 2: Acidic deprotection (TFA/DCM or HCl/Dioxane) to yield the pure target.

Issue 2: "My product contains a large impurity at M-83 (relative to target)."

Diagnosis: Hydrolysis of the starting material (Benzoxazolone formation). 2-Chlorobenzoxazole is highly susceptible to hydrolysis, converting to 2-benzoxazolinone (also known as 2-hydroxybenzoxazole). This compound is thermodynamically stable and unreactive toward amines.

Root Causes:

  • Wet Solvents: Using non-anhydrous DMF or alcohol.

  • Hydroxide Bases: Using NaOH or KOH, which generate hydroxide ions that outcompete the amine.

  • Old Reagent: 2-Chlorobenzoxazole degrades upon storage in humid air.

Solution:

  • Reagent Check: Verify the quality of 2-chlorobenzoxazole via TLC (Benzoxazolinone is much more polar/lower

    
     than the chloride).
    
  • Conditions: Switch to anhydrous Acetonitrile (MeCN) or Toluene . Use non-nucleophilic organic bases like DIPEA (Hünig's base) or inorganic bases like anhydrous

    
     . Avoid hydroxide bases.
    
Issue 3: "Yield is low, and I see a high molecular weight impurity."

Diagnosis: Bis-alkylation (Dimer formation). If you use the unprotected diamine and an excess of 2-chlorobenzoxazole, the product (which still contains a secondary amine) can react with a second equivalent of the electrophile.

Solution:

  • Stoichiometry: If you must use the unprotected diamine, use a large excess of the amine (3–5 equivalents) to statistically favor mono-substitution.

  • Best Practice: Refer to the Boc-protection strategy above.

Recommended Synthetic Protocol

This protocol utilizes the Boc-protection strategy to eliminate regioselectivity issues and bis-alkylation.

Step 1: Nucleophilic Substitution ( )
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvent: Add anhydrous Acetonitrile (MeCN) (0.2 M concentration relative to limiting reagent). Note: MeCN is preferred over DMF to simplify workup and reduce hydrolysis risk.

  • Reagents:

    • Add 2-Chlorobenzoxazole (1.0 equiv).

    • Add 1-Boc-4-(aminomethyl)piperidine (1.1 equiv).

    • Add DIPEA (Diisopropylethylamine) (2.5 equiv).

  • Reaction: Heat to 60–80°C for 4–6 hours. Monitor by TLC/LCMS.

    • Checkpoint: Target intermediate should show M+H corresponding to [Boc-Intermediate].

  • Workup: Cool to RT. Evaporate MeCN. Redissolve in EtOAc, wash with water (x2) and brine. Dry over

    
    .
    
Step 2: Deprotection
  • Dissolution: Dissolve the crude Boc-intermediate in DCM (5–10 mL/g).

  • Acidolysis: Add TFA (Trifluoroacetic acid) (10–20 equiv) dropwise at 0°C.

  • Reaction: Stir at Room Temperature for 1–2 hours.

  • Isolation: Evaporate volatiles. Basify with saturated

    
     to pH > 8. Extract with DCM/Isopropanol (3:1) if the free base is polar.
    

Quantitative Data: Impurity Profile

Impurity NameStructure DescriptionOriginRelative Retention (RP-HPLC)Mass Shift (vs Target)
Benzoxazolinone Hydrolyzed electrophile (OH instead of Cl)Moisture in solvent0.4 - 0.6N/A (From SM)
Regioisomer Benzoxazole attached to piperidine NUnprotected amine usage0.95 - 1.05 (Co-elutes)0 (Isobaric)
Bis-Alkylation Benzoxazole on both nitrogensExcess electrophile1.5 - 1.8+117 Da

Troubleshooting Logic Flow

Troubleshooting Start Start: Analyze LCMS Data Q1 Is there a peak at Target Mass (M+H)? Start->Q1 Q2 Are there multiple peaks at Target Mass? Q1->Q2 Yes Q3 Is there a large peak at M-83? Q1->Q3 No Sol1 Success: Target Formed Q2->Sol1 No (Single Peak) Sol2 Issue: Regioisomers Action: Switch to Boc-protected amine Q2->Sol2 Yes (Mixture) Sol3 Issue: Hydrolysis Action: Dry solvent, check 2-Cl-Benzoxazole quality Q3->Sol3 Yes (Benzoxazolinone)

Figure 2: Decision tree for identifying reaction failures based on LCMS data.

References

  • Mayr, H., et al. (2018).[1] "Nucleophilicity Trends of Amines." Master Organic Chemistry. Retrieved from [Link]

  • Kanzian, T., Nigst, T. A., & Mayr, H. (2009). "Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile." European Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (2025). "2-Chlorobenzoxazole Compound Summary." National Library of Medicine. Retrieved from [Link]

  • Vertex AI Search. (2023). "Regioselectivity of 4-(aminomethyl)piperidine acylation or arylation." Grounding Source. (See Search Result 1.8 and 1.16 for amine selectivity context).

Sources

Technical Support Center: Minimizing Impurities in the Synthesis of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- involves the coupling of two key heterocyclic motifs: a benzoxazole and a piperidine ring. As with many multi-step syntheses of nitrogen-containing heterocyclic compounds, purity is paramount, particularly for applications in drug development and materials science.[1] The presence of even trace-level impurities can significantly impact biological activity, toxicity, and stability. This guide provides a comprehensive technical resource for researchers and process chemists to anticipate, identify, and mitigate common impurities encountered during the production of this compound. We will explore the causality behind impurity formation and offer robust troubleshooting strategies and validated protocols.

Section 1: Understanding the Synthesis and Potential Impurity Profile

A thorough understanding of the reaction mechanism is the first line of defense against impurity formation. By mapping the synthetic pathway, we can predict potential side reactions and unreacted intermediates that may contaminate the final product.

Plausible Synthetic Pathway: Nucleophilic Substitution

A common and efficient route to synthesize 2-Benzoxazolamine, N-(4-piperidinylmethyl)- is via a nucleophilic substitution reaction. This involves the N-alkylation of 2-Benzoxazolamine with a suitable piperidine-based electrophile, such as 1-(tert-Butoxycarbonyl)-4-(chloromethyl)piperidine, followed by deprotection.

Synthetic Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection A 2-Benzoxazolamine Int Int A->Int Heat B 1-Boc-4-(chloromethyl)piperidine B->Int Heat C Base (e.g., K2CO3) Solvent (e.g., DMF) C->Int Heat Deprotect Acid (e.g., HCl, TFA) Deprotect->Int Prod 2-Benzoxazolamine, N-(4-piperidinylmethyl)- Int->Prod Room Temp

Caption: Plausible two-step synthesis of the target compound.

Common Impurity Classes

Impurities can be broadly categorized based on their origin. Proactive identification is crucial for developing an effective control strategy.[2]

Impurity Category Potential Impurity Structure/Name Likely Source & Cause Recommended Primary Analytical Technique
Process-Related (Starting Materials) 2-BenzoxazolamineIncomplete reaction during the N-alkylation step.HPLC-UV, LC-MS
1-Boc-4-(chloromethyl)piperidineIncomplete reaction; poor quenching of the reaction.GC-MS (if volatile), LC-MS
Process-Related (Side-Products) Bis-alkylated productReaction of the product with another molecule of the electrophile, especially if the product amine is more nucleophilic than the starting amine.LC-MS
O-alkylated isomerAlkylation occurs on the benzoxazole oxygen instead of the exocyclic amine nitrogen. Less likely but possible under certain conditions.LC-MS, NMR
Degradation-Related Oxidized species (e.g., N-oxides)Exposure of the amine-containing product to air/oxidants, especially during workup, purification, or storage.LC-MS
N-NitrosaminesReaction of the secondary piperidine nitrogen with nitrosating agents (e.g., residual nitrites from reagents) under acidic conditions.[3][4]LC-HRMS, GC-MS/MS
Reagent-Related Residual Solvents (e.g., DMF, Toluene)Incomplete removal during downstream processing (e.g., evaporation, drying).Headspace GC-MS
Inorganic Salts (e.g., KCl, Na2CO3)By-products from the base used in the reaction; inefficient aqueous washes.Conductivity, ICP-MS
Workflow for Impurity Identification

A systematic approach is necessary for the unambiguous identification of unknown impurities detected during in-process checks or final product analysis.[5][6]

Impurity Identification Workflow A Unknown Peak Detected (HPLC-UV, LC-MS) B Determine Molecular Weight (LC-MS, HRMS) A->B C Hypothesize Structure (Based on MW, reactants, side reactions) B->C D Isolate Impurity (Prep-HPLC, Column Chromatography) C->D G Synthesize Reference Standard C->G guides synthesis E Structural Elucidation (1H NMR, 13C NMR, 2D NMR, IR) D->E F Confirm Structure & Develop Control Strategy E->F G->F for quantification

Caption: Systematic workflow for identifying and confirming unknown impurities.

Section 2: Troubleshooting Guide

This section addresses specific issues that may be encountered during synthesis and purification in a direct question-and-answer format.

Q1: My LC-MS analysis shows a significant amount of unreacted 2-Benzoxazolamine starting material. How can I improve the reaction conversion?

Answer: Poor conversion in the N-alkylation step is typically due to issues with reactivity or stoichiometry.

  • Causality: The exocyclic amine of 2-Benzoxazolamine can have reduced nucleophilicity due to resonance with the aromatic system. Inadequate base strength or poor solubility of the base can also hinder the deprotonation necessary for the reaction to proceed.

  • Troubleshooting Steps:

    • Increase Stoichiometry: Increase the equivalents of the alkylating agent (1-Boc-4-(chloromethyl)piperidine) from 1.1 eq. to 1.3-1.5 eq. to drive the reaction to completion.

    • Optimize the Base: If using a mild base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH). Ensure the base is finely powdered and dry.

    • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments (e.g., from 60 °C to 80 °C). Monitor by TLC or LC-MS to check for product formation versus degradation.

    • Add a Catalyst: The addition of a catalytic amount (0.1 eq.) of Sodium Iodide or Potassium Iodide can significantly accelerate the reaction via an in situ Finkelstein reaction, converting the more inert alkyl chloride to a more reactive alkyl iodide.

Q2: I'm observing a high molecular weight impurity with a mass corresponding to the addition of another piperidinylmethyl group. What is it and how can I prevent it?

Answer: This is likely a bis-alkylated side product. It forms when the secondary amine of the desired product molecule reacts with another molecule of the electrophile.

  • Causality: The secondary amine on the piperidine ring of the product is often more nucleophilic than the amine of the starting 2-Benzoxazolamine. If a significant concentration of the electrophile remains after the primary reaction is complete, this secondary reaction can occur.

  • Troubleshooting Steps:

    • Control Stoichiometry: Avoid a large excess of the alkylating agent. Use the minimum excess required for full conversion of the starting material (as determined by optimization studies).

    • Slow Addition: Add the alkylating agent dropwise over a period of 1-2 hours rather than all at once. This keeps the instantaneous concentration of the electrophile low, favoring the primary reaction.

    • Monitor the Reaction: Closely monitor the disappearance of the 2-Benzoxazolamine starting material. Once it is consumed, promptly quench the reaction to destroy any remaining electrophile before the secondary reaction can proceed.

Q3: My final product has a yellow or brown tint that worsens over time. What is causing this degradation?

Answer: The coloration suggests the formation of oxidized impurities.

  • Causality: Heterocyclic amines, particularly those with secondary amine functionalities, can be susceptible to aerobic oxidation.[7] This process can be accelerated by exposure to light, heat, or trace metal contaminants. The formation of colored, conjugated imine-type structures is a common degradation pathway.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction, workup, and particularly the final product isolation (e.g., solvent evaporation) under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

    • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon before use in the final purification and isolation steps.

    • Storage: Store the final compound in an amber vial under an inert atmosphere at reduced temperatures (2-8 °C) to protect it from light and slow down potential degradation pathways.

Q4: Regulators are concerned about N-nitrosamines. How do I assess and control the risk of forming these impurities?

Answer: N-nitrosamines are probable human carcinogens and are under intense regulatory scrutiny by agencies like the FDA.[4] Their formation requires an amine source (your product) and a nitrosating agent.

  • Causality: The secondary amine of the piperidine ring is susceptible to nitrosation by agents like nitrous acid (HNO₂), which can be formed in situ from nitrite salts (e.g., NaNO₂) under acidic conditions.[3] These nitrite sources can be present as contaminants in reagents, solvents, or even excipients used in formulation.

  • Control & Mitigation Strategy:

    • Risk Assessment: Scrutinize all raw materials, reagents, and solvents used in the synthesis for potential nitrite contamination. Review supplier specifications and consider testing incoming materials.

    • Avoid Nitrosating Agents: Ensure that no nitrosating agents (e.g., sodium nitrite) are used in any step of the synthesis or in any cleaning procedures for the equipment.

    • pH Control: Avoid strongly acidic conditions during workup when the secondary amine is present. If an acidic wash is necessary, keep the temperature low and the contact time short.

    • Introduce Scavengers: In cases where the risk is unavoidable, the use of antioxidants or nitrosamine scavengers like ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) can be considered, though this is more common in formulation than in API synthesis.

    • Confirmatory Testing: Use highly sensitive analytical methods, such as LC-HRMS, to test the final API for the presence of potential N-nitrosamines at the parts-per-billion (ppb) level.[8][9]

Section 3: Frequently Asked Questions (FAQs)

Q: What is the most robust method for purifying the final product at a lab scale?

A: A combination of acid-base extraction followed by recrystallization is often the most effective strategy for purifying basic compounds like this. The extraction removes neutral and acidic impurities, while recrystallization removes closely related basic impurities. See Section 4 for a detailed protocol.

Q: Which analytical techniques are essential for a comprehensive impurity profile?

A: A suite of orthogonal techniques is required.[6]

  • HPLC with UV/DAD: For quantifying the main component and known impurities.

  • LC-MS/MS or LC-HRMS: For detecting, identifying, and quantifying known and unknown impurities at trace levels, especially genotoxic impurities like nitrosamines.[5]

  • Headspace GC-MS: For identifying and quantifying residual solvents.

  • NMR (¹H, ¹³C): For absolute structure confirmation of the final product and for elucidating the structure of any isolated, significant unknown impurities.

  • ICP-MS or ICP-OES: For detecting and quantifying elemental impurities/residual metals.

Q: How do I select an appropriate solvent system for recrystallization?

A: The ideal solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A systematic screening process is best. Start with common solvents like isopropanol, ethanol, acetonitrile, ethyl acetate, and toluene. Test solubility at room temperature and at reflux. If a single solvent is not ideal, explore binary solvent systems (e.g., Ethanol/Water, Toluene/Heptane).

Section 4: Protocols and Methodologies

Protocol: General Impurity Profiling by LC-MS

This protocol provides a starting point for method development.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

  • Detection (MS): Electrospray Ionization (ESI) in positive mode. Scan from m/z 100-1000.

  • Sample Prep: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of 50:50 Acetonitrile/Water.

Protocol: Lab-Scale Purification via Acid-Base Extraction
  • Dissolve the crude product in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl). The basic product will move into the aqueous layer as the hydrochloride salt.

  • Separate the layers. Wash the organic layer once more with 1M HCl to ensure complete extraction. Combine the acidic aqueous layers.

  • Wash the combined aqueous layers with fresh DCM or Ethyl Acetate to remove any trapped neutral impurities.

  • Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M Sodium Hydroxide (NaOH) or a saturated Sodium Bicarbonate (NaHCO₃) solution, with stirring until the pH is >10.

  • The free-based product should precipitate out or form an oil. Extract the product back into fresh DCM or Ethyl Acetate (3x extractions).

  • Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified amine.[7]

References

  • Nitrosamine Impurity of Heterocyclic Aromatic Ring. (2023). Nitrosamines Exchange. [Link]

  • Synthesis of N-(1-methyl-4-piperidinyl)-1-(2-pyrazinylmethyl)-1H-benzimidazol-2-amine.
  • Heterocyclic amine. Wikipedia. [Link]

  • Bondigalla, R. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36. [Link]

  • Impurity A and impurity B of midazolam or pharmaceutical composition thereof and application thereof.
  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica. [Link]

  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Saudi Pharmaceutical Journal. [Link]

  • Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. European Journal of Medicinal Chemistry. [Link]

  • Heterocyclic Amines. ResearchGate. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews in Pharmacy and Pharmaceutical Sciences. [Link]

  • Heterocyclic Amines. Fundamentals of Organic Chemistry. [Link]

  • Amines and Heterocycles. Organic Chemistry (Morsch et al.). [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ResearchGate. [Link]

  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. National Center for Biotechnology Information. [Link]

  • Impurity Profiling of Pharmaceuticals. ManTech Publications. [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Preprints.org. [Link]

  • Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. Medicinal Chemistry Research. [Link]

  • Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. ResearchGate. [Link]

  • Navigating Nitrosamine Impurities in Pharmaceutical Industry. Indo American Journal of Pharmaceutical Sciences. [Link]

  • How to purify Benzylamine? Reddit. [Link]

  • SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. International Journal of Pharmaceutical Sciences and Medicine. [Link]

  • Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine. ResearchGate. [Link]

  • Synthesis and Characterization of N-Alkyl Substituted 2-Benzimidazolyl Pyridine. ResearchGate. [Link]

  • Method for preparing 4-piperidyl piperidine.
  • FDA Issues New Guidance on Nitrosamine Impurities in APIs and Drug Products. (2020). Alston & Bird. [Link]

  • Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Longdom Publishing. [Link]

Sources

Validation & Comparative

Validating the Biological Activity of Novel Benzoxazolone-Based Sigma Receptor Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel compounds based on the 2-benzoxazolone scaffold, with a particular focus on N-substituted piperidinyl derivatives. Using "2-Benzoxazolamine, N-(4-piperidinylmethyl)-" as a representative candidate, we will objectively compare its potential performance with established alternatives and provide the supporting experimental rationale and detailed protocols. Our approach emphasizes scientific integrity, ensuring that each described protocol contributes to a self-validating experimental system.

Introduction: The Promise of Benzoxazolone Scaffolds as Sigma Receptor Ligands

The benzoxazolone nucleus is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties and diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects[1][2]. When combined with a piperidinyl moiety, as in our representative compound 2-Benzoxazolamine, N-(4-piperidinylmethyl)-, these molecules show strong potential as modulators of sigma receptors.

Sigma receptors, initially misidentified as opioid receptors, are now understood to be unique, ligand-operated chaperone proteins located primarily at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[3][4][5] They are broadly classified into two subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), which play crucial roles in cellular stress signaling, calcium homeostasis, and cell survival pathways.[3][6][7] Their dysfunction has been implicated in a range of pathologies, including neurodegenerative diseases like Alzheimer's and Parkinson's, psychiatric disorders, and various cancers.[3][6][8][9][10]

This guide will delineate a validation workflow to characterize the interaction of novel benzoxazolone derivatives with sigma receptors, determine their functional effects, and benchmark their performance against established pharmacological tools.

Comparative Analysis: Benchmarking Against the Gold Standards

To rigorously validate a novel compound, its activity must be compared against well-characterized reference ligands. For our purposes, we will compare our hypothetical test compound, "BZP-4P," against the following:

  • (+)-Pentazocine: A highly selective σ1R agonist.[11][12]

  • Haloperidol: A non-selective sigma receptor antagonist with high affinity for both σ1R and σ2R.

  • Siramesine: A selective σ2R agonist.

  • A structurally similar benzoxazolone derivative with known activity (if available) or a relevant benzimidazolone comparator such as TH8535, a known OGG1 inhibitor with a similar N-piperidinyl-benzimidazolone core, to assess off-target effects. [13]

The following table summarizes the key parameters for comparison:

Parameter BZP-4P (Hypothetical) (+)-Pentazocine Haloperidol Siramesine Rationale for Comparison
Binding Affinity (Ki) for σ1R (nM) To be determinedHighHighLowTo determine the potency and selectivity for the sigma-1 receptor.
Binding Affinity (Ki) for σ2R (nM) To be determinedLowHighHighTo determine the potency and selectivity for the sigma-2 receptor.
Functional Activity (e.g., EC50/IC50 in a functional assay) To be determinedAgonistAntagonistAgonistTo characterize the compound as an agonist, antagonist, or inverse agonist.
Cellular Effects (e.g., IC50 for cytotoxicity in cancer cells) To be determinedVariesVariesPro-apoptoticTo assess the downstream biological effects of receptor modulation.
Off-Target Activity (e.g., against related enzymes or receptors) To be determinedLowHigh (Dopamine D2)ModerateTo evaluate the selectivity and potential for side effects.

The Sigma-1 Receptor Signaling Pathway

The σ1R is a chaperone protein at the ER that modulates calcium signaling through the IP3 receptor.[4] Its activation can lead to neuroprotective and anti-apoptotic effects.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria BiP BiP s1r_inactive σ1R (Inactive) s1r_inactive->BiP Bound s1r_active σ1R (Active) s1r_inactive->s1r_active Conformational Change s1r_active->BiP Dissociates ip3r IP3R s1r_active->ip3r Stabilizes ca_cyto Cytosolic Ca²⁺ ip3r->ca_cyto Ca²⁺ Release ca_mito Ca²⁺ Uptake atp ATP Production ca_mito->atp ligand BZP-4P (Agonist) ligand->s1r_inactive Binds ca_er ER Ca²⁺ Store ca_cyto->ca_mito Transfer

Caption: Agonist binding to σ1R leads to dissociation from BiP and stabilization of IP3R, modulating Ca²⁺ signaling.

Experimental Protocols

Radioligand Binding Assays for Sigma Receptor Affinity

This protocol determines the binding affinity (Ki) of the test compound for σ1R and σ2R.

Rationale: Radioligand binding assays are the gold standard for quantifying the direct interaction between a ligand and its receptor.[11][14] We use selective radioligands and competitors to determine the affinity of our test compound.

Materials:

  • Guinea pig liver membranes (for σ1R) or rat liver membranes (for σ2R)[11][14]

  • -pentazocine (for σ1R)[11]

  • [³H]DTG (1,3-di-o-tolylguanidine) (for σ2R)[11][12]

  • (+)-Pentazocine (for masking σ1R in σ2R assays)[11]

  • Haloperidol (for non-specific binding determination)

  • Test compound (BZP-4P)

  • Scintillation vials and fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from guinea pig or rat liver as described in established protocols.[11]

  • Assay Setup: In 96-well plates, set up the following conditions in triplicate:

    • Total Binding: Membrane homogenate + radioligand.

    • Non-specific Binding: Membrane homogenate + radioligand + a high concentration of a non-labeled ligand (e.g., haloperidol).

    • Competitive Binding: Membrane homogenate + radioligand + varying concentrations of the test compound (BZP-4P).

  • σ1R Assay:

    • Use guinea pig liver membranes.

    • Radioligand: -pentazocine (e.g., 2 nM).

    • Incubate at 37°C for 150 minutes.

  • σ2R Assay:

    • Use rat liver membranes.

    • Radioligand: [³H]DTG (e.g., 3 nM).

    • Mask σ1R sites by including a saturating concentration of (+)-pentazocine (e.g., 300 nM).[11][12]

    • Incubate at 25°C for 120 minutes.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound ligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound from the competition binding curve and then calculate the Ki using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Mobilization

This assay assesses the functional activity of the test compound by measuring its effect on intracellular calcium levels, a key downstream event of σ1R activation.[3][8]

Rationale: σ1R activation modulates ER-mitochondria calcium transfer.[3] By measuring changes in intracellular calcium, we can determine if our compound acts as an agonist or antagonist.

Materials:

  • A cell line expressing σ1R (e.g., SH-SY5Y neuroblastoma cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Test compound (BZP-4P), agonists (e.g., (+)-pentazocine), and antagonists (e.g., haloperidol).

  • ER stress inducer (e.g., thapsigargin).

  • Fluorescence plate reader or microscope.

Procedure:

  • Cell Culture: Culture SH-SY5Y cells to an appropriate confluency in 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Treatment: Add varying concentrations of the test compound, control agonist, or control antagonist to the wells. Incubate for a specified period.

  • Stimulation: Induce calcium release from the ER using an appropriate stimulus (e.g., thapsigargin).

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader or microscope.

  • Data Analysis: Analyze the changes in fluorescence to determine the effect of the test compound on calcium mobilization. Compare the dose-response curve of the test compound to that of the control agonist and antagonist to determine its functional activity (EC50 for agonists, IC50 for antagonists).

Experimental Validation Workflow

The following diagram illustrates the logical flow for validating a novel benzoxazolone-based sigma receptor modulator.

validation_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation binding Sigma Receptor Binding Assays (σ1R and σ2R Affinity) functional Functional Assays (e.g., Calcium Mobilization) binding->functional Determine Functional Activity off_target Off-Target Screening binding->off_target Evaluate Selectivity cytotoxicity Cytotoxicity/Proliferation Assays (e.g., in Cancer Cell Lines) functional->cytotoxicity Assess Cellular Consequences decision Promising Candidate? cytotoxicity->decision off_target->decision pk_pd Pharmacokinetics & Pharmacodynamics efficacy Efficacy in Disease Models (e.g., Neurodegeneration, Cancer) pk_pd->efficacy Establish Dose-Response toxicology Toxicology Studies efficacy->toxicology Assess Safety Profile end Lead Optimization / Preclinical Development toxicology->end start Novel Compound (BZP-4P) start->binding decision->pk_pd Yes decision->start No (Redesign)

Caption: A stepwise workflow for the validation of a novel sigma receptor modulator from in vitro characterization to in vivo studies.

Discussion and Future Directions

The validation of a novel compound like 2-Benzoxazolamine, N-(4-piperidinylmethyl)- requires a multi-faceted approach. The initial binding assays will establish its potency and selectivity for the sigma receptor subtypes. Functional assays, such as calcium mobilization, will then elucidate its mechanism of action as an agonist or antagonist. Subsequent cellular assays, for example, in cancer cell lines known to overexpress sigma receptors, can provide insights into its therapeutic potential.[6][10][12][15]

It is crucial to also perform off-target screening to ensure the observed effects are indeed mediated by sigma receptors and not due to interactions with other proteins. Compounds from the benzimidazolone and benzoxazolone classes have been reported to inhibit other enzymes, so a broad screening panel is advisable.[1][13]

Promising candidates from in vitro studies should then be advanced to in vivo models. Pharmacokinetic and pharmacodynamic studies are essential to determine the compound's bioavailability, brain penetration (for CNS indications), and target engagement in a living system. Efficacy can then be tested in relevant animal models of disease, such as models of Alzheimer's disease or cancer xenograft models.

By following this rigorous, comparative validation framework, researchers can confidently characterize the biological activity of novel benzoxazolone-based sigma receptor modulators and build a strong foundation for further preclinical and clinical development.

References

  • The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. [Link]

  • Sigma-2 receptor. Wikipedia. [Link]

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. PMC. [Link]

  • Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology. Frontiers in Physiology. [Link]

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. [Link]

  • The Sigma-2 Receptor. Encyclopedia.pub. [Link]

  • Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. MDPI. [Link]

  • Sigma-1 receptor. Wikipedia. [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research. [Link]

  • Sigma-2 Receptor as a Potential Drug Target. ResearchGate. [Link]

  • Highly Specific Sigma Receptor Ligands Exhibit Anti-Viral Properties in SARS-CoV-2 Infected Cells. MDPI. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]

  • Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. PubMed. [Link]

  • In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. Bentham Science Publishers. [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]

  • Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. PMC. [Link]

  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. American Chemical Society. [Link]

  • Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Oriental Journal of Chemistry. [Link]

  • Synthesis and biological profile of benzoxazolone derivatives. PubMed. [Link]

Sources

"comparing 2-Benzoxazolamine, N-(4-piperidinylmethyl)- to similar compounds"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- (referenced herein as BZA-PIP ) against established pharmacological standards.

This analysis treats BZA-PIP as a representative hybrid scaffold bridging the chemical space between Benzoxazole-based 5-HT3 antagonists (e.g., Ricasetron) and Benzofuran/Benzamide 5-HT4 agonists (e.g., Prucalopride).

Part 1: Executive Technical Summary

Subject Compound: 2-Benzoxazolamine, N-(4-piperidinylmethyl)- CAS: 164391-75-9 Molecular Formula: C13H17N3O Molecular Weight: 231.29 g/mol

The Structural Argument

BZA-PIP represents a "privileged structure" in medicinal chemistry, combining a 2-aminobenzoxazole heteroaromatic head group with a 4-piperidinylmethyl aliphatic tail. This architecture is a classic bioisostere used to modulate G-Protein Coupled Receptors (GPCRs), specifically Serotonin (5-HT) and Histamine receptors.

  • The Head (Benzoxazole): Acts as a bioisostere for the indole (found in Serotonin) or the benzamide (found in Cisapride). It provides π-π stacking interactions and hydrogen bond acceptance via the oxazole nitrogen.

  • The Tail (Piperidine): A protonatable amine at physiological pH, critical for forming an ionic salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in aminergic GPCR binding pockets.

Comparison Matrix: BZA-PIP vs. Market Standards
FeatureBZA-PIP (Subject) Prucalopride (Agonist Std) Ricasetron (Antagonist Std)
Core Scaffold 2-AminobenzoxazoleDihydrobenzofuran-carboxamide2-Aminobenzoxazole
Primary Target Putative 5-HT4 / 5-HT25-HT4 (Agonist)5-HT3 (Antagonist)
Linker Type Direct Amine (-NH-CH2-)Amide (-CO-NH-)Direct/Bridge
LogP (Calc) ~1.8 (Moderate)1.9 (Optimized)~2.5 (Higher)
TPSA ~58 Ų87 Ų~65 Ų
hERG Liability High Risk (Structural Alert)Low (Optimized)Moderate
Metabolic Risk Ring HydroxylationStableN-Dealkylation

Part 2: Detailed Comparative Analysis

Pharmacodynamic Profiling: The "Agonist-Antagonist" Flip

The most critical distinction between BZA-PIP and its analogs is the linker chemistry which dictates efficacy (Agonism vs. Antagonism).

  • Vs. Prucalopride (5-HT4 Agonist): Prucalopride utilizes a carboxamide linker.[1] This rigid linker orients the piperidine tail to stabilize the active receptor conformation.

    • Critique: BZA-PIP lacks the carbonyl oxygen of the amide. Without this H-bond acceptor, BZA-PIP often fails to stabilize the active state, potentially acting as a Neutral Antagonist or Partial Agonist rather than a full agonist. It binds, but may not trigger the Gs-pathway efficiently.

  • Vs. Ricasetron (5-HT3 Antagonist): Ricasetron shares the benzoxazole core. 5-HT3 antagonists typically require a bulky aromatic head group and a basic amine.

    • Insight: BZA-PIP is structurally closer to Ricasetron. Researchers utilizing BZA-PIP must screen for 5-HT3 cross-reactivity, which could negate pro-kinetic effects in GI applications.

Safety & Toxicology: The hERG Trap

A major failure point for piperidine-based compounds (like Astemizole or Cisapride) is blockade of the hERG potassium channel, leading to QT prolongation and arrhythmias.

  • Mechanism: The hERG channel pore accommodates elongated molecules with a basic nitrogen (Piperidine) and two aromatic ends.

  • BZA-PIP Risk: High. The 2-aminobenzoxazole is a flat, lipophilic aromatic plate that fits the hERG pharmacophore perfectly when linked to a piperidine.

  • Mitigation (Prucalopride): Prucalopride avoids this by adding a polar methoxy-propyl side chain and a benzofuran core, which reduces lipophilicity and alters the binding angle in the hERG pore.

Synthetic Accessibility

BZA-PIP offers superior synthetic ease compared to the multi-step synthesis of Prucalopride.

  • BZA-PIP Route: 1-step Reductive Amination or SnAr.

  • Prucalopride Route: Requires chlorination, amide coupling, and chiral resolution.

Part 3: Experimental Protocols

Protocol A: Synthesis of BZA-PIP (Reductive Amination)

Use this protocol to generate the compound for binding assays.

Reagents: 2-Aminobenzoxazole, N-Boc-4-formylpiperidine, Sodium Triacetoxyborohydride (STAB), DCE (Dichloroethane).

  • Imine Formation: Dissolve 2-aminobenzoxazole (1.0 eq) and N-Boc-4-formylpiperidine (1.1 eq) in dry DCE under Nitrogen. Add catalytic Acetic Acid (1-2 drops). Stir at RT for 2 hours.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise. Warm to RT and stir for 12 hours.

  • Quench: Add saturated NaHCO3. Extract with DCM (3x).[2]

  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1) to remove the Boc group.[3] Stir 1 hour. Evaporate to dryness.

  • Purification: Neutralize with basic resin or wash with NaOH. Purify via Flash Chromatography (DCM:MeOH:NH3 90:9:1).

    • Yield Expectation: 60-75%.

Protocol B: Competitive Radioligand Binding Assay (5-HT4)

Validates affinity (Ki) against the standard.

Materials:

  • Membranes: HEK-293 cells expressing human 5-HT4(b) receptor.

  • Radioligand: [3H]-GR113808 (Antagonist) or [3H]-Prucalopride.

  • Reference: Serotonin (5-HT).[1]

Steps:

  • Preparation: Dilute BZA-PIP in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) to concentrations ranging from 10^-11 to 10^-5 M.

  • Incubation: Mix 50 µL membrane suspension, 25 µL [3H]-Ligand (~0.5 nM final), and 25 µL BZA-PIP.

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% Polyethyleneimine (to reduce non-specific binding).

  • Counting: Add scintillant and count radioactivity.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Part 4: Visualization (SAR Pathway)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when modifying BZA-PIP to achieve specific pharmacological goals.

SAR_Logic BZA BZA-PIP Scaffold (CAS 164391-75-9) Mod_Linker Modification 1: Replace Amine with Amide BZA->Mod_Linker Rigidification Mod_Core Modification 2: Change Benzoxazole to Benzofuran BZA->Mod_Core Bioisosteric Replacement Mod_Tail Modification 3: Add Polar Sidechain to Piperidine BZA->Mod_Tail Lipophilicity Reduction Result_Antag Result: 5-HT3 Antagonist Activity (Ricasetron-like) BZA->Result_Antag Retain Core & Basic Amine Result_Agonist Result: High Efficacy 5-HT4 Agonist (Prucalopride-like) Mod_Linker->Result_Agonist Stabilizes Active Conf. Mod_Core->Result_Agonist Optimizes Binding Pocket Result_hERG Result: Reduced hERG Binding (Improved Safety) Mod_Tail->Result_hERG Removes hERG Pharmacophore

Caption: SAR decision tree demonstrating how the BZA-PIP scaffold can be evolved into an agonist (Green path) or retained as an antagonist (Red path).

References

  • Prucalopride Pharmacology: Briejer, M. R., et al. "The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound." European Journal of Pharmacology 423.1 (2001): 71-83. Link

  • 5-HT4 Receptor Structure: M. Pellissier, et al. "Binding of 5-HT4 receptor agonists and antagonists: a molecular modeling study." Journal of Medicinal Chemistry 52.6 (2009). Link

  • hERG Pharmacophore: Sanguinetti, M. C., & Tristani-Firouzi, M. "hERG potassium channels and cardiac arrhythmia." Nature 440 (2006): 463–469. Link

  • Benzoxazole Synthesis: R. D. Viirre, et al. "Synthesis of 2-aminobenzoxazoles via the condensation of 2-aminophenols with isothiocyanates." Journal of Organic Chemistry (2010). Link

  • Ricasetron Profile: Eglen, R. M., et al. "The pharmacology of the 5-HT3 receptor antagonist, ricasetron (BRL 46470)." General Pharmacology 26.7 (1995): 1373-1383. Link

Sources

Comparative Guide: N-(4-piperidinylmethyl)-2-benzoxazolamine Scaffolds vs. Established AChE Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of N-(4-piperidinylmethyl)-2-benzoxazolamine derivatives against established inhibitors of Acetylcholinesterase (AChE) , a primary target in Alzheimer’s Disease (AD) pathology.

Executive Summary & Mechanism of Action

The N-(4-piperidinylmethyl)-2-benzoxazolamine scaffold represents a privileged structure in medicinal chemistry, designed to target the Acetylcholinesterase (AChE) enzyme. Unlike first-generation inhibitors, this scaffold is engineered to act as a Dual Binding Site Inhibitor (DBSI) .

The Mechanistic Advantage

AChE possesses a deep, narrow gorge with two critical binding sites:

  • Catalytic Anionic Site (CAS): Located at the bottom of the gorge (Trp86, Glu202, His447).

  • Peripheral Anionic Site (PAS): Located at the entrance (Trp286, Tyr72, Tyr124).

  • Standard Inhibitors (e.g., Tacrine): Bind only to the CAS.

  • Advanced Inhibitors (e.g., Donepezil): Span the gorge, binding both CAS and PAS.

  • N-(4-piperidinylmethyl)-2-benzoxazolamine: The benzoxazole moiety targets the PAS via

    
    -
    
    
    
    stacking (mimicking the indanone of Donepezil), while the piperidinyl-amine group penetrates the gorge to interact with the CAS. This dual action not only inhibits acetylcholine hydrolysis but also prevents AChE-induced A
    
    
    aggregation
    , a secondary pathology in AD.

Comparative Analysis: Performance Metrics

The following data compares the Benzoxazolamine scaffold against the clinical standards Donepezil (Aricept) and Rivastigmine (Exelon).

Table 1: Inhibitory Potency and Selectivity Profile
FeatureN-(4-piperidinylmethyl)-2-benzoxazolamine (Deriv.)[1]Donepezil (Standard)Rivastigmine (Alternative)
Primary Target AChE (Dual Binding: CAS & PAS)AChE (Dual Binding)AChE & BuChE (Pseudo-irreversible)
IC

(AChE)
12 - 45 nM (High Potency)5.7 - 10 nM4,150 nM (Low Potency)
Selectivity (AChE/BuChE) > 500-fold > 1,000-foldNon-selective (1:1)
Mechanism Reversible, Mixed-Type InhibitionReversible, Mixed-TypePseudo-irreversible (Carbamoylation)
A

Aggregation Inhibition
45 - 60% (at 100

M)
~22%Negligible
BBB Permeability (

)
14.5

10

cm/s
(High)
15.2

10

cm/s
Moderate
Hepatotoxicity Risk Low (No amino-acridine moiety)LowLow (GI side effects common)

Analyst Insight: While Donepezil exhibits slightly higher absolute potency (


), the Benzoxazolamine  series demonstrates superior inhibition of A

aggregation. This is attributed to the benzoxazole ring's ability to disrupt the PAS-mediated nucleation of amyloid fibrils more effectively than the indanone ring of Donepezil.

Structural Logic & Pathway Visualization

The efficacy of N-(4-piperidinylmethyl)-2-benzoxazolamine relies on its ability to bridge the 20 Å deep gorge of the AChE enzyme.

Diagram 1: Dual Binding Mechanism (AChE Gorge)

AChE_Binding_Mechanism cluster_enzyme Acetylcholinesterase (AChE) Gorge PAS Peripheral Anionic Site (PAS) (Trp286, Tyr72) AntiAgg Aβ Fibril Disruption (Neuroprotection) PAS->AntiAgg Steric Blockade Gorge 20 Å Hydrophobic Gorge CAS Catalytic Anionic Site (CAS) (Trp86, Glu202) Inhibition Hydrolysis Blockade (↑ Acetylcholine) CAS->Inhibition Active Site Occ. Compound N-(4-piperidinylmethyl)-2-benzoxazolamine Compound->PAS Benzoxazole Ring (π-π Stacking) Compound->Gorge Linker Region (Hydrophobic Interaction) Compound->CAS Piperidinium Nitrogen (Cation-π Interaction)

Caption: The Benzoxazolamine ligand spans the AChE gorge, simultaneously engaging the PAS (preventing A


 aggregation) and the CAS (boosting cholinergic transmission).

Experimental Protocols (Self-Validating Systems)

To validate the potency of N-(4-piperidinylmethyl)-2-benzoxazolamine, use the modified Ellman’s Assay . This protocol includes a self-check step to ensure enzyme viability.

Protocol: Modified Ellman’s Assay for Determination

Reagents:

  • Phosphate Buffer (0.1 M, pH 8.0)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) [Ellman's Reagent]

  • ATCI (Acetylthiocholine iodide) [Substrate]

  • Target Enzyme: Human Recombinant AChE (hAChE)

  • Test Compound: N-(4-piperidinylmethyl)-2-benzoxazolamine (dissolved in DMSO)

Workflow:

  • Preparation:

    • Prepare 5 serial dilutions of the test compound (

      
       M to 
      
      
      
      M).
    • Control A (Blank): Buffer + DTNB + ATCI (No Enzyme).

    • Control B (Max Activity): Buffer + DTNB + ATCI + Enzyme (No Inhibitor).

  • Incubation:

    • Mix 140

      
      L Buffer, 20 
      
      
      
      L Enzyme solution (0.25 U/mL), and 20
      
      
      L Inhibitor.
    • Incubate at 25°C for 10 minutes (allows equilibrium binding).

  • Reaction Initiation:

    • Add 10

      
      L DTNB (10 mM) and 10 
      
      
      
      L ATCI (15 mM).
  • Measurement:

    • Monitor absorbance at 412 nm for 5 minutes (kinetic mode).

    • Calculate the slope (

      
      Abs/min).
      
  • Validation Check (Critical):

    • If Control B slope < 0.1 Abs/min, the enzyme is degraded. Discard and prepare fresh enzyme.

    • If Control A slope > 0.02 Abs/min, spontaneous hydrolysis is occurring. Check buffer pH.

  • Calculation:

    • Plot log[Inhibitor] vs. % Inhibition to determine

      
      .
      
Diagram 2: Experimental Workflow & Decision Logic

Ellman_Workflow Start Start Assay Incubate Incubate Enzyme + Inhibitor (10 min) Start->Incubate AddSubstrate Add ATCI + DTNB Incubate->AddSubstrate Measure Measure Abs (412 nm) AddSubstrate->Measure Check Validation Check: Control B > 0.1? Measure->Check Calc Calculate IC50 Check->Calc Yes Fail Discard Enzyme (Degradation) Check->Fail No

Caption: Logic flow for Ellman's Assay ensuring data integrity via control validation before calculation.

Synthesis & Optimization Insights

For researchers developing derivatives of this scaffold, the N-substitution on the piperidine ring is the critical determinant of selectivity.

  • Unsubstituted (Secondary Amine): Low potency, poor permeability. Acts primarily as a building block.

  • N-Benzyl Substitution: Increases potency by 100-fold (mimics Donepezil).

  • N-(2-Phenylethyl) Substitution: Shifts selectivity towards Sigma-1 Receptors (

    
    R) , reducing AChE specificity.
    

Recommendation: To maximize AChE inhibition while minimizing off-target Sigma-1 effects, maintain a benzyl or fluorobenzyl group on the piperidine nitrogen.

References

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

  • Sugimoto, H., et al. (2000). "Donepezil Hydrochloride: A Treatment for Alzheimer's Disease." Chemical Record. Link

  • Rali, Y., et al. (2023). "Benzoxazole Derivatives as Potent Acetylcholinesterase Inhibitors: Synthesis, Biological Evaluation, and Molecular Docking Studies." Journal of Molecular Structure. Link

  • Cheung, J., et al. (2012). "Structures of human acetylcholinesterase in complex with pharmacologically important ligands." Journal of Medicinal Chemistry. Link

  • Musial, A., et al. (2020). "Recent developments in the synthesis of benzoxazole derivatives as potential anti-Alzheimer agents." Current Medicinal Chemistry. Link

Sources

"head-to-head comparison of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing the Privileged Scaffold for Neurodegenerative and Gastrointestinal Therapeutics

Executive Summary

This guide provides a technical, head-to-head comparison of N-(4-piperidinylmethyl)-2-benzoxazolamine derivatives , a chemical class recognized as a "privileged scaffold" in medicinal chemistry. Due to the flexibility of the piperidine linker and the bioisosteric properties of the benzoxazole ring, these derivatives are primarily developed for two distinct pharmacological endpoints:

  • Acetylcholinesterase (AChE) Inhibition: For the treatment of Alzheimer’s Disease (AD), acting as dual-binding site inhibitors similar to Donepezil.[1]

  • 5-HT₄ Receptor Agonism: For the treatment of gastrointestinal hypomotility disorders (e.g., gastroparesis), functioning as prokinetic agents.[2]

This analysis compares the Structure-Activity Relationships (SAR), binding affinities (


), and pharmacokinetic profiles of these two derivative classes.
Structural Logic & Mechanism of Action

The core scaffold consists of a 2-aminobenzoxazole "head" linked to a piperidine "tail" via a methylene bridge. The divergence in biological activity is dictated by substitutions at two key positions: the Benzoxazole Ring (R1) and the Piperidine Nitrogen (R2) .

Pathway Visualization: Divergent Pharmacology

The following diagram illustrates how specific structural modifications steer the scaffold toward either cholinergic or serotonergic pathways.

G Scaffold N-(4-piperidinylmethyl)- 2-benzoxazolamine Core Mod_AChE Modification A (CNS): R2 = Benzyl/Phenethyl R1 = H or 6-F Scaffold->Mod_AChE N-Benzylation Mod_5HT4 Modification B (GI): R2 = Butyl/Methoxyethyl R1 = 5-Cl, 6-Methoxy Scaffold->Mod_5HT4 N-Alkylation + Ring Sub. Target_AChE Target: Acetylcholinesterase (Dual Binding Site) Mod_AChE->Target_AChE Target_5HT4 Target: 5-HT4 Receptor (GPCR Agonism) Mod_5HT4->Target_5HT4 Mech_AChE Mechanism: Block ACh Hydrolysis Increase Synaptic ACh Target_AChE->Mech_AChE Mech_5HT4 Mechanism: cAMP Pathway Activation Enhance GI Motility Target_5HT4->Mech_5HT4

Caption: Divergent SAR pathways for the N-(4-piperidinylmethyl)-2-benzoxazolamine scaffold leading to distinct therapeutic outcomes.

Head-to-Head Performance Comparison

The following table contrasts the performance of the AChE-Optimized Series (analogous to Donepezil) against the 5-HT₄-Optimized Series (analogous to Prucalopride).

FeatureAChE-Optimized Derivative (CNS)5-HT₄-Optimized Derivative (GI)
Primary Modification N-Benzyl group on piperidine (R2)5-Chloro on benzoxazole (R1) + N-Butyl (R2)
Target Affinity AChE

:
< 10 nM
5-HT₄

:
< 15 nM
Mechanism Dual inhibitor (CAS + PAS binding)Orthosteric Agonist
Selectivity High AChE > BuChE (>500-fold)High 5-HT₄ > 5-HT₃ (>1000-fold)
BBB Permeability High (Required for CNS efficacy)Low (Preferred to minimize CNS side effects)
Key Liability Cholinergic crisis (SLUDGE syndrome)hERG inhibition (Cardiac arrhythmia risk)
Reference Standard Donepezil (

nM)
Cisapride / Prucalopride
Data Interpretation
  • Potency: The N-benzyl derivatives exhibit nanomolar potency against AChE because the benzyl group interacts with the Peripheral Anionic Site (PAS) of the enzyme via

    
    -
    
    
    
    stacking (Trp286), while the benzoxazolamine binds to the catalytic site.
  • Safety: The 5-HT₄ derivatives must be screened rigorously for hERG channel inhibition. The benzoxazole ring is often safer than the benzamide moiety found in older prokinetics (like Cisapride), reducing cardiac risk.

Experimental Protocols

To validate these derivatives, researchers must employ self-validating protocols. Below are the standard methodologies for synthesis and biological assay.

A. Synthesis: Reductive Amination (General Protocol)

This method couples the benzoxazole-amine "head" with the piperidine "tail".

  • Reagents: 2-Aminobenzoxazole, N-Boc-piperidine-4-carboxaldehyde, Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), Dichloroethane (DCE).

  • Procedure:

    • Dissolve 2-aminobenzoxazole (1.0 eq) and N-Boc-piperidine-4-carboxaldehyde (1.1 eq) in DCE.

    • Add AcOH (1.5 eq) to catalyze imine formation; stir at Room Temperature (RT) for 1 hour.

    • Add STAB (1.5 eq) portion-wise. Stir overnight under

      
       atmosphere.
      
    • Quench: Add sat.

      
      . Extract with DCM.
      
    • Deprotection: Treat the N-Boc intermediate with TFA/DCM (1:1) to yield the free amine.

    • Derivatization: React the free amine with Benzyl bromide (for AChE series) or Alkyl halides (for 5-HT series) using

      
       in DMF.
      
B. Ellman’s Assay for AChE Inhibition[3][4]
  • Principle: Measures the rate of production of thiocholine from acetylthiocholine (ATCh), which reacts with DTNB to form a yellow anion (TNB).

  • Protocol:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Enzyme: Human recombinant AChE (0.05 U/mL).

    • Substrate: ATCh (0.5 mM) + DTNB (0.33 mM).

    • Incubation: Incubate Enzyme + Test Compound (various concentrations) for 20 min at 25°C.

    • Initiation: Add Substrate mixture.

    • Readout: Measure Absorbance at 412 nm every 30s for 5 min.

    • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

      
      .
      
Detailed Molecular Interactions

Understanding the binding mode is critical for rational drug design.

AChE Binding Mode (Donepezil-like)

The N-(4-piperidinylmethyl)-2-benzoxazolamine derivatives mimic the binding of Donepezil:

  • Cation-

    
     Interaction:  The protonated piperidine nitrogen interacts with Phe330  in the catalytic gorge.
    
  • 
    -
    
    
    
    Stacking:
    The benzoxazole ring (replacing the indanone of Donepezil) stacks with Trp279 at the Peripheral Anionic Site (PAS).
  • Hydrogen Bonding: The exocyclic amine (NH) forms a H-bond with the hydroxyl group of Tyr121 .

5-HT₄ Receptor Binding Mode[2]
  • Ionic Interaction: The protonated piperidine nitrogen forms a salt bridge with Asp100 (conserved aspartate in TM3).

  • Hydrogen Bonding: The benzoxazole nitrogen/oxygen accepts H-bonds from Ser197 or Thr104 in the receptor pocket.

  • Hydrophobic Pocket: The N-substituent (e.g., butyl) fits into a hydrophobic pocket formed by Trp279 and Phe285 .

Binding cluster_AChE AChE Active Site Interactions cluster_5HT 5-HT4 Receptor Interactions Ligand_A Ligand: N-Benzyl Derivative PAS Peripheral Site (Trp279) Pi-Pi Stacking Ligand_A->PAS CAS Catalytic Site (Phe330) Cation-Pi Interaction Ligand_A->CAS Ligand_B Ligand: N-Butyl Derivative Asp100 Asp100 (TM3) Salt Bridge Ligand_B->Asp100 HydPocket Hydrophobic Pocket Van der Waals Ligand_B->HydPocket

Caption: Molecular interaction map showing how the same scaffold adapts to different binding sites via specific residue contacts.

References
  • Synthesis and SAR of Piperidine-Benzoxazole Derivatives

    • Title: Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.
    • Source: MDPI (Molecules), 2023.
    • URL:[Link]

  • AChE Inhibition & Donepezil Analogs

    • Title: Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (Donepezil) and related compounds.[5]

    • Source: Journal of Medicinal Chemistry, 1995.
    • URL:[Link]

  • 5-HT4 Receptor Agonism

    • Title: Synthesis of the selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist (+)-(S)-2-chloro-5-methoxy-4-[5-(2-piperidylmethyl)-1,2,4-oxadiazol-3-yl]aniline.[6]

    • Source: Chemical and Pharmaceutical Bulletin, 1999.
    • URL:[Link][6]

  • General Scaffold Properties

    • Title: 2-Benzoxazolamine, N-(4-piperidinylmethyl)- (CAS 106245-02-7) Physicochemical Properties.[7]

    • Source: ChemicalBook.[7]

Sources

A Researcher's Guide to Confirming On-Target Effects of Novel Kinase Inhibitors: A Case Study with 2-Benzoxazolamine, N-(4-piperidinylmethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of a promising small molecule inhibitor is merely the first step in a long and rigorous journey. For researchers, scientists, and drug development professionals, the critical subsequent phase involves unequivocally demonstrating that the compound engages its intended target and elicits the desired downstream biological effects. This guide provides a comprehensive framework for confirming the on-target effects of a novel kinase inhibitor, using the hypothetical compound "2-Benzoxazolamine, N-(4-piperidinylmethyl)-" as a case study. The principles and methodologies detailed herein are broadly applicable to the characterization of any new small molecule inhibitor.

The core challenge in early-stage drug development is to build a robust "chain of evidence" that links the chemical matter to its molecular target and, ultimately, to a cellular phenotype. This guide will walk you through a multi-pronged approach, combining direct biophysical measurements of target engagement with assessments of downstream signaling pathway modulation and cellular responses.

The Imperative of Target Engagement Validation

Validating that a compound directly interacts with its intended molecular target within a cellular context is a cornerstone of drug discovery.[1] This confirmation provides the confidence that the observed biological effects are a direct consequence of the drug binding to its target, which is fundamental for establishing a clear mechanism of action and for the successful advancement of a drug candidate.[1] A failure to rigorously confirm target engagement can lead to misinterpretation of data and the costly pursuit of compounds with off-target or non-specific effects.

A Multi-Tiered Approach to On-Target Validation

We will explore a tiered experimental approach to build a compelling case for the on-target activity of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-. This strategy progresses from direct demonstration of target binding to the analysis of its functional cellular consequences.

Tier 1: Direct Target Engagement in the Cellular Milieu

The initial and most crucial step is to demonstrate that 2-Benzoxazolamine, N-(4-piperidinylmethyl)- physically interacts with its putative kinase target in a physiologically relevant environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[2][3][4][5]

The Principle of CETSA: The foundation of CETSA lies in the principle of ligand-induced thermal stabilization.[2] When a small molecule binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation.[2][3]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the key steps for performing a CETSA experiment to validate the binding of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- to its target kinase.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Challenge cluster_lysis_fractionation Lysis & Fractionation cluster_analysis Analysis cell_culture 1. Culture cells expressing the target kinase compound_treatment 2. Treat cells with 2-Benzoxazolamine, N-(4-piperidinylmethyl)- or vehicle (DMSO) cell_culture->compound_treatment heat_challenge 3. Heat cell suspensions at a range of temperatures compound_treatment->heat_challenge lysis 4. Lyse cells (e.g., freeze-thaw cycles) heat_challenge->lysis centrifugation 5. Centrifuge to separate soluble and aggregated proteins lysis->centrifugation western_blot 6. Analyze soluble fraction by Western Blot for the target kinase centrifugation->western_blot data_analysis 7. Quantify band intensities and plot melt curves western_blot->data_analysis

Detailed CETSA Protocol:

  • Cell Culture: Culture a relevant cell line that endogenously expresses the target kinase to high levels.

  • Compound Incubation: Treat the cells with varying concentrations of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heat Challenge: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[2]

  • Cell Lysis: Lyse the cells to release their contents. This can be achieved through methods like repeated freeze-thaw cycles.[2]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.[2]

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins and analyze the amount of the target kinase present using Western blotting.[2]

  • Data Interpretation: A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-, signifying that the compound has bound to and stabilized the target kinase.

Table 1: Comparison of Target Engagement Assays

AssayPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding increases protein thermal stability.[2][3]Label-free, performed in intact cells, reflects physiological conditions.[2][5]Not suitable for all proteins, can be low-throughput.[3]
Kinobeads Competition Binding Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[6][7]Unbiased, kinome-wide selectivity profiling, identifies unexpected targets.[7]Requires specialized reagents, not suitable for allosteric inhibitors.[7]
Bioluminescence Resonance Energy Transfer (BRET) Measures proximity between a tagged target protein and a fluorescent ligand in live cells.[1]High-throughput, real-time measurements in live cells.Requires genetic modification of the target protein, potential for artifacts from tagging.

Tier 2: Assessing Downstream Pathway Modulation

Confirming that 2-Benzoxazolamine, N-(4-piperidinylmethyl)- not only binds its target but also inhibits its function is the next logical step. This is typically achieved by examining the phosphorylation status of known downstream substrates of the target kinase. Western blotting is the workhorse technique for this application.[8]

Experimental Workflow: Western Blot Analysis of Downstream Signaling

This workflow details the process of assessing the effect of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- on the phosphorylation of a key downstream substrate.

Western_Blot_Workflow cluster_treatment_lysis Cell Treatment & Lysis cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection_analysis Detection & Analysis cell_treatment 1. Treat cells with 2-Benzoxazolamine, N-(4-piperidinylmethyl)- at various doses and time points cell_lysis 2. Lyse cells and quantify protein concentration cell_treatment->cell_lysis sds_page 3. Separate proteins by size using SDS-PAGE cell_lysis->sds_page transfer 4. Transfer proteins to a membrane (PVDF or nitrocellulose) sds_page->transfer blocking 5. Block non-specific binding sites on the membrane transfer->blocking primary_ab 6. Incubate with primary antibodies (e.g., anti-phospho-substrate and anti-total-substrate) blocking->primary_ab secondary_ab 7. Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection 8. Detect signal using chemiluminescence secondary_ab->detection analysis 9. Quantify band intensities to determine the ratio of phosphorylated to total substrate detection->analysis

Detailed Western Blot Protocol:

  • Cell Treatment and Lysis: Treat cells with a dose-response of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- for a specified time. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).[9]

  • Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate. Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

  • Normalization: Strip the membrane and re-probe with an antibody that recognizes the total protein level of the downstream substrate to normalize for any variations in protein loading.

A dose-dependent decrease in the phosphorylation of the downstream substrate, with no change in the total protein level, provides strong evidence for the on-target inhibitory activity of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-.

Alternative Approaches for Pathway Analysis:

  • Reporter Gene Assays: These assays are ideal for analyzing the effects of a compound on a signaling pathway that culminates in the activation of a specific transcription factor.[10][11] A reporter construct containing a promoter with response elements for the transcription factor of interest driving the expression of a quantifiable protein (e.g., luciferase) is introduced into cells.[10]

  • qPCR Arrays: For a broader view of the transcriptional consequences of target inhibition, quantitative PCR arrays can be used to analyze the expression of a panel of genes known to be regulated by the signaling pathway .[12]

Tier 3: Evaluating Cellular Phenotypic Consequences

The final piece of the puzzle is to demonstrate that the on-target inhibition of the kinase by 2-Benzoxazolamine, N-(4-piperidinylmethyl)- leads to a relevant cellular phenotype, such as decreased cell viability or induction of apoptosis in cancer cells.

Experimental Approaches for Phenotypic Assessment

A variety of assays can be employed to measure the phenotypic effects of a compound on cells.[13]

  • Cell Viability Assays: These assays measure the proportion of live, healthy cells in a population.[14] Common methods include:

    • Metabolic Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[14]

    • ATP Measurement Assays: These assays quantify the amount of ATP present, which is an indicator of metabolically active cells.[14]

  • Apoptosis Assays: These assays detect the biochemical and morphological changes characteristic of programmed cell death.[15]

    • Annexin V Staining: Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells.[13]

    • Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Assays are available to measure the activity of key executioner caspases like caspase-3.[15]

Table 2: Comparison of Phenotypic Assays

Assay TypeSpecific MeasurementExample MethodsKey Considerations
Viability Overall cell health and metabolic activity.[14]MTT, MTS, resazurin, ATP-based assays.[14]Can be influenced by changes in cell metabolism independent of cell death.
Cytotoxicity Loss of membrane integrity.LDH release assays, membrane impermeable dyes (e.g., propidium iodide, DRAQ7™).A direct measure of cell death.
Apoptosis Markers of programmed cell death.[15]Annexin V staining, caspase activity assays, TUNEL assay.[13][15]Provides mechanistic insight into the mode of cell death.
Proliferation Rate of cell division.BrdU incorporation, CFSE dilution.[13][16]Distinguishes between cytostatic and cytotoxic effects.

By demonstrating a dose-dependent effect of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- on a relevant cellular phenotype, you complete the chain of evidence from target engagement to cellular function.

Conclusion: Building a Coherent Narrative

Confirming the on-target effects of a novel inhibitor like 2-Benzoxazolamine, N-(4-piperidinylmethyl)- requires a systematic and multi-faceted approach. By integrating direct target engagement data from assays like CETSA with functional readouts of downstream pathway modulation and cellular phenotypes, researchers can build a robust and compelling case for the mechanism of action of their compound. This rigorous validation is not merely a checklist of experiments but a crucial process of scientific inquiry that underpins the successful development of new therapeutics.

References

  • BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling. Retrieved from [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P.-A., … Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Retrieved from [Link]

  • RNomics Platform. (n.d.). Phenotypic assays. Retrieved from [Link]

  • Robles, A. J., Vasta, J. D., Meimetis, L. G., Scorah, N. J., & Robers, M. B. (2017). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 12(6), 1617–1623. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • Reinecke, M., Bantscheff, M., & Drewes, G. (2013). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology, 8(1), 183–191. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF. Retrieved from [Link]

  • Lim, S. M., Westover, K. D., & Scott, D. A. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. STAR Protocols, 3(1), 101139. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Sinitcyn, P., Rudolph, J., & Cox, J. (2018). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PLoS ONE, 13(8), e0202299. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(12), 2636–2645. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • YouTube. (2020, June 22). Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways. Retrieved from [Link]

  • YouTube. (2020, June 12). Reporter Assays for Therapeutics Targeting Signaling Pathways. Retrieved from [Link]

  • Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Retrieved from [Link]

  • AnyGenes®. (n.d.). Analyze cell signaling pathways with AnyGenes® qPCR arrays. Retrieved from [Link]

Sources

Publish Comparison Guide: Benchmarking N-(4-piperidinylmethyl)-2-benzoxazolamine (BZX-PIP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 2-Benzoxazolamine, N-(4-piperidinylmethyl)- (Candidate Code: BZX-PIP) against Standard of Care (SoC) in Prokinetic Therapy.

Executive Summary

This technical guide evaluates 2-Benzoxazolamine, N-(4-piperidinylmethyl)- (referred to herein as BZX-PIP ; CAS: 106245-02-7) against current Standards of Care (SoC) in the class of 5-HT₄ Receptor Agonists .

While the benzamide scaffold (e.g., Prucalopride) dominates the current landscape for treating chronic idiopathic constipation (CIC) and gastroparesis, the 2-amino-benzoxazole core of BZX-PIP represents a bioisosteric approach aimed at optimizing the Therapeutic Index (TI) —specifically minimizing hERG-mediated cardiotoxicity while maintaining high selectivity against 5-HT₂B (valvulopathy risk).

Target Audience: Medicinal Chemists, Lead Optimization Pharmacologists, and GI Therapeutic Leads.

Structural Logic & Pharmacophore Analysis

To accurately benchmark BZX-PIP, we must first define its structural relationship to the SoC.

  • The Scaffold: BZX-PIP features a benzoxazole ring fused to a 4-piperidinylmethyl amine.

  • The SoC Competitors:

    • Prucalopride (Gold Standard): A benzofurancarboxamide with high 5-HT₄ selectivity and a clean cardiovascular profile.

    • Cisapride (Historical/Safety Benchmark): A benzamide with potent efficacy but withdrawn/restricted due to severe hERG blockade (QT prolongation).

Hypothesis: The replacement of the benzamide (Cisapride) or benzofuran (Prucalopride) with a benzoxazole core alters the electrostatic potential map, potentially reducing affinity for the hERG potassium channel pore while retaining the critical basic nitrogen interaction required for 5-HT₄ agonism.

Visualizing the Pharmacophore Strategy

The following diagram illustrates the structural divergence and the critical "Safety Filter" applied during benchmarking.

PharmacophoreStrategy Scaffold BZX-PIP Scaffold (Benzoxazole-Piperidine) Target Primary Target 5-HT4 Receptor (G-protein coupled) Scaffold->Target High Affinity Required (Ki < 10 nM) OffTarget1 Safety Hazard A hERG K+ Channel (QT Prolongation) Scaffold->OffTarget1 Structural Risk (Piperidine Moiety) OffTarget2 Safety Hazard B 5-HT2B Receptor (Valvulopathy) Scaffold->OffTarget2 Selectivity Check Prucalopride SoC: Prucalopride (High Selectivity) Prucalopride->Target Cisapride Ref: Cisapride (hERG Liability) Cisapride->OffTarget1 High Blockade

Figure 1: Pharmacophore positioning of BZX-PIP. The central challenge is retaining the green path (5-HT₄ efficacy) while severing the red path (hERG binding) common to piperidine-linked compounds.

Benchmarking Data Profile

The following data matrix synthesizes the required performance metrics for BZX-PIP to compete with Prucalopride. Data for SoC is based on established literature values; BZX-PIP values represent the Target Product Profile (TPP) thresholds required for a viable lead candidate.

Table 1: Comparative Potency & Safety Metrics
MetricBZX-PIP (Target Profile) Prucalopride (SoC) Cisapride (Safety Ref) Relevance
5-HT₄ Affinity (

)
< 10 nM 2.5 – 8.0 nM [1]~20 nMPrimary potency marker.
5-HT₄ Efficacy (

)
< 15 nM 3.0 – 5.0 nM [2]~45 nMFunctional prokinetic activity.[1]
hERG Inhibition (

)
> 10,000 nM > 100,000 nM [3]6.5 – 45 nM [4]CRITICAL: Determines cardiac safety margin.
Selectivity (vs. 5-HT₃) > 100-fold > 150-foldModerateAvoids anti-emetic interference.
Selectivity (vs. 5-HT₂B) > 1,000-fold High SelectivityLow SelectivityAvoids cardiac valvulopathy.
Caco-2 Permeability > 10 x

cm/s
HighHighPredicts oral bioavailability.

Analyst Insight: The "Kill Step" for BZX-PIP is the hERG/5-HT₄ ratio . Cisapride failed because this ratio was near 1:1 (therapeutic dose overlapped with toxic dose). Prucalopride succeeds with a ratio >10,000. BZX-PIP must demonstrate a ratio of at least 1,000 to be considered a viable alternative.

Experimental Protocols for Validation

To generate the data above and validate BZX-PIP, utilize the following self-validating workflow.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of BZX-PIP for the human 5-HT₄ receptor.
  • Cell Line: HEK-293 stably expressing recombinant human 5-HT₄(b).

  • Radioligand: [³H]-GR113808 (Specific Activity ~80 Ci/mmol).

  • Method:

    • Incubate cell membranes (15 µg protein) with 0.2 nM [³H]-GR113808.

    • Add BZX-PIP at concentrations ranging from

      
       to 
      
      
      
      M.
    • Nonspecific Binding Control: Define using 10 µM Piboserod or high-concentration Prucalopride.

    • Incubate for 60 min at 25°C.

    • Terminate via rapid vacuum filtration over GF/B filters pre-soaked in 0.3% PEI (reduces nonspecific binding to filter).

    • Validation Check: The

      
       of the radioligand must match historical controls (~0.5 nM). If 
      
      
      
      nM, discard assay.
Protocol B: Automated Patch Clamp (hERG Safety)

Objective: Quantify the cardiac safety margin.

  • System: QPatch or Patchliner (High-throughput electrophysiology).

  • Protocol:

    • Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV for 2s (activates hERG), then repolarize to -50 mV (elicits tail current).

    • Application: Apply BZX-PIP in ascending concentrations (0.1, 1, 10, 30 µM).

    • Positive Control: E-4031 (Must show full block at 100 nM).

    • Analysis: Measure peak tail current amplitude. Calculate ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       using Hill equation.[2]
      
    • Benchmarking: Run Cisapride in parallel. If Cisapride

      
       is not within 10-50 nM range, the cell line sensitivity is compromised.
      
Mechanism of Action & Signaling Pathway

Understanding the downstream effects of BZX-PIP is crucial for verifying it acts as a true agonist (promoting motility) rather than an antagonist.

MoA_Pathway BZX BZX-PIP (Ligand) R_5HT4 5-HT4 Receptor (GPCR) BZX->R_5HT4 Binding Gs Gs Protein Activation R_5HT4->Gs Coupling AC Adenylyl Cyclase (Effector) Gs->AC Stimulates cAMP cAMP Increase (Second Messenger) AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA Ca_Channel L-Type Ca2+ Channel Phosphorylation PKA->Ca_Channel Motility Smooth Muscle Contraction (Prokinetic) Ca_Channel->Motility Ca2+ Influx

Figure 2: The Gs-coupled signaling cascade. BZX-PIP must demonstrate dose-dependent cAMP accumulation (via ELISA or FRET) to confirm this pathway.

Strategic Conclusion

For 2-Benzoxazolamine, N-(4-piperidinylmethyl)- to displace Prucalopride as a Standard of Care, it is not enough to match the affinity (


). The benzoxazole scaffold must prove superior in metabolic stability  (avoiding CYP450 interactions common to benzofurans) or CNS penetration  (if targeting neurogenesis, though for GI, low CNS penetration is preferred).

Recommendation: Proceed to in vitro hERG screening immediately. If


, the scaffold is likely non-viable for chronic indications due to the "Cisapride Legacy" regulatory hurdle.
References
  • AbMole BioScience. (2023). Prucalopride Biological Activity and Affinity Profile. Retrieved from

  • De Maeyer, J. H., et al. (2008). "5-HT4 receptor agonists: similar but not the same." Neurogastroenterology & Motility. (Contextualizing efficacy ranges).
  • Selleck Chemicals. (2023). Prucalopride Succinate Datasheet and Safety Profile. Retrieved from

  • Rampe, D., et al. (1997). "A mechanism for the proarrhythmic effects of cisapride: high affinity blockade of the human cardiac potassium channel HERG."[1] FEBS Letters. Retrieved from

  • Dickson, M. (2021).[3][4] "Design, Synthesis and Characterization of Benzoxazole Derivatives." University of Cape Town Theses. (Validating the synthetic feasibility of the scaffold). Retrieved from

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority extends beyond the application of novel compounds to ensuring their entire lifecycle, including disposal, is managed with scientific rigor and an unwavering commitment to safety. The compound 2-Benzoxazolamine, N-(4-piperidinylmethyl)-, like many specialized reagents in drug development, lacks extensive public data on its specific disposal requirements. Therefore, we must operate under the precautionary principle, treating the substance as hazardous unless definitively proven otherwise by a formal risk assessment.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- and its associated waste streams. The procedures outlined here are synthesized from established regulatory standards and laboratory best practices to ensure the protection of personnel, the integrity of research, and environmental compliance.

Hazard Characterization and Pre-Disposal Assessment

Before any disposal action is taken, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its constituent moieties—a benzoxazole core and a piperidinyl group—suggest potential biological activity and chemical reactivity. The related compound, 2-Benzoxazolinone, is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation[1].

Causality of Precaution: In the absence of complete toxicological data, we must assume the compound presents similar or additional hazards. This conservative approach is the cornerstone of laboratory safety and is mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA)[2][3]. All chemical waste should be treated as hazardous until a formal determination is made by qualified personnel, such as your institution's Environmental Health and Safety (EHS) department[4].

Key Actions:

  • Consult EHS: Your primary action is to contact your institution's EHS or Safety Office. They are the definitive authority on disposal procedures and are equipped to manage unknown or novel compounds.

  • Review Analogous Compounds: Examine the SDS for structurally similar chemicals to anticipate potential hazards like reactivity with acids or oxidizing agents[5][6].

  • Assume Hazard: Treat 2-Benzoxazolamine, N-(4-piperidinylmethyl)- as a hazardous substance. Do not dispose of it via standard trash or sewer systems[7][8].

Personal Protective Equipment (PPE) and Handling

Proper PPE is non-negotiable when handling the pure compound or its waste. The choice of PPE is dictated by the assumed hazards of irritation, potential skin absorption, and inhalation of aerosols.

  • Eye Protection: ANSI-rated safety glasses or chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves, such as nitrile, are required. Always inspect gloves for tears or degradation before use. For prolonged contact or when handling concentrated solutions, consider heavier-duty gloves. No single glove material protects against all chemicals, so consult your EHS office for specific recommendations[2].

  • Body Protection: A standard laboratory coat is required to protect against incidental contact.

  • Ventilation: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols[9].

Waste Segregation and Containerization Protocol

Proper segregation is critical to prevent dangerous chemical reactions within a waste container. Improper segregation can lead to fire, explosion, or the release of toxic gases[10].

Step-by-Step Segregation and Containerization:

  • Select the Correct Waste Stream: This compound must be disposed of as hazardous chemical waste . Based on its structure, it will be classified as solid organic waste .

  • Choose a Compatible Container:

    • Use only containers approved for hazardous waste, which must be made of a material compatible with the chemical[11]. The original chemical container is often the best choice for waste storage[4].

    • Ensure the container is in good condition, free of leaks, and has a secure, leak-proof lid[11][12].

  • Label the Container Immediately:

    • All waste containers must be clearly labeled as "Hazardous Waste"[12].

    • The label must include the full chemical name: "2-Benzoxazolamine, N-(4-piperidinylmethyl)-" and list all other components in the container.

    • Indicate the approximate quantities or concentrations.

    • Keep the container closed at all times unless you are actively adding waste to it[4].

Disposal Procedures for Different Waste Streams

The disposal process must account for the pure compound as well as any materials contaminated during research.

A. Unused or Expired Compound (Pure Substance)

Disposal of the pure, unused, or expired chemical must be handled through a licensed hazardous waste facility.

Protocol:

  • Ensure the original container is properly sealed and labeled.

  • If the original container is compromised, transfer the material to a suitable, labeled hazardous waste container inside a chemical fume hood.

  • Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials like strong acids or oxidizers[10][11].

  • Contact your institution's EHS department to schedule a waste pickup.

B. Contaminated Labware and Materials

Items such as gloves, weigh boats, pipette tips, and absorbent pads that are contaminated with 2-Benzoxazolamine, N-(4-piperidinylmethyl)- must also be treated as hazardous waste.

Protocol:

  • Collect all contaminated solid waste in a designated, lined, and sealed container or a heavy-duty, transparent plastic bag clearly labeled as "Hazardous Waste."

  • The label must specify the contaminant: "Solid Waste contaminated with 2-Benzoxazolamine, N-(4-piperidinylmethyl)-."

  • Store this container in the satellite accumulation area alongside the pure chemical waste.

  • Arrange for pickup through your EHS office. Never dispose of this waste in the regular or biohazardous trash.

C. Contaminated Solvents and Solutions

Liquid waste containing this compound must be collected in a dedicated hazardous liquid waste container.

Protocol:

  • Use a designated, shatter-resistant container (e.g., glass or polyethylene) with a screw-top cap.

  • Label the container with "Hazardous Waste" and list all chemical components, including solvents and the solute, with their approximate percentages.

  • Keep the pH neutral unless otherwise instructed by your EHS office.

  • Do not mix this waste stream with other liquid wastes (e.g., halogenated vs. non-halogenated solvents) unless your facility's protocol allows it. Segregation is key[13].

  • Store the container in secondary containment (e.g., a plastic tub) to prevent spills.

  • Arrange for pickup through your EHS office.

Disposal and Safety Summary Table

ParameterGuidelineRationale & References
Waste Classification Hazardous Chemical Waste (Solid & Liquid Organic Streams)Precautionary principle due to unknown toxicity. Governed by EPA RCRA regulations.[14][15]
Required PPE Safety Goggles, Lab Coat, Nitrile GlovesProtects against assumed hazards of skin/eye irritation and absorption.[2][10]
Handling Area Certified Chemical Fume HoodPrevents inhalation of dust or aerosols.[9]
Container Type Chemically compatible, sealed, and in good condition.Prevents leaks and reactions. The original container is often ideal.[4][11]
Labeling "Hazardous Waste" + Full Chemical Name(s) & ConcentrationOSHA and EPA requirement for hazard communication and proper disposal.[3][16]
Incompatible Materials Strong Oxidizing Agents, Strong AcidsAvoids potential for exothermic or violent reactions.[5][6]
Prohibited Disposal Sink/Sewer, Regular TrashPrevents environmental contamination and non-compliance with regulations.[7][8]

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-.

G cluster_prep Phase 1: Preparation & Assessment cluster_action Phase 2: Segregation & Containment cluster_disposal Phase 3: Final Disposal A Waste Generated (Pure, Contaminated Solid, or Liquid) B Consult Compound SDS & Institutional EHS Protocol A->B C Assume Compound is Hazardous (Precautionary Principle) B->C D Select Appropriate PPE (Goggles, Gloves, Lab Coat) C->D E Select Correct Waste Stream (e.g., Solid Organic Waste) D->E F Acquire Approved & Compatible Hazardous Waste Container E->F G Label Container Correctly 'Hazardous Waste' + Chemical Name(s) F->G H Place Waste in Container (Inside Fume Hood) G->H I Seal Container Securely H->I J Store in Designated Satellite Accumulation Area I->J K Schedule Pickup with EHS J->K L Document Waste for Manifest K->L

Sources

Comprehensive Safety and Handling Guide for 2-Benzoxazolamine, N-(4-piperidinylmethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- (CAS No. 106245-02-7). Given the limited publicly available, specific toxicological data for this compound, this document synthesizes information from structurally related molecules, including benzoxazolone and piperidine derivatives, to establish a robust framework for safe laboratory practices.[1][2][3] Researchers must supplement this guidance with a thorough, institution-specific risk assessment prior to commencing any work.

Hazard Identification and Risk Assessment
  • Potential Health Effects: Based on related compounds, this substance may cause skin, eye, and respiratory tract irritation.[2][4] Ingestion may be harmful.[2][4] The toxicological properties have not been fully investigated, warranting a cautious approach.[2]

  • Physical and Chemical Properties: The compound is predicted to have a boiling point of 369.2±34.0 °C and a density of 1.170±0.06 g/cm3 .[1] It is crucial to handle this compound in a manner that avoids the creation of dust or aerosols.[5][6]

Table 1: Physicochemical Data (Predicted)

PropertyValueSource
Molecular FormulaC13H17N3OChemicalBook[1]
Molecular Weight231.29ChemicalBook[1]
Boiling Point369.2±34.0 °CChemicalBook[1]
Density1.170±0.06 g/cm3 ChemicalBook[1]
Personal Protective Equipment (PPE): A Multi-Barrier Approach

A comprehensive PPE strategy is the final and most critical barrier between the researcher and potential exposure. The following PPE is mandatory when handling 2-Benzoxazolamine, N-(4-piperidinylmethyl)-.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[7] It is recommended to use double gloves if there is a potential for splashing or extended contact.[8] Gloves should be inspected before use and changed regularly, or immediately if contaminated.[9]

  • Eye and Face Protection: Chemical safety goggles are required at a minimum.[2] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[9]

  • Skin and Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of exposure, consider wearing chemical-resistant coveralls.[10]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[2][11]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves (Outer layer over cuff) Don2->Don3 Doff1 1. Gloves (Avoid skin contact) Doff2 2. Lab Coat (Turn inside out) Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3

Caption: Sequential process for correctly putting on (donning) and taking off (doffing) personal protective equipment.

Safe Handling and Operational Plan

Adherence to standardized handling procedures is critical to minimizing the risk of exposure and ensuring experimental integrity.

  • Engineering Controls: All weighing and handling of the solid compound should occur within a chemical fume hood or a glove box.[7][12] An eyewash station and safety shower must be readily accessible.[2][13]

  • Procedural Steps:

    • Preparation: Designate a specific area for handling the compound. Ensure all necessary PPE and spill cleanup materials are available.

    • Weighing and Transfer: Use a dedicated spatula and weighing vessel. Avoid generating dust.[5][6] Close the container tightly after use.[2]

    • In Solution: When working with the compound in solution, be mindful of potential splashes.

    • Post-Handling: Thoroughly decontaminate all surfaces and equipment after use. Wash hands thoroughly with soap and water.[2]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation: Do not mix waste containing 2-Benzoxazolamine, N-(4-piperidinylmethyl)- with other waste streams.[14]

  • Containerization: Collect all waste, including contaminated consumables like gloves and wipes, in a clearly labeled, sealed, and appropriate hazardous waste container.[7][14]

  • Disposal Protocol: Arrange for disposal through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[14]

Waste Disposal Workflow

Disposal_Workflow Start Waste Generation Segregate Segregate Waste Start->Segregate Containerize Place in Labeled, Sealed Container Segregate->Containerize Store Store in Designated Hazardous Waste Area Containerize->Store Arrange Contact EHS for Pickup Store->Arrange End Proper Disposal Arrange->End

Caption: Step-by-step procedure for the safe disposal of chemical waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 2: Emergency Response Protocols

Exposure TypeImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][4]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][6]
Spill Evacuate the area. Wear appropriate PPE. Contain the spill with an inert absorbent material.[14] Do not allow the material to enter drains.[7] Collect the absorbed material into a sealed container for disposal.[7] Report the spill to your supervisor and EHS department.[8][14]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 2-Benzoxazolamine, N-(4-piperidinylmethyl)-, ensuring both personal safety and the integrity of their scientific work.

References

  • 2-Benzoxazolamine,N-(4-piperidinylmethyl)- | 106245-02-7 - ChemicalBook.
  • 4-Piperidinopiperidine - Santa Cruz Biotechnology.
  • Personal Protective Equipment | US EPA.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications.
  • Material Safety Data Sheet - 2-Benzoxazolinone, 98% - Cole-Parmer.
  • 4 - Safety Data Sheet.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • 4 - SAFETY DATA SHEET.
  • Chemical Safety Data Sheet MSDS / SDS - 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE - ChemicalBook.
  • ACMD report – A review of the evidence on the use and harms of 2-benzyl benzimidazole ('nitazene') and piperidine benzimidazolone ('brorphine-like') opioids - GOV.UK.
  • N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed.
  • SAFETY DATA SHEET.
  • Safe Handling of Hazardous Drugs - Duke Safety.
  • PIPERAZINE DIHYDROCHLORIDE | Occupational Safety and Health Administration.
  • 7 - Safety Data Sheet.
  • 4-(Phenylamino)benzenediazonium SDS, 16072-57-4 Safety Data Sheets - ECHEMI.
  • Benzidine.
  • Material Safety Data Sheet - N-Benzyl-4-piperidone - Cole-Parmer.
  • 2-[4-[2-[4-[1-(2-Ethoxyethyl)benzimidazol-2-yl]piperidin-1-ium-1-yl]ethyl]phenyl]-2-methylpropanoate | C28H37N3O3 | CID 40467029 - PubChem.
  • 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one - PubChem.
  • Toxicological evaluation of the flavour ingredient N-(1-((4-amino-2,2-dioxido-1 H-benzo[ c][1][2][11]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide (S2218) - PubMed. Available at:

  • INDOFINE Chemical Company, Inc. - Safety Data Sheet.
  • Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide - Benchchem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzoxazolamine, N-(4-piperidinylmethyl)-
Reactant of Route 2
Reactant of Route 2
2-Benzoxazolamine, N-(4-piperidinylmethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.